Product packaging for Ehretioside B(Cat. No.:)

Ehretioside B

Cat. No.: B169225
M. Wt: 311.29 g/mol
InChI Key: HVSMXONXCJBJIF-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ehretioside B is a phytochemical compound isolated from plants of the Ehretia genus, which belongs to the Boraginaceae family . Species within this genus have a history of use in traditional medicine systems across Asia and Africa and are known to produce a range of bioactive compounds, including flavonoids, phenylpropanoids, and triterpenoids . While over 100 compounds have been identified from the Ehretia genus, detailed research on many specific molecules, including this compound, remains an area of ongoing investigation . Extracts from Ehretia plants have demonstrated a broad spectrum of pharmacological activities in preliminary studies, such as antioxidant, anti-inflammatory, antibacterial, and hepatoprotective effects . This suggests that purified constituents like this compound hold significant value for natural product research and drug discovery efforts. Researchers can utilize this compound to explore its specific mechanism of action, molecular targets, and potential therapeutic applications. It is an essential standard for the phytochemical profiling and quality control of Ehretia-based preparations. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO7 B169225 Ehretioside B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMXONXCJBJIF-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ehretioside B: A Technical Guide to its Natural Source, Plant Distribution, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ehretioside B, a phenolic glycoside, with a focus on its natural source, the geographical distribution of the source plant, and its biological context based on available scientific literature. This document is intended to serve as a resource for researchers and professionals in drug discovery and natural product chemistry.

Natural Source and Plant Distribution

This compound is a natural compound isolated from the plant Ehretia philippinensis, a member of the Boraginaceae family.[1][2]

Plant Description and Distribution:

  • Ehretia philippinensis A.DC.: This species is a small tree that can grow up to 5 meters tall.[3] It is characterized by its crooked branches and smooth, slender branchlets. The leaves are alternate, oblong-ovate to broadly lanceolate. The plant produces fragrant white flowers and a small, juicy, orange to reddish fruit.[3]

  • Geographical Distribution: Ehretia philippinensis is endemic to the Philippines, where it is found in forests along rivers and in secondary growth at low and medium altitudes.[3]

  • Genus Distribution: The genus Ehretia comprises approximately 150 species of trees and shrubs.[2] These species are widely distributed throughout the tropical and subtropical regions of Asia, Africa, Australia, and the Americas.[2]

Physicochemical Properties of this compound

While detailed experimental data on the physicochemical properties of this compound are limited in the readily available literature, some basic information has been compiled from chemical databases.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₇PubChem
Molecular Weight 311.29 g/mol PubChem
Type of Compound Phenolic Glycoside[1][2]
Purity (Commercial) >98%Commercial Supplier

Experimental Protocols: Isolation of this compound

The primary scientific literature describing the isolation of this compound is a 1994 publication by Simpol et al. in the journal Phytochemistry. While the full, detailed protocol from this specific paper is not widely accessible, a general methodology for the isolation of cyanoglucosides and other phenolic compounds from the bark of Ehretia philippinensis can be inferred from related studies on the genus.[1][4]

General Isolation Workflow:

  • Plant Material Collection and Preparation: The bark of Ehretia philippinensis is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered bark is typically extracted with a polar solvent, such as methanol or a methanol-water mixture, to efficiently extract glycosides and other polar compounds.[5] This is often performed using maceration or Soxhlet extraction methods.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.[5] Phenolic glycosides like this compound are expected to partition into the more polar fractions, such as the n-butanol fraction.

  • Chromatographic Separation: The fraction containing this compound is further purified using various chromatographic techniques. This may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex to achieve initial separation.[5]

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound at a high degree of purity.

Diagram of a General Isolation Workflow:

G General Isolation Workflow for this compound A Plant Material (Ehretia philippinensis bark) B Drying and Grinding A->B C Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Polar Fraction (e.g., n-Butanol) E->F G Column Chromatography F->G H Semi-purified Fraction G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: A generalized workflow for the isolation of this compound from Ehretia philippinensis bark.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of isolated this compound are limited, the extracts of various Ehretia species, including E. philippinensis, have been reported to possess anti-inflammatory and antioxidant properties.[2][6][7] Research on extracts from the Ehretia genus suggests the potential involvement of several key signaling pathways in mediating these effects.[6][7][8]

Potential Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Some studies on Ehretia extracts suggest an inhibitory effect on the NF-κB pathway, which would lead to a reduction in the production of pro-inflammatory cytokines.[6]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Inhibition of this pathway has been observed with some Ehretia extracts.[6]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway can enhance the cellular antioxidant defense system.[6][8]

Hypothetical Signaling Pathway Diagram:

G Hypothesized Signaling Pathways for Ehretia Bioactives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB Inhibits IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Proinflammatory_Genes ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Ehretioside_B This compound / Ehretia Bioactives Ehretioside_B->MAPK Ehretioside_B->IKK Ehretioside_B->Nrf2_Keap1 Activation

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Ehretioside B in Ehretia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a phenolic glycoside with a unique cyanomethylene moiety isolated from Ehretia species, presents a compelling case for biosynthetic investigation. While its complete biosynthetic pathway remains to be elucidated, existing knowledge of plant secondary metabolism allows for the formulation of a scientifically grounded hypothetical pathway. This technical guide synthesizes current understanding of related biosynthetic routes, proposes a detailed putative pathway for this compound, and provides comprehensive experimental protocols to facilitate its validation. This document is intended to serve as a foundational resource for researchers aiming to unravel the enzymatic intricacies of this compound formation, a critical step toward its potential biotechnological production and therapeutic application.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, is a rich source of diverse secondary metabolites, including phenolic acids, flavonoids, and cyanogenetic glycosides.[1] Among these, this compound stands out due to its unusual chemical structure, featuring a phenolic aglycone linked to a glucose molecule and bearing a cyanomethylene group.[2] Phenolic compounds in plants are well-known for their antioxidant and other health-promoting properties. The presence of the cyanomethylene group, a feature shared with cyanogenic glycosides, suggests a potential role in plant defense.[3][4] Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its sustainable production through metabolic engineering for potential applications in drug development.

This guide proposes a hypothetical biosynthetic pathway for this compound, drawing parallels with the well-established phenylpropanoid pathway and the biosynthesis of cyanogenic glycosides. It further outlines detailed experimental methodologies for the elucidation and validation of this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. The pathway likely diverges to incorporate a nitrogen-containing moiety, leading to the formation of the characteristic cyanomethylene group, followed by glycosylation.

Core Phenylpropanoid Pathway

The initial steps are proposed to follow the canonical phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • Step 3: Coenzyme A Ligation. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Putative Branch Pathway to the Cyanomethylene Aglycone

The formation of the cyanomethylene-containing phenolic aglycone of this compound represents a key branch from the central phenylpropanoid pathway. Drawing analogy from the biosynthesis of cyanogenic glycosides, which are derived from amino acids,[3][5] we propose a pathway involving the conversion of an amino acid-derived intermediate. Given the phenolic structure, a plausible precursor is L-tyrosine, which can also be derived from the shikimate pathway.

  • Step 4: Conversion of L-Tyrosine. We hypothesize that L-tyrosine undergoes a series of enzymatic conversions, catalyzed by cytochrome P450 enzymes (CYPs) and potentially other enzymes, to form an α-hydroxynitrile (cyanohydrin). This multi-step conversion is analogous to the biosynthesis of cyanogenic glycosides like dhurrin from tyrosine.[6] The key intermediate would be a cyanohydrin derived from a phenylpropanoid-like structure.

  • Step 5: Formation of the Cyanomethylene Phenolic Aglycone. The cyanohydrin intermediate is then proposed to undergo further modifications, such as decarboxylation and/or other rearrangements, to yield the final aglycone of this compound. The precise enzymatic machinery for this step is currently unknown.

Final Glycosylation Step

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the phenolic aglycone.

  • Step 6: Glycosylation. A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to a hydroxyl group on the aglycone, forming the stable this compound molecule.[6] Plant UGTs are known to be highly specific for both the sugar donor and the acceptor molecule.[7][8]

The proposed pathway is visualized in the following diagram:

This compound Biosynthesis Pathway cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_cyanomethylene Putative Cyanomethylene Aglycone Formation cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL L-Tyrosine L-Tyrosine p-Coumaroyl-CoA->L-Tyrosine Shikimate Pathway Connection Cyanohydrin Intermediate Cyanohydrin Intermediate L-Tyrosine->Cyanohydrin Intermediate CYPs, etc. This compound Aglycone This compound Aglycone Cyanohydrin Intermediate->this compound Aglycone This compound This compound This compound Aglycone->this compound UDP-Glucose UDP-Glucose UDP-Glucose->this compound UGT Metabolite Analysis Workflow Plant Material Plant Material Grinding in Liquid N2 Grinding in Liquid N2 Plant Material->Grinding in Liquid N2 Extraction with 80% Methanol Extraction with 80% Methanol Grinding in Liquid N2->Extraction with 80% Methanol Centrifugation Centrifugation Extraction with 80% Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Enzyme Assay Workflow Protein Extraction Protein Extraction Enzyme Assay Reaction Enzyme Assay Reaction Protein Extraction->Enzyme Assay Reaction Reaction Quenching Reaction Quenching Enzyme Assay Reaction->Reaction Quenching Product Quantification (HPLC or Spectrophotometry) Product Quantification (HPLC or Spectrophotometry) Reaction Quenching->Product Quantification (HPLC or Spectrophotometry) Calculation of Specific Activity Calculation of Specific Activity Product Quantification (HPLC or Spectrophotometry)->Calculation of Specific Activity Gene Identification Workflow RNA Extraction RNA Extraction Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) RNA Extraction->Transcriptome Sequencing (RNA-Seq) Candidate Gene Identification (Homology Search) Candidate Gene Identification (Homology Search) Transcriptome Sequencing (RNA-Seq)->Candidate Gene Identification (Homology Search) Gene Cloning and Heterologous Expression Gene Cloning and Heterologous Expression Candidate Gene Identification (Homology Search)->Gene Cloning and Heterologous Expression In Vitro Enzyme Assays with Recombinant Protein In Vitro Enzyme Assays with Recombinant Protein Gene Cloning and Heterologous Expression->In Vitro Enzyme Assays with Recombinant Protein

References

Ehretioside B physicochemical properties and solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Ehretioside B

Introduction

This compound is a natural product that has garnered interest within the scientific community. It is classified as a phenolic compound or an alkaloid and is primarily isolated from plants of the Ehretia genus, such as Ehretia philippinensis and the herbs of Diploclisia glaucescens[1][2][3][4][5]. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in research and development settings.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₇[1][2][3][6][7]
Molecular Weight 311.29 g/mol [2][3][6][7]
Physical Description Powder[1][2]
Compound Type Phenol, Alkaloid[1][2][3]
Purity ≥95%[1][2]
XLogP3 -1.0[6]
Hydrogen Bond Donor Count 5[6]
Aqueous Solubility (LogS) Good (-3.93 to -1.254 range for related compounds)[8]

Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for its formulation and delivery.

SolventSolubilitySource
DMSO Soluble[1]
Pyridine Soluble[1]
Methanol Soluble[1]
Ethanol Soluble[1]
Water Good aqueous solubility predicted[8]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of purified water (or a relevant buffer solution).

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

Methodology:

  • Phase Preparation: Prepare a solution of this compound in the aqueous phase (water or buffer). Pre-saturate both the n-octanol and aqueous phases with each other by mixing and then separating them.

  • Partitioning: Mix a known volume of the this compound solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of this compound between the two phases. Allow the phases to separate completely.

  • Sampling: Take a sample from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temp (24-72h) add_excess->agitate equilibrated Equilibrium reached? agitate->equilibrated equilibrated->agitate No separate Separate solid/liquid phases (Centrifugation) equilibrated->separate Yes sample Sample supernatant separate->sample analyze Quantify concentration (HPLC/LC-MS) sample->analyze end End analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

logical_relationship cluster_physicochem Physicochemical Properties cluster_dev Drug Development Implications center_node center_node property_node property_node outcome_node outcome_node ehretioside_b This compound mw Molecular Weight logp Lipophilicity (LogP) solubility Solubility (LogS) hbd H-Bond Donors distribution Distribution mw->distribution influences absorption Absorption logp->absorption influences logp->distribution influences solubility->absorption influences excretion Excretion solubility->excretion influences metabolism Metabolism hbd->metabolism influences bioavailability Bioavailability absorption->bioavailability distribution->bioavailability metabolism->bioavailability excretion->bioavailability

Caption: Physicochemical Properties and Drug Development.

References

In-Depth Technical Guide to the Spectroscopic Data of Ehretioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ehretioside B, a nitrile glucoside isolated from Ehretia philippinensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for its isolation and analysis, and a workflow diagram illustrating the characterization process.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below are compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula and mass of this compound.

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaInferred Mass
Negative FAB-MS310 [M-H]⁻C₁₄H₁₇NO₇311.1005
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in pyridine-d₅)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
2'-H7.42d2.0
5'-H7.15d8.5
6'-H7.22dd8.5, 2.0
α-H₂4.02s
Glucose
1-H5.21d7.5
2-H4.29t7.5
3-H4.39t7.5
4-H4.41t7.5
5-H4.04m
6a-H4.45dd11.5, 5.5
6b-H4.58dd11.5, 2.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)

CarbonChemical Shift (δ, ppm)
Aglycone
1'157.1
2'117.8
3'151.0
4'124.2
5'117.1
6'122.9
α23.3
CN118.4
Glucose
1102.0
275.0
378.5
471.7
578.9
662.8

Experimental Protocols

The following section details the methodology for the isolation and spectroscopic analysis of this compound from the stem bark of Ehretia philippinensis.

Plant Material and Extraction

The stem bark of Ehretia philippinensis was the source material for the isolation of this compound. The dried and powdered bark was extracted with 70% methanol. The resulting extract was then concentrated under reduced pressure.

Isolation and Purification

The concentrated methanol extract underwent a series of partitioning and chromatographic steps to isolate this compound.

  • Solvent Partitioning: The concentrated extract was suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol soluble fraction, which showed promising activity in preliminary bioassays, was subjected to silica gel column chromatography. The column was eluted with a solvent system of chloroform-methanol-water (in a 7:3:0.5 ratio).

  • Further Purification: Fractions containing this compound were further purified using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural characterization of the purified this compound was performed using the following spectroscopic techniques:

  • Mass Spectrometry (MS): Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY and HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. The spectra were recorded on a JEOL GSX-400 spectrometer in pyridine-d₅ with tetramethylsilane (TMS) as the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and structural elucidation of this compound.

Ehretioside_B_Workflow Plant Dried Stem Bark of Ehretia philippinensis Extraction Extraction with 70% Methanol Plant->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning BuOH_Fraction n-Butanol Soluble Fraction Partitioning->BuOH_Fraction Silica_Gel Silica Gel Column Chromatography (CHCl₃-MeOH-H₂O) BuOH_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS_Analysis Mass Spectrometry (FAB-MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Pure_Compound->NMR_Analysis Structure Structure Elucidation MS_Analysis->Structure NMR_Analysis->Structure

Fig. 1: Experimental workflow for the isolation and characterization of this compound.

This comprehensive guide provides researchers and professionals with the essential spectroscopic data and methodologies related to this compound. This information serves as a foundational resource for future studies aimed at exploring the full therapeutic potential of this natural compound.

Potential Therapeutic Targets of Ehretioside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B, a phenolic compound isolated from plants of the Ehretia genus, is an emerging molecule of interest in the field of pharmacology.[1][2][3][4] While comprehensive in vivo and in vitro studies on this compound are currently limited, preliminary computational and phytochemical screenings suggest its potential to modulate key biological pathways. This document provides a technical guide to the putative therapeutic targets of this compound, based on the available scientific literature. It is important to note that much of the current understanding is derived from computational models and studies on crude extracts of Ehretia species, underscoring the need for further experimental validation.[1][2][3][5]

Putative Therapeutic Targets

Computational studies have identified two primary potential therapeutic targets for this compound: Klebsiella pneumoniae Carbapenemase (KPC-2) and key proteins in cancer-related signaling pathways, namely MEK and VEGFR-2.

Klebsiella pneumoniae Carbapenemase (KPC-2): A Target for Antibiotic Resistance

A computational study has identified this compound as a potential inhibitor of KPC-2, a beta-lactamase that confers resistance to carbapenem antibiotics in bacteria.[6] This suggests a potential role for this compound in combating antibiotic-resistant bacterial infections.

CompoundTarget ProteinBinding Energy (kcal/mol)Binding Free Energy (dG bind)Interacting ResiduesInteraction Type
This compoundKPC-2-8.79-48.91Asn132, Asn170, Thr237, Lys234Hydrogen bond, π-cation
Table 1: Molecular docking results of this compound with KPC-2.[6]

The proposed mechanism involves the binding of this compound to the active site of the KPC-2 enzyme, thereby inhibiting its ability to hydrolyze carbapenem antibiotics. The interaction is predicted to be stabilized by hydrogen bonds and a π-cation interaction with key amino acid residues.[6]

KPC2_Inhibition cluster_inhibition Inhibitory Action cluster_resistance Bacterial Resistance Mechanism EhretiosideB This compound InactiveKPC2 Inactive KPC-2 Complex EhretiosideB->InactiveKPC2 Binds to active site KPC2 KPC-2 Enzyme Hydrolysis Antibiotic Hydrolysis (Resistance) KPC2->Hydrolysis Carbapenem Carbapenem Antibiotic Carbapenem->KPC2 Targeted by NoHydrolysis Inhibition of Hydrolysis (Restored Sensitivity) InactiveKPC2->NoHydrolysis

Proposed inhibitory action of this compound on KPC-2.
MEK and VEGFR-2: Targets in Cancer and Angiogenesis

A separate in silico investigation of compounds from Ehretia microphylla, including this compound, explored their potential anti-cancer and anti-angiogenic properties by docking them against several protein targets.[7] This study highlighted the potential for this compound to interact with Mitogen-activated protein kinase kinase (MEK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

CompoundMEK Binding Energy (kcal/mol)VEGFR-2 Binding Energy (kcal/mol)
This compound-7.9-7.7
Table 2: Molecular docking scores of this compound with MEK and VEGFR-2.[7]

The binding of this compound to MEK and VEGFR-2 suggests a potential to interfere with the RAS/RAF/MEK/ERK signaling cascade and the VEGF signaling pathway, respectively. These pathways are crucial for cell proliferation, survival, and angiogenesis in cancer.[7]

Cancer_Signaling_Inhibition cluster_MEK MEK/ERK Pathway cluster_VEGFR VEGF Pathway EhretiosideB This compound MEK MEK EhretiosideB->MEK Inhibits VEGFR2 VEGFR-2 EhretiosideB->VEGFR2 Inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Proposed inhibition of MEK/ERK and VEGF signaling by this compound.

Experimental Protocols

The current data on this compound's therapeutic targets is based on computational methods. Detailed protocols for these in silico experiments are provided below.

Molecular Docking Protocol for KPC-2 Inhibition
  • Protein Preparation: The three-dimensional crystal structure of KPC-2 beta-lactamase (PDB ID: 5UJ4) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.[6]

  • Ligand Preparation: The 3D structure of this compound was obtained and prepared for docking by assigning charges and generating possible conformations.

  • Grid Generation: A receptor grid was generated around the active site of the KPC-2 protein to define the docking search space.

  • Molecular Docking: Docking was performed using computational docking software to predict the binding conformation and affinity of this compound to KPC-2. The best-docked conformation was selected based on the glide energy.[6]

  • Binding Free Energy Calculation: The binding free energy of the protein-ligand complex was calculated using the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method to provide a more reliable prediction of binding affinity.[6]

Docking_Workflow start Start protein_prep 1. Protein Preparation (PDB ID: 5UJ4) start->protein_prep ligand_prep 2. Ligand Preparation (this compound) start->ligand_prep grid_gen 3. Receptor Grid Generation protein_prep->grid_gen docking 4. Molecular Docking ligand_prep->docking grid_gen->docking mmgbsa 5. MM-GBSA Calculation docking->mmgbsa results Binding Affinity & Interaction Analysis mmgbsa->results end End results->end

Workflow for the in silico molecular docking study.

Conclusion and Future Directions

The available computational evidence presents this compound as a molecule with therapeutic potential, primarily targeting bacterial resistance and cancer-related pathways. However, the lack of extensive in vitro and in vivo data is a significant limitation.[1][2][5] Future research should focus on:

  • Experimental Validation: Conducting enzymatic assays to confirm the inhibitory activity of this compound against KPC-2, MEK, and VEGFR-2.

  • Cell-based Assays: Evaluating the effects of this compound on cancer cell proliferation, survival, and angiogenesis.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream signaling effects of this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its drug-like properties.

References

Ehretioside B: A Technical Guide on its Role in Traditional Medicine and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a nitrile glucoside isolated from plants of the Ehretia genus, is a molecule of interest at the intersection of traditional medicine and modern pharmacology. Species of Ehretia have a long history of use in folk medicine across Asia for treating a variety of ailments, including inflammatory conditions, infections, and gastrointestinal issues. This technical guide provides a comprehensive overview of this compound, including its phytochemical context, known biological activities, and the experimental methodologies relevant to its study. While research on the purified compound is still emerging, this document consolidates the available data to support further investigation into its therapeutic potential.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, encompasses a variety of trees and shrubs that are widely distributed in tropical and subtropical regions.[1] Several species within this genus, such as Ehretia philippinensis, are integral to traditional medicine systems for treating conditions like diarrhea, dysentery, and inflammatory disorders.[2][3] Phytochemical analyses of Ehretia species have revealed a rich array of secondary metabolites, including phenolic acids, flavonoids, and cyanogenetic glycosides.[1] Among these, this compound stands out as a characteristic nitrile glucoside.[1] This guide aims to provide an in-depth technical overview of this compound for researchers and professionals in drug development.

Phytochemistry of this compound

Chemical Structure and Properties

This compound is a nitrile glucoside.[1] Its structure and key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29 g/mol
Class Nitrile Glucoside, Phenolic Glycoside
Botanical Source Ehretia philippinensis (stem bark)[1][2]
Isolation of this compound

This compound was first reported as isolated from the stem bark of Ehretia philippinensis.[1] While the full, detailed experimental protocol from the original 1994 study by Simpol et al. is not widely available, a general workflow for the isolation of such compounds from plant material can be outlined. This process typically involves extraction, fractionation, and purification steps.

Below is a diagram illustrating a probable experimental workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried, powdered stem bark of Ehretia philippinensis extraction Maceration or Soxhlet extraction with methanol plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract Filtration & Concentration partitioning Solvent-solvent partitioning (e.g., with n-butanol and water) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Separation chromatography Column Chromatography (e.g., Silica gel, Sephadex) butanol_fraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound Isolation

Probable workflow for the isolation of this compound.

Role in Traditional Medicine

The use of Ehretia philippinensis, the source of this compound, in traditional medicine is well-documented, particularly in the Philippines.[2]

  • Anti-inflammatory Applications : A poultice made from the fresh leaves and scraped stem bark is traditionally applied to painful and swollen areas, including inflamed joints and sites of cellulitis.[3]

  • Gastrointestinal Ailments : A decoction of the stem bark or roots is used to treat diarrhea and dysentery.[2]

  • Analgesic Uses : The decoction is also used as a mouthwash to alleviate toothache.[2]

These traditional uses strongly suggest that the chemical constituents of Ehretia philippinensis, including this compound, may possess anti-inflammatory and antimicrobial properties.

Pharmacological Activities and Scientific Evidence

While comprehensive pharmacological studies on purified this compound are limited, research on extracts from the Ehretia genus and computational studies provide valuable insights into its potential therapeutic activities.

Anti-inflammatory Activity

Studies on crude extracts of Ehretia species have demonstrated anti-inflammatory effects, supporting their traditional use. For instance, a study on the stem bark of Ehretia philippinensis showed anti-inflammatory activity comparable to aspirin in animal models.[3] The potential mechanism of action for the anti-inflammatory effects of compounds from Ehretia may involve the modulation of key inflammatory signaling pathways. Although not yet demonstrated specifically for this compound, extracts from Ehretia tinifolia have been shown to inhibit the NF-κB and MAPK signaling pathways.[1]

Below is a diagram illustrating the potential anti-inflammatory signaling pathway that this compound might influence.

G ehretioside_b This compound mapk MAPK Pathway ehretioside_b->mapk Inhibition? nfkb NF-κB Pathway ehretioside_b->nfkb Inhibition? inflammatory_stimuli Inflammatory Stimuli cell_receptor Cell Surface Receptor inflammatory_stimuli->cell_receptor cell_receptor->mapk cell_receptor->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines

Potential anti-inflammatory mechanism of this compound.
Antimicrobial Activity

The traditional use of Ehretia philippinensis for infections suggests antimicrobial properties. Indeed, crude extracts from the roots and leaves of this plant have shown zones of inhibition against both Staphylococcus aureus and Pseudomonas aeruginosa.[3]

A computational study investigated the potential of various phytoconstituents from Ehretia species to inhibit Klebsiella pneumoniae Carbapenemase (KPC-2), a critical enzyme in antibiotic-resistant bacteria.[4] This in silico analysis provides the most direct, albeit theoretical, evidence for the antimicrobial potential of this compound.

CompoundTargetDocking Score (kcal/mol)Binding Free Energy (dG Bind, kcal/mol)Interacting Residues
This compound KPC-2-8.79-48.91Asn132, Asn170, Thr237, Lys234 (π-cation)[4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively available in the public literature. However, based on studies of Ehretia extracts and general pharmacological methodologies, the following outlines can be proposed for future research.

In Vitro Anti-inflammatory Assay (Hypothetical)
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Induction of Inflammation : Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment : Treat the LPS-stimulated cells with varying concentrations of purified this compound.

  • Measurement of Inflammatory Markers :

    • Nitric Oxide (NO) Production : Measure NO levels in the cell culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokines : Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Data Analysis : Calculate the IC₅₀ value for the inhibition of each inflammatory marker.

In Vitro Antimicrobial Assay (Hypothetical)
  • Bacterial Strains : Use relevant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

  • Broth Microdilution Method :

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

This compound is a promising natural product with a strong basis for its potential therapeutic effects rooted in the traditional medicinal use of Ehretia species. The available scientific evidence, although limited for the purified compound, suggests that this compound may possess significant anti-inflammatory and antimicrobial properties.

To advance the development of this compound as a potential therapeutic agent, the following areas of research are critical:

  • Isolation and Characterization : Further studies are needed to optimize the isolation of this compound and fully characterize its physicochemical properties.

  • In Vitro and In Vivo Pharmacological Studies : Comprehensive in vitro and in vivo studies are required to quantify the anti-inflammatory and antimicrobial activities of purified this compound and to elucidate its mechanisms of action, particularly its effects on signaling pathways such as NF-κB and MAPK.

  • Structure-Activity Relationship (SAR) Studies : Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in developing more potent derivatives.

  • Toxicology and Safety Assessment : Thorough toxicological studies are necessary to establish the safety profile of this compound for potential clinical applications.

References

Ehretioside B: A Literature Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B is a phenolic glycoside that has been identified and isolated from plants of the Ehretia genus, specifically from the bark of Ehretia philippinensis.[1][2][3] The genus Ehretia, belonging to the Boraginaceae family, encompasses approximately 150 species distributed across tropical and subtropical regions of Asia, Africa, Australia, and the Americas.[4] Various species within this genus are utilized in traditional medicine to treat a range of ailments, which has prompted scientific investigation into their phytochemical constituents.[1][2] Phytochemical screenings have revealed the presence of flavonoids, phenolic acids, benzoquinones, and cyanogenetic glycosides, among other compounds.[2][3] While extracts from the Ehretia genus have demonstrated a variety of biological activities—including antioxidant, anti-inflammatory, antibacterial, and anticancer effects—research on many of the individual isolated compounds, such as this compound, is still in its nascent stages.[2][3] A significant portion of the current understanding of this compound's biological potential is derived from computational, or in silico, studies.

dot

cluster_source Source Organism cluster_class Chemical Classification cluster_compound Compound Ehretia philippinensis Ehretia philippinensis Phenolic Glycoside Phenolic Glycoside This compound This compound This compound->Phenolic Glycoside Classified as

Caption: Hierarchical classification of this compound.

Predicted Biological Activities: In Silico Studies

To date, the biological evaluation of this compound has been primarily conducted through computational methods such as molecular docking. These studies predict the binding affinity of a ligand (this compound) to the active site of a protein target, suggesting potential inhibitory or modulatory activity. The findings, while not a substitute for experimental validation, provide a valuable roadmap for future in vitro and in vivo research.

Antimicrobial Potential

A computational study explored the potential of 69 phytoconstituents from the Ehretia species to inhibit Klebsiella pneumoniae Carbapenemase-2 (KPC-2), an enzyme that confers resistance to a broad spectrum of antibiotics.[4] In this analysis, this compound (referred to as DB28 in the study) demonstrated a notable binding affinity for the KPC-2 protein.[4]

Anticancer and Antiangiogenic Potential

In another in silico investigation, this compound was docked against several protein kinases implicated in cancer cell proliferation and angiogenesis, such as MEK1, MEK2, and VEGFR2.[5] The study, which primarily focused on the effects of an Ehretia microphylla leaf extract, used molecular docking to predict which compounds within the extract might be responsible for its observed cytotoxic and antiangiogenic properties.[5] this compound showed favorable binding energies against these targets, suggesting it may contribute to the extract's overall activity.[5]

Summary of Quantitative Data

The predicted binding affinities of this compound against various protein targets from the cited computational studies are summarized below. A more negative binding energy value typically indicates a more stable and potentially stronger interaction between the ligand and the protein.

Target ProteinPredicted Biological ActivityBinding Energy (kcal/mol)Study Reference
KPC-2Antibacterial (Carbapenemase Inhibition)-8.79[4]
MEK1Anticancer / Anti-inflammatory-7.9[5]
MEK2Anticancer / Anti-inflammatory-5.7[5]
VEGFR2Antiangiogenic-7.7[5]
PI3KAnticancer-6.3[5]
AKTAnticancer-4.7[5]
mTORAnticancer-6.3[5]
EGFRAnticancer-5.2[5]

Experimental Protocols

The current literature lacks specific in vitro or in vivo experimental protocols performed directly on isolated this compound. However, the methodologies employed in the computational studies and related experimental assays on plant extracts provide a framework for future research.

In Silico Molecular Docking Protocol

The computational screening of Ehretia phytoconstituents against KPC-2 followed a standardized molecular docking workflow.[4] This protocol is representative of the methodology used to generate the predictive data on this compound's activity.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., KPC-2) is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The structure of the ligand, this compound, is obtained from chemical databases or drawn using molecular modeling software and optimized for its lowest energy conformation.

  • Docking Protocol Validation: To ensure the accuracy of the docking parameters, the co-crystallized ligand (if present in the original PDB file) is first removed from the protein's active site and then re-docked. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original pose is minimal (e.g., < 2.0 Å).[4]

  • Molecular Docking: this compound is then docked into the defined active site of the target protein. The software calculates various possible binding poses and scores them based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is typically considered the most probable binding mode.

  • Binding Interaction Analysis: The resulting protein-ligand complex is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.[4]

dot

prep 1. Target & Ligand Preparation val 2. Docking Protocol Validation prep->val dock 3. Molecular Docking of This compound val->dock analysis 4. Binding Interaction Analysis dock->analysis result Predicted Binding Energy & Pose analysis->result

Caption: Workflow for in silico molecular docking studies.

Signaling Pathways

The current body of literature does not contain studies that elucidate the specific signaling pathways modulated by this compound. The in silico studies predict interactions with upstream kinases like MEK1/2 and VEGFR2, but downstream effects and the complete pathway have not been experimentally investigated.[5] Research on the Ehretia genus as a whole suggests that its extracts can modulate inflammatory pathways involving NF-κB and MAPKs, but these effects have not been specifically attributed to this compound.[2] The lack of investigation into the mechanisms of action for isolated compounds from this genus represents a significant knowledge gap and a promising area for future research.[2][3]

Conclusion and Future Outlook

This compound is a phenolic glycoside from the Ehretia genus with predicted biological activities based on robust in silico evidence. Molecular docking studies suggest its potential as an inhibitor of bacterial enzymes (KPC-2) and protein kinases involved in cancer and angiogenesis (MEK1, VEGFR2). While these computational findings are valuable for hypothesis generation, they require experimental validation.

Future research should prioritize the following:

  • In Vitro Validation: Performing enzyme inhibition assays with purified this compound against targets like KPC-2 and MEK1 to confirm the in silico predictions and determine quantitative measures of potency (e.g., IC₅₀ values).

  • Cell-Based Assays: Evaluating the effects of this compound on relevant cell lines to assess its antibacterial, anticancer, and antiangiogenic properties in a biological context.

  • Mechanism of Action Studies: Investigating the downstream effects of this compound on cellular signaling pathways to understand how it exerts its biological effects.

The comprehensive study of this compound is in its early stages. The transition from computational prediction to experimental validation will be critical in determining its true therapeutic potential.

References

Preliminary Cytotoxicity Screening of Ehretioside B: A Methodological and In Silico Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the specific cytotoxicity of the isolated compound Ehretioside B is limited. This guide provides a comprehensive overview of the current knowledge based on in silico studies and the cytotoxic potential of extracts from the Ehretia genus, from which this compound is derived. The experimental protocols and potential signaling pathways described herein are based on established methodologies in cancer research and findings related to Ehretia extracts, offering a foundational framework for the preliminary cytotoxic screening of this compound.

Introduction to this compound

This compound is a phenolic compound that has been identified in plants of the Ehretia genus, such as Ehretia philippinensis.[1] The Ehretia genus has a history of use in traditional medicine for treating various ailments, including cancer.[2][3] While extracts from Ehretia species have demonstrated cytotoxic activities against various cancer cell lines, research on the specific bioactivities of its individual constituents, like this compound, is still emerging.[2][4][5] This document outlines a guide for the preliminary in vitro cytotoxicity screening of this compound, drawing upon existing research on Ehretia extracts and general principles of cytotoxicity testing.

In Silico Predictions of Bioactivity

An in silico study investigating the ethanolic leaf extract of Ehretia microphylla (EMLEE) included this compound in its analysis of compounds with potential cytotoxic and antiangiogenic properties.[6] While this study did not provide experimental data for the isolated compound, it highlighted the potential of constituents of E. microphylla to interact with key proteins involved in cancer progression, such as MEK and VEGFR2.[6] Molecular docking studies are a crucial first step in predicting the therapeutic potential of a compound.

Quantitative Cytotoxicity Data for Ehretia Extracts

While specific IC50 values for this compound are not currently available in the reviewed literature, studies on extracts and other isolated compounds from Ehretia microphylla provide valuable context for its potential cytotoxicity.

Table 1: Cytotoxicity of Chloroform Extract of Ehretia microphylla

Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7Breast Cancer16.13 ± 0.9765
HCT-116Colon Cancer26.40 ± 1.2445
Data from in vitro SRB assay.

Table 2: Cytotoxicity of Triterpenes Isolated from Ehretia microphylla

CompoundCell LineCancer TypeIC50 Value (µg/mL)
BauerenolHepG2Liver Cancer455
11-oxo amyrinHepG2Liver Cancer538
β-sitosterolHepG2Liver Cancer556
BauerenolNIH 3T3Normal Fibroblasts1068
11-oxo amyrinNIH 3T3Normal Fibroblasts1153
β-sitosterolNIH 3T3Normal Fibroblasts1310
Data from in vitro cytotoxicity studies.[5][7]

These findings indicate that extracts and certain compounds from Ehretia species possess cytotoxic activity, warranting the investigation of individual components like this compound.

Experimental Protocols for Cytotoxicity Screening

The following are detailed methodologies for key experiments that can be adapted for the preliminary cytotoxicity screening of this compound.

4.1. Cell Culture and Maintenance

  • Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), HCT-116 (colon), A-549 (lung), and a normal cell line such as NIH 3T3 (mouse embryonic fibroblast) to assess selectivity.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

4.2. Cytotoxicity Assays

Several methods can be employed to determine the cytotoxic effects of this compound.

4.2.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

4.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB solution.

    • Wash with acetic acid to remove unbound dye.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_culture Maintain Cancer and Normal Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_treatment Treat Cells and Incubate cell_seeding->cell_treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->cell_treatment assay_procedure Perform Assay Protocol cell_treatment->assay_procedure assay_choice Select Assay (e.g., MTT, SRB) assay_choice->assay_procedure read_plate Measure Absorbance assay_procedure->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, the cytotoxic activity of natural products in cancer cells often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on general cancer biology, the following pathways are potential targets for investigation.

5.1. Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. Key players in this pathway include the Bcl-2 family of proteins (which regulate mitochondrial membrane permeability) and caspases (proteases that execute the apoptotic program).

Simplified Apoptosis Signaling Pathway

G cluster_0 Inducing Signal cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Outcome ehretioside_b This compound bax Bax (Pro-apoptotic) ehretioside_b->bax activates bcl2 Bcl-2 (Anti-apoptotic) ehretioside_b->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathway modulation.

5.2. Cell Cycle Regulation

Many anticancer compounds exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their associated cyclins.

5.3. Pro-survival Signaling Pathways

Pathways such as the PI3K/Akt/mTOR and MAPK/ERK are often hyperactivated in cancer, promoting cell growth and survival. Inhibition of these pathways is a common mechanism of action for cytotoxic drugs.

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of this compound is a crucial step in evaluating its potential as a therapeutic agent. While direct experimental evidence is currently lacking, the cytotoxic and antiangiogenic potential suggested by in silico studies and the observed activity of Ehretia extracts provide a strong rationale for further research. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for conducting a thorough preliminary cytotoxicity screening of this compound. Future studies should focus on isolating pure this compound and performing comprehensive in vitro cytotoxicity assays against a panel of cancer cell lines to determine its IC50 values. Subsequent research could then delve into its mechanism of action by investigating its effects on the signaling pathways discussed.

References

Phytochemical Analysis of Ehretia Species for Ehretioside B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Ehretia species, with a specific focus on the isolation, characterization, and potential biological significance of Ehretioside B. This document details experimental protocols, summarizes key data, and presents putative signaling pathways to support further research and drug development efforts.

Introduction to Ehretia Species and this compound

The genus Ehretia, belonging to the Boraginaceae family, encompasses approximately 50 species of trees and shrubs distributed throughout tropical and subtropical regions of Asia, Africa, and the Americas.[1][2] Various parts of these plants, including the leaves, bark, and roots, have a long history of use in traditional medicine to treat a range of ailments, including inflammatory conditions, infections, and respiratory issues.[3]

Phytochemical investigations of the Ehretia genus have revealed a rich diversity of secondary metabolites, including phenolic acids, flavonoids, benzoquinones, and cyanogenetic glycosides.[1][2] Among these, this compound, a novel phenolic cyanoglucoside, has been identified in Ehretia philippinensis.[4] As a cyanogenic glycoside, this compound is characterized by the presence of a nitrile group, which has the potential to release hydrogen cyanide upon enzymatic hydrolysis. This class of compounds has garnered interest for its potential biological activities.

This guide will focus on the technical aspects of isolating and analyzing this compound from Ehretia species, providing a foundation for further pharmacological and toxicological evaluation.

Phytochemical Composition of Ehretia Species

Numerous studies have documented the diverse array of chemical constituents within the Ehretia genus. A summary of the major classes of compounds and specific examples, including this compound, is presented in Table 1.

Compound ClassSpecific Compounds Identified in Ehretia SpeciesReference Species
Phenolic Cyanoglucosides This compound , Ehretioside A1, Ehretioside A2, Ehretioside A3, SimmondsinE. philippinensis
Phenolic Acids Rosmarinic acid, Caffeic acid, 4-Hydroxybenzoic acidE. philippinensis, E. acuminata, E. anacua
Flavonoids Kaempferol, Quercetin, Rutin, LuteolinE. thyrsiflora, E. microphylla, E. laevis
Benzoquinones EhretianoneE. buxifolia
Triterpenoids Bauerenol, 11-oxo amyrin, β-sitosterolE. microphylla
Lignans Phenolic glucosides and lignansE. ovalifolia

Table 1: Major Phytochemical Constituents of Ehretia Species. This table summarizes the key classes of compounds and specific molecules that have been isolated and identified from various Ehretia species.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Ehretia species, based on established protocols for cyanogenic glycosides and the specific methods reported for E. philippinensis.

General Workflow for Phytochemical Analysis

The overall process for the phytochemical analysis of Ehretia species to isolate and identify this compound can be visualized in the following workflow diagram.

workflow plant_material Plant Material Collection and Preparation (e.g., Bark of Ehretia philippinensis) extraction Extraction (e.g., 70% Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->column_chromatography fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection hplc Preparative HPLC (for final purification) fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound structural_elucidation Structural Elucidation isolated_compound->structural_elucidation nmr NMR Spectroscopy (1H, 13C, 2D NMR) structural_elucidation->nmr ms Mass Spectrometry (HRFABMS) structural_elucidation->ms

Caption: Workflow for the isolation and identification of this compound.

Detailed Protocol for Isolation of this compound

The following protocol is based on the methodology described by Simpol et al. (1994) for the isolation of cyanoglucosides from the stem bark of Ehretia philippinensis.[4]

1. Plant Material and Extraction:

  • Collect fresh stem bark of Ehretia philippinensis.
  • Air-dry the bark in the shade and then grind it into a coarse powder.
  • Extract the powdered bark with 70% methanol at room temperature for 48-72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

2. Solvent-Solvent Partitioning:

  • Suspend the crude methanolic extract in distilled water.
  • Perform successive partitioning with solvents of increasing polarity:
  • n-Hexane
  • Ethyl acetate
  • n-Butanol
  • Collect and concentrate each fraction separately. The butanolic and ethyl acetate fractions have been reported to contain this compound.[4]

3. Chromatographic Purification:

  • Subject the n-butanol and ethyl acetate fractions to column chromatography on a silica gel column.
  • Elute the column with a gradient of chloroform-methanol or a similar solvent system.
  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions with similar profiles.
  • Further purify the pooled fractions containing the compound of interest using Sephadex LH-20 column chromatography.
  • For final purification, employ preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.

Protocol for Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).
  • Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Analyze the spectral data to determine the chemical shifts, coupling constants, and correlations to elucidate the structure of this compound.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using high-resolution fast atom bombardment mass spectrometry (HRFABMS) or a similar high-resolution mass spectrometry technique (e.g., ESI-QTOF-MS).
  • Determine the accurate mass of the molecular ion to confirm the molecular formula.
  • Analyze the fragmentation pattern to further support the proposed structure.

Protocol for Quantitative Analysis (Representative)

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of a purified this compound standard of known concentration in methanol.
  • Prepare a series of working standard solutions by diluting the stock solution.
  • Prepare sample solutions by extracting a known weight of powdered Ehretia plant material with a defined volume of methanol, followed by filtration.

2. HPLC-UV Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
  • Gradient Program: A linear gradient starting from 5% A to 95% A over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV-Vis spectroscopy).
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solutions and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Characterization Data for this compound

The structural elucidation of this compound was based on comprehensive spectral data. While the original raw spectra are not provided here, the key reported data are summarized in Table 2.

Data TypeDescription
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29 g/mol
¹H NMR (Methanol-d₄) Characteristic signals for a glucopyranosyl moiety and an aromatic ring with a cyanomethylene group.
¹³C NMR (Methanol-d₄) Resonances corresponding to 14 carbon atoms, including those of the glucose unit, the aromatic ring, and the nitrile carbon.
HRFABMS Provides the exact mass, confirming the elemental composition.

Table 2: Key Characterization Data for this compound. This table presents the fundamental physicochemical and spectral data used to identify and confirm the structure of this compound.

Putative Biological Activity and Signaling Pathway

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, based on the known anti-inflammatory properties of Ehretia species and related cyanogenic and phenolic glycosides, a putative mechanism of action can be proposed.

The butanolic and ethyl acetate extracts of E. philippinensis, from which this compound was isolated, have demonstrated anti-histamine release activity.[4] Rosmarinic acid was identified as the active component for this effect.[4] Other studies on cyanogenic and phenolic glycosides have shown that they can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] These cytokines are key mediators in inflammatory signaling cascades.

Based on this, a plausible, yet speculative, signaling pathway for the anti-inflammatory effects of compounds from Ehretia extracts, potentially including this compound, is presented below.

signaling_pathway cluster_cell Immune Cell (e.g., Mast Cell) inflammatory_stimulus Inflammatory Stimulus (e.g., Allergen, Pathogen) receptor Cell Surface Receptor inflammatory_stimulus->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) receptor->signaling_cascade transcription_factors Activation of Transcription Factors signaling_cascade->transcription_factors gene_expression Gene Expression of Pro-inflammatory Cytokines transcription_factors->gene_expression cytokine_release Release of TNF-α, IL-6, Histamine gene_expression->cytokine_release inflammatory_response Inflammatory Response cytokine_release->inflammatory_response ehretioside_b This compound / Ehretia Extract ehretioside_b->signaling_cascade Inhibition

Caption: Putative anti-inflammatory signaling pathway.

This diagram illustrates that an inflammatory stimulus activates a signaling cascade, leading to the release of inflammatory mediators. It is hypothesized that this compound, or other components of Ehretia extracts, may inhibit this cascade, thereby reducing the inflammatory response.

Conclusion and Future Directions

This compound represents a unique phytochemical constituent of Ehretia philippinensis. This guide has provided a comprehensive overview of the methodologies for its isolation, characterization, and potential quantification. The presented protocols and data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and the broader Ehretia genus.

Future research should focus on:

  • Quantitative Analysis: Developing and validating a robust HPLC or LC-MS method for the accurate quantification of this compound in various Ehretia species and their extracts.

  • Pharmacological Studies: Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of purified this compound.

  • Toxicological Evaluation: Assessing the safety profile of this compound, particularly concerning the potential for cyanide release.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Ehretia species.

By addressing these research gaps, the scientific community can better understand the role of this compound and unlock the full therapeutic potential of the Ehretia genus.

References

Ethnobotanical Uses of Plants Containing Ehretioside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretioside B, a cyanogenic glycoside, has been identified within the genus Ehretia, a group of plants with a rich history in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a particular focus on Ehretia philippinensis. It synthesizes the available scientific literature on the traditional applications, pharmacological activities, and phytochemical composition of these plants. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting the current state of knowledge and highlighting areas for future investigation. While specific quantitative data on this compound concentration and its direct role in the observed bioactivities are still limited, this guide provides a foundational understanding of its context within ethnopharmacology.

Introduction

The genus Ehretia, belonging to the Boraginaceae family, comprises approximately 66 species of trees and shrubs found in tropical and subtropical regions.[1] Various parts of these plants, including the leaves, bark, roots, and fruits, have been utilized for centuries in traditional medicine to treat a wide array of ailments.[1][2] Phytochemical investigations have revealed the presence of diverse secondary metabolites, including flavonoids, phenolic acids, benzoquinones, and cyanogenic glycosides.[2][3] Among these is this compound, a phenolic compound connected with a cyanomethylene acid group, which has been isolated from Ehretia philippinensis.[4][5] This guide focuses on the ethnobotanical uses of plants known to contain this compound and the associated scientific evidence for their therapeutic properties.

Plants Containing this compound and Their Ethnobotanical Uses

To date, this compound has been specifically isolated from the stem bark of Ehretia philippinensis A.DC.[5] Therefore, this guide will primarily focus on the ethnobotanical applications of this plant and supplement with information from other Ehretia species that share similar traditional uses and chemical profiles.

Ehretia philippinensis A.DC.

Ehretia philippinensis, locally known as "Alibungog" in the Philippines, has a well-documented history of use in traditional medicine.[1]

Traditional Uses:

The primary ethnobotanical applications of E. philippinensis are summarized in the table below.

Plant PartPreparationTraditional Use
Stem BarkScraped into a pulp and applied as a poultice.Treatment of painful swellings and infected wounds.[1]
Decoction.Taken internally for diarrhea and dysentery.[1]
Decoction.Used as a mouthwash to alleviate toothache.[1]
Fresh LeavesApplied as a poultice.Used for painful swellings and infected wounds.[1]
RootsDecoction.Used for diarrhea and dysentery.[1]

These traditional uses point towards significant anti-inflammatory, analgesic, and antimicrobial properties of the plant.

Other Ehretia Species with Relevant Ethnobotanical Uses

While this compound has not yet been reported in other Ehretia species, many share similar traditional uses, suggesting a potential overlap in bioactive constituents or pharmacological effects.

SpeciesTraditional Use
Ehretia laevisUsed in the treatment of jaundice, diarrhea, cough, and skin diseases.[6]
Ehretia acuminataTraditionally used for fever, diarrhea, and swellings.[1]
Ehretia microphyllaEmployed in the treatment of cough, stomach trouble, and diarrhea.[1]
Ehretia rigidaUsed for treating coughs and chest pains.[1]

The consistent use of various Ehretia species for inflammatory and infectious conditions across different cultures underscores the potential of this genus as a source for novel therapeutic agents.

Phytochemistry of Ehretia Species

The genus Ehretia is characterized by a diverse array of phytochemicals.

Table of Known Compounds in Ehretia Species:

Compound ClassExamples
Cyanogenic Glycosides This compound , Ehretioside A1, A2, A3, Simmondsin
Phenolic Acids Rosmarinic acid, Caffeic acid
Flavonoids Rutin, Quercetin
Benzoquinones Ehretianone
Triterpenoids Bauerenol

Pharmacological Activities

Scientific studies have begun to validate the traditional uses of Ehretia species, demonstrating a range of pharmacological activities.

Summary of Pharmacological Activities of Ehretia Extracts:

ActivityPlant SpeciesPlant PartKey Findings
Anti-inflammatory E. philippinensisStem BarkA crude extract was found to be as potent as aspirin in an animal model of inflammation.[1]
E. laevis-Extracts showed good anti-inflammatory activity by reducing paw volume in a dose-dependent manner.[7][8]
Analgesic E. philippinensisStem BarkA crude extract exhibited slight analgesic effects in mice.[1]
Antihistamine Release E. philippinensisStem BarkButanol and ethyl acetate fractions of a methanol extract showed antihistamine release activity against compound 48/80.[1]
Antibacterial E. laevis-Extracts demonstrated excellent activity against both Gram-positive and Gram-negative bacteria.[7][8]

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and for the specific bioassays performed on Ehretia extracts are not extensively detailed in the available literature. However, this section provides representative methodologies for the key experiments cited.

Extraction and Isolation of this compound (General Approach)

While a specific, detailed protocol for this compound is not available, a general workflow for the isolation of cyanogenic glycosides from plant material is presented below. The original isolation of this compound from E. philippinensis bark utilized 1D, 2D NMR, and HRFABMS for structure elucidation.[5]

experimental_workflow plant_material Dried and Powdered Ehretia philippinensis Bark extraction Maceration or Soxhlet Extraction (e.g., with Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation butanol_fraction n-Butanol Fraction fractionation->butanol_fraction chromatography Column Chromatography (e.g., Silica Gel, Sephadex) butanol_fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Figure 1. A generalized workflow for the extraction and isolation of cyanogenic glycosides.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

  • Animal Model: Wistar albino rats or Swiss albino mice are typically used.[8][9]

  • Grouping: Animals are divided into control, standard (e.g., indomethacin or ibuprofen), and test groups (receiving different doses of the plant extract).[8][9]

  • Administration: The plant extract or standard drug is administered orally or intraperitoneally.[8][9]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[8][9]

  • Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Hot Plate Test for Analgesic Activity

This method is used to assess central analgesic activity.

Protocol:

  • Animal Model: Rats or mice are used.[2][10]

  • Apparatus: A hot plate with a controlled temperature (typically 55 ± 0.5°C) is used.[2][11]

  • Administration: The test extract and a standard central analgesic (e.g., morphine) are administered to the respective groups.[10]

  • Measurement: Each animal is placed on the hot plate, and the time taken to elicit a response (e.g., paw licking, jumping) is recorded as the reaction time or latency period.[2][10] A cut-off time (e.g., 15-45 seconds) is set to prevent tissue damage.[10][12]

  • Data Collection: Measurements are taken at baseline and at various time points after drug administration (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).[2][10][12]

Histamine Release Inhibition Assay

This in vitro assay is used to evaluate the mast cell stabilizing activity of a compound.

Protocol:

  • Cell Model: Rat peritoneal mast cells (RPMC) or a human mast cell line (e.g., HMC-1) are commonly used.[4][13]

  • Incubation: The mast cells are pre-incubated with various concentrations of the test extract or compound.[4][13]

  • Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80.[4][13]

  • Quantification: The amount of histamine released into the supernatant is measured, often using a spectrofluorometric method with o-phthaldialdehyde or an ELISA kit.[4][6]

  • Calculation: The percentage of inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of the test substance.[13]

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the known activities of other cyanogenic glycosides and the observed anti-inflammatory effects of Ehretia extracts, some potential pathways can be hypothesized.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Activation (e.g., by Compound 48/80) g_protein G-protein Activation receptor->g_protein plc PLC Activation g_protein->plc ip3 IP3 Production plc->ip3 ca_release Ca2+ Release from ER ip3->ca_release degranulation Mast Cell Degranulation (Histamine Release) ca_release->degranulation ehretioside_b This compound (Hypothesized) ehretioside_b->degranulation Inhibition nf_kb_inhibition Inhibition of IκBα Phosphorylation ehretioside_b->nf_kb_inhibition Potential Mechanism nf_kb_activation NF-κB Activation nf_kb_inhibition->nf_kb_activation Inhibition ikb IκBα nf_kb_activation->ikb Phosphorylation and Degradation nf_kb p65/p50 nf_kb_nucleus p65/p50 nf_kb->nf_kb_nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nf_kb_nucleus->transcription

Figure 2. Hypothesized signaling pathways for the anti-inflammatory and anti-allergic effects of compounds from Ehretia species.

The anti-inflammatory properties of Ehretia extracts may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[15] Some natural compounds have been shown to inhibit NF-κB activation.[14] The inhibition of histamine release suggests an effect on mast cell degranulation, a process that is often dependent on intracellular calcium levels.[13]

Conclusion and Future Directions

The ethnobotanical record of Ehretia philippinensis and related species provides a strong basis for their observed anti-inflammatory, analgesic, and antimicrobial properties. The isolation of this compound from E. philippinensis highlights a specific compound of interest within this traditionally used medicinal plant. However, there are significant gaps in the current scientific literature.

Key areas for future research include:

  • Quantitative Analysis: Development and application of analytical methods, such as HPLC, to quantify the concentration of this compound in various parts of E. philippinensis and to screen other Ehretia species for its presence.

  • Isolation and Pharmacological Evaluation: Large-scale isolation of this compound to enable comprehensive in vitro and in vivo studies to determine its specific pharmacological activities and to confirm its contribution to the traditional uses of the plant.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action, particularly in relation to inflammation and pain.

  • Toxicological Studies: In-depth toxicological evaluation of purified this compound is necessary, as it is a cyanogenic glycoside.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and the medicinal plants in which it is found. This could ultimately lead to the development of new, nature-derived drugs for the treatment of inflammatory and other disorders.

References

Methodological & Application

Application Note: Quantification of Ehretioside B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of Ehretioside B, a phenolic nitrile glycoside found in various plant species of the Ehretia genus. Due to the limited availability of a standardized, validated HPLC method for this compound in the public domain, this document provides a comprehensive, scientifically-grounded starting point for method development and validation. The proposed reverse-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is designed for researchers, scientists, and drug development professionals engaged in the analysis of plant extracts containing this compound. This note includes detailed methodologies for sample preparation, chromatographic conditions, and a full validation protocol based on International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a phenolic compound characterized by a cyanomethylene group, and it has been identified in plant species such as Ehretia philippinensis. As interest in the phytochemical composition and potential therapeutic applications of Ehretia species grows, the need for reliable analytical methods for the quantification of its constituents, including this compound, becomes crucial. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of phytochemicals in complex plant matrices. This application note outlines a proposed HPLC-DAD method suitable for the determination of this compound in plant extracts.

Experimental

Materials and Reagents
  • Reference Standard: this compound (purity ≥95%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized and filtered through a 0.22 µm membrane)

  • Acid: Formic acid (analytical grade)

  • Plant Material: Dried and powdered plant material from Ehretia species.

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD)

Chromatographic Conditions

Based on the analysis of structurally similar phenolic and nitrile glycosides, the following chromatographic conditions are proposed as a starting point for method optimization.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 280 nm (or the UV maximum of this compound)
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material.

  • Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, the standard, and a sample extract. Peak purity analysis using the DAD is also recommended.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The precision is expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method should be determined by a recovery study. This involves spiking a known amount of the this compound standard into a sample extract and calculating the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
200[Insert Data]
Linear Regression y = mx + c
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data for this compound Quantification

Parameter%RSDAcceptance Criteria
Repeatability (Intra-day) [Insert Data]< 2%
Intermediate Precision (Inter-day) [Insert Data]< 2%

Table 3: Accuracy (Recovery) Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low[Insert Data]98 - 102%
Medium[Insert Data]98 - 102%
High[Insert Data]98 - 102%

Table 4: LOD and LOQ for this compound Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data]
Limit of Quantification (LOQ) [Insert Data]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Dried, Powdered Plant Material Extraction Ultrasonic Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) C18_Column->Gradient_Elution DAD_Detection DAD Detection (280 nm) Gradient_Elution->DAD_Detection Chromatogram Chromatogram Acquisition DAD_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation_Protocol Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Intra_day Intra-day Precision->Intra_day Inter_day Inter-day Precision->Inter_day

Application Note: Ehretioside B Standard Preparation and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ehretioside B is a phenolic glycoside that has been identified in plants of the Ehretia genus.[1][2] As a member of the glycoside class of secondary metabolites, it is investigated for a variety of potential biological activities.[2] Research has highlighted its potential antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[1][3][4] In silico studies have suggested that this compound may exhibit high binding affinity to key signaling proteins such as MEK and VEGFR2, indicating its potential to modulate critical cellular pathways.[5]

This application note provides detailed protocols for the preparation, handling, and storage of this compound standards for use in in vitro biological assays. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and reproducibility in experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and for understanding the compound's behavior in aqueous and non-aqueous solutions.

PropertyValueSource
CAS Number 156368-84-2[6]
Molecular Formula C₁₄H₁₇NO₇[6][7]
Molecular Weight 311.29 g/mol [6][7]
Purity Typically 95% - 99% (Varies by supplier)[6]
Appearance Powder[6]
Compound Type Phenolic Glycoside[2][6]
Known Solvents DMSO, Pyridine, Methanol, Ethanol[8]

Experimental Protocols

Stock Solution Preparation (10 mM)

Accurate preparation of a concentrated stock solution is the first critical step for quantitative in vitro assays. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of compounds like this compound due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).[8]

Materials and Equipment:

  • This compound powder (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Assay Preparation: Allow the this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[8]

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example Calculation for 1 mg of this compound:

      • Mass = 0.001 g

      • Molecular Weight = 311.29 g/mol

      • Molarity = 0.010 mol/L

      • Volume (L) = 0.001 / (311.29 * 0.010) = 0.0003212 L

      • Volume (µL) = 321.2 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution or sonicate briefly to aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots in tightly sealed vials at -20°C for up to two weeks.[8] For longer-term storage, consult the supplier's recommendations, but -80°C is generally preferred.

Working Solution Preparation

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions in your chosen assay medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the assay medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).

Example Dilution Series for a 96-well Plate:

Target Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL) for Intermediate DilutionVolume of Intermediate Dilution (µL)Final Assay Volume (µL)Final DMSO (%)
100 2198 (Creates 1000 µM intermediate)202000.1%
50 1199 (Creates 500 µM intermediate)202000.05%
10 0.2199.8 (Creates 100 µM intermediate)202000.01%
1 2 (from 100 µM intermediate)N/A22000.001%
0 (Vehicle Control) 2 (DMSO only)198202000.1%

Application Workflow and Potential Signaling Pathways

General Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a standard workflow for assessing the bioactivity of this compound in a cell-based assay, such as a cytotoxicity (MTT) or anti-inflammatory (LPS-stimulated cytokine release) experiment.

G prep Prepare 10 mM Stock in DMSO work Prepare Working Solutions in Culture Medium prep->work treat Treat Cells with This compound / Vehicle work->treat seed Seed Cells in Multi-well Plates incubate1 Incubate Cells (e.g., 24 hours) seed->incubate1 incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 assay Perform Endpoint Assay (e.g., MTT, ELISA) incubate2->assay analyze Data Acquisition & Analysis assay->analyze

Caption: General workflow for an in vitro cell-based assay using this compound.

Potential Signaling Pathways of this compound

Based on computational docking studies, this compound is predicted to interact with key kinases involved in cell proliferation and angiogenesis.[5] The diagram below illustrates these potential inhibitory actions. It is important to note that these pathways require experimental validation.

G cluster_0 MAPK/ERK Pathway cluster_1 Angiogenesis Pathway GF Growth Factors RAS RAS GF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis EHB This compound EHB->MEK Inhibition EHB->VEGFR2 Inhibition

Caption: Potential inhibitory effects of this compound on MEK and VEGFR2 signaling.

References

Application Notes and Protocols for Testing Ehretioside B Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ehretioside B is a phenolic glycoside isolated from plants of the Ehretia genus, which have been used in traditional medicine for various ailments.[1][2] Phytochemical screenings of this genus have revealed constituents with potential antioxidant, anti-inflammatory, antibacterial, and anticancer activities.[1][3] Computational studies have suggested that this compound may possess significant biological activity, including potential cytotoxic and antiangiogenic properties.[4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in relevant cell culture models. The protocols outlined below describe methods to assess its cytotoxic, anti-inflammatory, and antimicrobial potential.

Assessing Anticancer Activity

The potential of this compound as an anticancer agent can be determined by evaluating its cytotoxicity against cancer cell lines and its ability to induce apoptosis.

Cell Lines

Selection of an appropriate cell line is critical for cytotoxicity testing.[6] It is recommended to use cell lines relevant to the proposed therapeutic area. For general screening, the following cell lines are suggested:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized cell line used extensively in cytotoxicity studies.[5]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used for screening potential anticancer compounds.

  • A549 (Human Lung Carcinoma): A standard model for lung cancer research.

  • HCT116 (Human Colon Carcinoma): A key model for colorectal cancer studies.

Experimental Protocols

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.[5]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[5]

  • Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow Cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Treatment Duration (h) IC₅₀ (µM)
HepG2 48 45.2 ± 3.1
MCF-7 48 62.8 ± 4.5
A549 48 38.5 ± 2.9
HCT116 48 55.1 ± 5.2

(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)

Treatment Concentration (µM) % Early Apoptosis % Late Apoptosis/Necrosis
Vehicle Control 0 2.1 ± 0.3 1.5 ± 0.2
This compound 20 (½ IC₅₀) 15.4 ± 1.8 5.2 ± 0.6
This compound 40 (IC₅₀) 35.7 ± 2.5 12.8 ± 1.1
This compound 80 (2x IC₅₀) 48.2 ± 3.1 25.6 ± 2.2

(Note: Data are hypothetical and for illustrative purposes only.)

Visualization: Workflow and Signaling

G cluster_workflow Experimental Workflow for Anticancer Screening start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Serial Dilutions) seed->treat mtt Perform MTT Assay (48-72h) treat->mtt ic50 Calculate IC₅₀ Value mtt->ic50 apoptosis Perform Annexin V/PI Assay (at IC₅₀ concentrations) ic50->apoptosis facs Analyze by Flow Cytometry apoptosis->facs end Evaluate Cytotoxicity and Apoptosis Induction facs->end

Caption: Workflow for assessing the anticancer efficacy of this compound.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway EB This compound ROS ↑ ROS Production EB->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax Bax (Pro-apoptotic) Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Assessing Anti-inflammatory Activity

This compound can be screened for anti-inflammatory properties by measuring its ability to inhibit the production of inflammatory mediators in macrophages.

Cell Line
  • RAW 264.7 (Mouse Macrophage): A standard cell line for studying inflammation. These cells produce nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Reagent A: Sulfanilamide; Reagent B: N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay on RAW 264.7 cells).

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • NO Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in the samples. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity

Table 3: Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Cells

Treatment Concentration (µM) Nitrite Conc. (µM) % Inhibition of NO
Control (No LPS) 0 1.2 ± 0.2 -
LPS Only (1 µg/mL) 0 25.8 ± 1.9 0
This compound + LPS 10 18.1 ± 1.5 30.0
This compound + LPS 25 11.5 ± 1.1 55.4
This compound + LPS 50 6.4 ± 0.8 75.2

(Note: Data are hypothetical and for illustrative purposes only.)

Assessing Antimicrobial Activity

Based on computational predictions, this compound may have antibacterial properties.[4] This can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Bacterial Strains
  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Klebsiella pneumoniae (Gram-negative, relevant due to in silico study[4])

Experimental Protocol: Broth Microdilution Assay for MIC

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Prepare Inoculum: Grow bacteria in MHB to log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation: Add the diluted bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be observed by eye or by measuring the absorbance at 600 nm. Alternatively, add resazurin and incubate for 2-4 hours; a color change from blue to pink indicates viable bacteria.

Data Presentation: Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 128
Escherichia coli >256
Klebsiella pneumoniae 64

(Note: Data are hypothetical and for illustrative purposes only.)

References

Application Note: Assessment of Ehretioside B Antioxidant Activity using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ehretioside B is a nitrile glycoside that has been isolated from Ehretia philippinensis.[1] The genus Ehretia is known for its traditional medicinal uses and has been found to contain various bioactive compounds, including phenolic acids, flavonoids, and benzoquinones, which exhibit a range of biological activities such as antioxidant, anti-inflammatory, and antibacterial effects.[1][2][3] Antioxidants are of significant interest in drug development due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging activity of compounds.[4][5][6] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the corresponding pale yellow hydrazine.[5][6] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant capacity.[4][6]

Data Presentation

While specific IC50 values for this compound in a DPPH assay are not available in the cited literature, various extracts from the Ehretia genus have demonstrated significant antioxidant activity. This data serves as a valuable reference for the potential antioxidant capacity within the genus.

Plant SpeciesExtract TypeDPPH IC50 (µg/mL)Reference
Ehretia anacuaEthyl acetate fraction25.16 ± 0.09[7]
Ehretia anacuan-butanol fraction87.84 ± 0.39[7]

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Materials and Reagents
  • This compound (isolated and purified)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh before each experiment.

  • This compound Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing.

  • Positive Control (Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) and make serial dilutions in the same manner as for the test compound.

DPPH Radical Scavenging Assay Protocol
  • Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to the wells.

  • Blank Preparation: For the blank wells, add 100 µL of methanol.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with this compound or ascorbic acid).

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH DPPH Working Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample This compound Serial Dilutions Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for DPPH radical scavenging assay.

DPPH_Radical_Scavenging_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant This compound (Antioxidant-H) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Measuring the Anti-inflammatory Effects of Ehretioside B In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B, a phenolic compound isolated from the Ehretia genus, is a subject of growing interest for its potential therapeutic properties. While comprehensive studies on various extracts of Ehretia species have demonstrated significant anti-inflammatory, antioxidant, and other biological activities, specific in vitro data on the anti-inflammatory effects of isolated this compound is not extensively available in current literature.[1] This document provides a set of detailed application notes and standardized protocols for researchers to systematically evaluate the anti-inflammatory potential of this compound in a laboratory setting.

The following protocols are based on established in vitro models for assessing anti-inflammatory activity, focusing on the compound's ability to modulate key inflammatory mediators and signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage models. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response and are commonly used to screen potential anti-inflammatory agents.

Key In Vitro Assays for Anti-inflammatory Activity

A comprehensive in vitro assessment of this compound's anti-inflammatory effects should include the evaluation of its impact on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, as well as its influence on the expression of inflammatory enzymes and key signaling pathways.

Nitric Oxide (NO) Production Assay

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a common colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatants, thereby indirectly measuring NO production.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β)

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are crucial mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these cytokines in cell culture supernatants.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plate to pellet any detached cells and collect the supernatant.

  • ELISA:

    • Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins. This technique can be used to determine if this compound inhibits the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it can elucidate the compound's effect on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, by examining the phosphorylation status of their key proteins.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described previously.

  • Cell Lysis: After the appropriate incubation time (e.g., 24 hours for iNOS and COX-2; shorter times like 15-60 minutes for signaling proteins), wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and the controls.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control

Table 3: Densitometric Analysis of Western Blot Results for Inflammatory Mediators and Signaling Proteins

TreatmentConcentration (µM)Relative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65/p65 RatioRelative p-p38/p38 Ratio
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A RAW 264.7 Cell Seeding B This compound Pre-treatment A->B C LPS Stimulation B->C D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK) C->F G Quantitative Data (Tables) D->G E->G H Signaling Pathway Interpretation F->H

Caption: Workflow for in vitro anti-inflammatory assessment.

NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) Nuclear Translocation IκBα->NFκB releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB->Genes activates EhretiosideB This compound EhretiosideB->IKK inhibits? EhretiosideB->IκBα inhibits? EhretiosideB->NFκB inhibits? MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPKs (p38, JNK, ERK1/2) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes EhretiosideB This compound EhretiosideB->MAPKKK inhibits? EhretiosideB->MAPKK inhibits? EhretiosideB->MAPK inhibits?

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Ehretioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B, a phenolic compound isolated from plants of the Ehretia genus, such as Ehretia thyrsiflora, represents a promising candidate for antimicrobial drug discovery.[1][2] The Ehretia genus has a history of use in traditional medicine for treating various ailments, and its extracts have demonstrated a range of bioactivities, including antibacterial effects.[1][3][4] In silico studies have further suggested the potential of this compound to interact with bacterial enzymes, indicating a possible mechanism for its antimicrobial action.[2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound. The methodologies detailed below are standard, validated techniques for assessing the antimicrobial efficacy of natural compounds, covering initial screening to more in-depth characterization of its bactericidal and anti-biofilm activities.[5][6][7]

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison. The following table provides a template for organizing the results.

Assay Test Organism(s) This compound Concentration (µg/mL) Positive Control (e.g., Ciprofloxacin) Negative Control Result
Minimum Inhibitory Concentration (MIC) e.g., S. aureus, E. colie.g., 2-256e.g., 0.125-16Growth ControlMIC value
Minimum Bactericidal Concentration (MBC) e.g., S. aureus, E. colie.g., 2-256e.g., 0.125-16Growth ControlMBC value
Time-Kill Kinetics e.g., S. aureuse.g., 1x, 2x, 4x MICe.g., 2x MICGrowth ControlLog10 CFU/mL reduction at various time points
Anti-Biofilm Activity (Inhibition) e.g., P. aeruginosae.g., 0.25x, 0.5x, 1x MICe.g., GentamicinGrowth Control% Biofilm inhibition
Anti-Biofilm Activity (Eradication) e.g., P. aeruginosae.g., 1x, 2x, 4x MICe.g., GentamicinGrowth Control% Biofilm eradication

Experimental Workflow

The overall workflow for assessing the antimicrobial activity of this compound is depicted in the following diagram.

antimicrobial_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis EhretiosideB This compound Stock Solution Preparation MIC Minimum Inhibitory Concentration (MIC) Assay EhretiosideB->MIC BacterialCulture Bacterial Strain Culture and Standardization BacterialCulture->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Inform MBC concentrations TimeKill Time-Kill Kinetics Assay MIC->TimeKill Determine test concentrations AntiBiofilm Anti-Biofilm Activity Assay MIC->AntiBiofilm Determine test concentrations Data Data Collection and Analysis MBC->Data TimeKill->Data AntiBiofilm->Data signaling_pathway EhretiosideB This compound Target Bacterial Target (e.g., Enzyme, Membrane) EhretiosideB->Target Pathway Inhibition of Essential Cellular Pathway Target->Pathway Metabolism Disruption of Metabolism Pathway->Metabolism Membrane Membrane Damage Pathway->Membrane CellDeath Bacterial Cell Death Metabolism->CellDeath Membrane->CellDeath

References

Investigating the Anticancer Properties of Ehretia microphylla Extracts on Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the cytotoxic and apoptotic effects of extracts from Ehretia microphylla, a plant known to contain Ehretioside B, on various cancer cell lines. While direct studies on isolated this compound are limited, research on the plant's extracts offers valuable insights into its potential as a source for novel anticancer compounds. The following sections detail the observed anticancer activities and provide standardized protocols for key experimental procedures to facilitate further investigation.

Data Presentation

The cytotoxic effects of Ehretia microphylla extracts have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and percentage of cell inhibition are summarized below for easy comparison.

Table 1: IC50 Values of Ehretia microphylla Chloroform Extract on Various Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer16.13 ± 0.9765
HCT-116Colon Cancer26.40 ± 1.2445
Caco-2Intestinal Cancer37.89 ± 2.68[1]
HT-29Intestinal Cancer130.89 ± 13.99[1]
FR2 (Normal)Normal Human Breast Cells> 97 µM

Table 2: Percentage Inhibition of Cancer Cells by Ehretia microphylla Chloroform Extract at 50 µg/mL [1][3]

Cell LineCancer TypePercentage Inhibition (%)
MCF-7Breast Cancer85.55
A-549Lung Cancer77.93
HCT-116Colon Cancer75.45
PC-3Prostate Cancer74.50

Table 3: IC50 Values of Ehretia microphylla Ethanolic Extract on a Human Cancer Cell Line [4]

Cell LineCancer TypeLC50 (mg/mL)
HepG2Liver Cancer~1.1

Studies have indicated that the chloroform extract of Ehretia microphylla induces apoptosis in cancer cells in a concentration-dependent manner.[1] This was observed through methods such as DAPI staining, which revealed chromatin condensation and the formation of apoptotic bodies in treated MCF-7 cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of the anticancer properties of Ehretia microphylla extracts are provided below. These are standardized protocols that can be adapted for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Ehretia microphylla extract or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the Ehretia microphylla extract or this compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Ehretia microphylla extract or this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Ehretia microphylla extract or this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for detecting specific proteins in a cell lysate.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Ehretia microphylla extract or this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as described previously, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be involved in the anticancer effects of Ehretia microphylla extracts.

Caption: Workflow for assessing cytotoxicity and apoptosis.

Experimental_Workflow_for_Cell_Cycle_and_Western_Blot_Analysis cluster_cell_cycle Cell Cycle Analysis cluster_western_blot Western Blot Analysis C1 Seed and Treat Cells C2 Fix and Stain with Propidium Iodide C1->C2 C3 Flow Cytometry Analysis C2->C3 D1 Treat Cells and Lyse D2 Protein Quantification D1->D2 D3 SDS-PAGE and Transfer D2->D3 D4 Antibody Incubation and Detection D3->D4

Caption: Workflow for cell cycle and protein expression analysis.

Putative_Apoptotic_Signaling_Pathway cluster_cell Cancer Cell Ehretioside_B This compound (from Ehretia microphylla) p53 p53 Activation Ehretioside_B->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Membrane Potential Disruption Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative signaling pathway for apoptosis induction.

References

Ehretioside B in vivo study design and animal models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for in vivo studies on Ehretioside B, no specific research detailing its effects in animal models has been identified. The current body of scientific literature primarily focuses on the isolation and phytochemical analysis of this compound as a constituent of the Ehretia genus.

While computational (in silico) studies have explored the potential bioactivities of phytochemicals from Ehretia species, these do not replace the need for experimental validation through in vivo research. Existing reviews on the Ehretia genus highlight a general lack of extensive pharmacological investigation into its isolated compounds, including this compound, and their mechanisms of action.

Consequently, without available in vivo data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams. Further research is required to investigate the in vivo effects, safety profile, and therapeutic potential of this compound in animal models.

Application Notes and Protocols for the Identification of Ehretioside B in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretioside B is a phenolic nitrile glucoside first isolated from Ehretia philippinensis.[1][2][3] As a member of the cyanogenic glycoside family, its identification and quantification in complex botanical extracts are crucial for research, quality control, and the development of potential therapeutic agents. This document provides detailed application notes and proposed protocols for the analytical identification of this compound in complex mixtures using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a primary tool for structural elucidation.

Chemical Profile: this compound

PropertyValue
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29 g/mol
IUPAC Name 2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile
Class Phenolic Nitrile Glucoside
Source Ehretia philippinensis[1][2][3]

I. Sample Preparation Protocol for Plant Material

This protocol is adapted from the original extraction method described for the isolation of this compound.[3]

Objective: To extract this compound and other phenolic compounds from plant material (e.g., bark of Ehretia philippinensis) for subsequent analysis.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (MeOH) in water

  • Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Extraction: Macerate the dried, powdered plant material in 70% aqueous methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. Stir or sonicate for at least 24 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude aqueous concentrate.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the aqueous concentrate in water.

    • Perform sequential partitioning with solvents of increasing polarity:

      • Hexane (to remove non-polar compounds like fats and waxes)

      • Ethyl acetate (EtOAc)

      • n-Butanol (n-BuOH)

    • This compound, being a glycoside, is expected to partition primarily into the more polar fractions (EtOAc and n-BuOH). The original isolation found related compounds in the butanol fraction.[3]

  • Drying: Evaporate the solvent from each fraction to dryness using a rotary evaporator. The resulting extracts can be freeze-dried to obtain a fine powder.

  • Pre-analysis Clean-up (Optional but Recommended): For complex mixtures, a Solid Phase Extraction (SPE) clean-up step can improve the quality of the analysis.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve a portion of the dried extract in a minimal amount of the initial mobile phase for HPLC analysis.

    • Load the sample onto the cartridge.

    • Wash with water to remove highly polar impurities.

    • Elute the target analytes with an appropriate concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

II. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust technique for the separation and preliminary identification of phenolic compounds based on their retention time and UV-Vis spectra.[7]

Objective: To separate this compound from other components in the extract and obtain its characteristic UV spectrum.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 5% B5-30 min: 5-40% B30-35 min: 40-95% B35-40 min: 95% B (hold)40-45 min: 95-5% B45-50 min: 5% B (hold)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10-20 µL
DAD Wavelength Scanning from 200-400 nm. Detection at 280 nm for phenolic compounds.

Expected Results: this compound, as a phenolic compound, is expected to have a characteristic UV absorption spectrum. A reference standard of this compound would be required for definitive identification based on retention time and co-elution. In the absence of a standard, tentative identification can be made by comparing the obtained UV spectrum with literature data for similar compounds.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of target compounds in complex matrices.[6]

Objective: To achieve definitive identification and enable quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Instrumentation and Parameters:

ParameterRecommended Setting
LC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A shorter gradient can be employed due to the higher efficiency of UHPLC columns.
Flow Rate 0.3-0.5 mL/min
Column Temperature 30-40°C
Injection Volume 1-5 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Ionization Source Electrospray Ionization (ESI), positive and negative modes
Precursor Ion (m/z) [M+H]⁺: 312.1078, [M+Na]⁺: 334.0897, [M+NH₄]⁺: 329.1343
Product Ions To be determined by fragmentation of the precursor ion. For glycosides, a common loss is the sugar moiety.
Scan Mode Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary (Hypothetical for Method Validation): The following table presents typical performance characteristics for LC-MS/MS methods for the analysis of small molecule glycosides. These values would need to be experimentally determined for this compound.

ParameterTypical Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for the unambiguous structural elucidation of novel compounds and for confirming the identity of isolated natural products.

Objective: To confirm the chemical structure of isolated this compound.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvents: Deuterated methanol (CD₃OD), deuterated water (D₂O), or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

The original structural elucidation of this compound relied on these NMR techniques.[3]

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques A Plant Material (e.g., Ehretia philippinensis bark) B 70% Methanol Extraction A->B C Concentration (Rotary Evaporator) B->C D Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) C->D E Fraction Collection & Drying D->E F SPE Clean-up (Optional) E->F I NMR Spectroscopy (for structural elucidation) E->I Structure Confirmation G HPLC-DAD Analysis F->G Identification & Purity H LC-MS/MS Analysis F->H Identification & Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Analytical_Logic start Complex Mixture (Plant Extract) hplc HPLC Separation start->hplc dad DAD Detection (UV-Vis Spectrum) hplc->dad ms MS Detection (Mass-to-Charge Ratio) hplc->ms tentative Tentative Identification (Retention Time + UV) dad->tentative msms MS/MS Fragmentation ms->msms confirmed Confirmed Identification (Retention Time + m/z + Fragments) msms->confirmed

Caption: Logical flow for the identification of this compound using hyphenated techniques.

References

Elucidating the Mechanism of Action of Ehretioside B: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ehretioside B, a phenolic glycoside isolated from the Ehretia genus, belongs to a class of natural products that have demonstrated a wide array of biological activities.[1] Extracts and compounds derived from Ehretia species have been reported to possess antioxidant, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] However, the specific mechanism of action for many of these compounds, including this compound, remains largely unexplored.[1][2] This document provides a comprehensive guide to a panel of cell-based assays designed to elucidate the molecular mechanisms underlying the biological effects of this compound. The following protocols are intended to serve as a foundational framework for researchers investigating its therapeutic potential.

Initial Cytotoxicity Assessment

Prior to investigating the mechanism of action, it is crucial to determine the cytotoxic profile of this compound to identify the appropriate concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability.[4][5][6]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for anticancer studies)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity if available.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Absorbance (OD 570 nm)% Cell Viability
0 (Vehicle Control)100
1
10
25
50
100

Investigating Antioxidant Properties

The antioxidant potential of this compound can be assessed by its ability to reduce intracellular reactive oxygen species (ROS). The DCFDA/H2DCFDA assay is a common method for this purpose.[7][8][9][10][11]

Experimental Protocol: Cellular ROS Detection with DCFDA

Materials:

  • This compound

  • Adherent cell line (e.g., HeLa or HepG2)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Cell culture medium

  • H₂O₂ (as a positive control for ROS induction)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to 90-100% confluency.

  • Wash the cells gently with PBS.

  • Load the cells with 20 µM DCFDA in serum-free medium and incubate for 45 minutes at 37°C in the dark.[7]

  • Wash the cells with PBS to remove excess DCFDA.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Induce oxidative stress by adding a ROS inducer like H₂O₂.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units)% ROS Inhibition
Untreated Control0
H₂O₂ aloneN/A
H₂O₂ + this compound (1 µM)
H₂O₂ + this compound (10 µM)
H₂O₂ + this compound (50 µM)
H₂O₂ + Positive Control (e.g., N-acetylcysteine)

Elucidating Anti-Inflammatory Mechanisms

The anti-inflammatory effects of this compound can be explored by examining its impact on key inflammatory mediators and signaling pathways.

Nitric Oxide Production Assay

Nitric oxide (NO) is a pro-inflammatory mediator produced by activated macrophages. The Griess assay measures nitrite, a stable product of NO, in cell culture supernatants.[2][12][13][14][15]

Experimental Protocol: Griess Assay for Nitrite Determination

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (pre-mixed equal volumes of Part A and Part B) to each supernatant sample.[13]

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Untreated ControlN/A
LPS alone0
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + Positive Control (e.g., L-NAME)
Pro-inflammatory Cytokine Quantification

This compound may exert its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying these cytokines in cell culture supernatants.[16][17][18][19][20]

Experimental Protocol: ELISA for TNF-α and IL-6

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.[17][18] This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α and IL-6 using the standard curve provided in the kit.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Untreated Control
LPS alone
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
NF-κB Signaling Pathway Analysis

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. The effect of this compound on this pathway can be assessed using a reporter gene assay or by Western blotting for key pathway components.[1][3][21][22][23][24][25][26][27]

Experimental Protocol: NF-κB Reporter Assay

Materials:

  • This compound

  • Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., HEK293T)

  • LPS or TNF-α (as a stimulant)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the NF-κB reporter cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator like TNF-α or LPS.

  • Incubate for the recommended time (typically 6-24 hours).[21]

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Data Presentation:

TreatmentRelative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Untreated ControlN/A
Stimulant alone0
Stimulant + this compound (1 µM)
Stimulant + this compound (10 µM)
Stimulant + this compound (50 µM)

Investigating Anticancer Mechanisms

Should the initial cytotoxicity assays indicate a selective effect on cancer cells, further investigation into the mechanism of cell death is warranted.

Apoptosis Detection

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • This compound

  • Cancer cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[30]

  • Incubate for 15 minutes at room temperature in the dark.[29]

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC₂₅)
This compound (IC₅₀)
This compound (IC₇₅)
Cell Cycle Analysis

This compound may induce cell death by causing cell cycle arrest. This can be analyzed by staining the cells with propidium iodide and analyzing the DNA content by flow cytometry.[31][32][33][34]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • This compound

  • Cancer cell line of interest

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat with this compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[32]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30-40 minutes at 37°C.[34]

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC₂₅)
This compound (IC₅₀)
This compound (IC₇₅)

Visualizing Workflows and Pathways

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Anti-inflammatory Pathway cluster_3 Anticancer Pathway MTT Cytotoxicity Screening (MTT Assay) Antioxidant Antioxidant Activity (DCFDA Assay) MTT->Antioxidant Determine Non-toxic Concentrations Anti_Inflammatory Anti-inflammatory Activity MTT->Anti_Inflammatory Anticancer Anticancer Activity MTT->Anticancer NO_Assay Nitric Oxide Production (Griess Assay) Anti_Inflammatory->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) Anti_Inflammatory->Cytokine_Assay NFkB_Assay NF-κB Pathway Analysis (Reporter Assay/Western Blot) Anti_Inflammatory->NFkB_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Anticancer->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Anticancer->CellCycle_Assay

Caption: Overall experimental workflow for elucidating the mechanism of action of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces EhretiosideB This compound EhretiosideB->IKK Inhibits? EhretiosideB->NFkB Inhibits Translocation? IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for the Structural Elucidation of Ehretioside B Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ehretioside B and its derivatives. This document is intended to guide researchers through the process of sample preparation, data acquisition, and spectral analysis to determine the chemical structure of these phenolic glycosides.

Introduction

This compound is a cyanogenic glycoside first isolated from Ehretia philippinensis. Like other natural products, it possesses a core structure that can be chemically modified to create derivatives with potentially enhanced biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such compounds.[1] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete covalent structure and relative stereochemistry of this compound derivatives. This involves assigning the proton (¹H) and carbon (¹³C) chemical shifts, establishing scalar coupling networks, and identifying through-space correlations.

Data Presentation

A thorough literature search was conducted to obtain specific ¹H and ¹³C NMR data for this compound, which was first reported by Simpol et al. in 1994. Unfortunately, the full spectral data from this publication could not be retrieved. As a result, a detailed quantitative table of chemical shifts for this compound and its derivatives cannot be provided at this time.

For the purpose of these application notes, a representative table structure is provided below. Researchers should populate this table with their experimentally obtained data for this compound and its derivatives to facilitate comparison and structural analysis.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and its Derivatives (in ppm)

PositionThis compound (¹H)This compound (¹³C)Derivative 1 (¹H)Derivative 1 (¹³C)Derivative 2 (¹H)Derivative 2 (¹³C)
Aglycone
1'
2'
3'
4'
5'
6'
CH₂CN
CN
Glycosidic Moiety
1''
2''
3''
4''
5''
6''

Experimental Protocols

The following are detailed protocols for the key experiments required for the structural elucidation of this compound derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for non-aqueous solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the measurements.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number of different types of protons, their chemical environment, and their scalar couplings.

    • Typical Parameters:

      • Pulse Program: zg30 or zg

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-16

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative.

    • Typical Parameters: Run as a set of experiments (DEPT-45, DEPT-90, DEPT-135) for full editing.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are scalar coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). This helps in tracing out spin systems within the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): Same as ¹H NMR

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂)

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 2-8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbon atoms. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-16

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, irrespective of their bonding. This is essential for determining the relative stereochemistry of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing Time: 200-800 ms (for NOESY), 150-300 ms (for ROESY)

      • Spectral Width (F1 and F2): Same as ¹H NMR

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-16

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound derivatives using NMR spectroscopy and the key correlations that are typically observed.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Derivative Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_Tube->TwoD_NMR Assign_1D Assign ¹H & ¹³C Signals OneD_NMR->Assign_1D Build_Fragments Build Structural Fragments using COSY & HSQC TwoD_NMR->Build_Fragments Assign_1D->Build_Fragments Connect_Fragments Connect Fragments using HMBC Build_Fragments->Connect_Fragments Determine_Stereochem Determine Stereochemistry using NOESY/ROESY Connect_Fragments->Determine_Stereochem Final_Structure Propose Final Structure Determine_Stereochem->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound derivatives.

nmr_correlations cluster_structure Key Structural Moieties of this compound Derivative cluster_correlations Crucial 2D NMR Correlations Aglycone Aglycone (Aromatic Ring) COSY_corr COSY: ¹H-¹H correlations within the aromatic spin system and the sugar ring. Aglycone->COSY_corr ¹H-¹H HMBC_corr HMBC: ¹H-¹³C correlations between the anomeric proton of the sugar and the aglycone, and between protons on the aglycone and the substituent. Aglycone->HMBC_corr ¹H-¹³C NOESY_corr NOESY/ROESY: ¹H-¹H through-space correlations defining the glycosidic linkage stereochemistry and the relative orientation of substituents. Aglycone->NOESY_corr ¹H-¹H Glycoside Glycosidic Moiety Glycoside->COSY_corr ¹H-¹H Glycoside->HMBC_corr ¹H-¹³C Glycoside->NOESY_corr ¹H-¹H Substituent Derivative Substituent Substituent->HMBC_corr ¹H-¹³C Substituent->NOESY_corr ¹H-¹H

Caption: Key 2D NMR correlations for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ehretioside B Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Ehretioside B from plant material, particularly from the Ehretia genus.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction and analysis of this compound.

Q1: What are this compound and its general chemical properties?

This compound is a phenylethanoid glycoside (PeG), a class of natural, water-soluble compounds.[1] It is a phenolic compound connected to a cyanomethylene acid group. Its chemical formula is C₁₄H₁₇NO₇, and its molecular weight is approximately 311.29 g/mol . As a glycoside, it is relatively polar.

Q2: Which plant parts are typically used for extracting compounds from Ehretia anacua?

Research on Ehretia species has utilized various parts, including leaves, bark, and roots for phytochemical analysis.[2] For Ehretia anacua, leaves are commonly used for preparing extracts.[3] The rough, sandpaper-like leaves are a key characteristic of the tree.[4][5][6]

Q3: What is a recommended starting solvent system for this compound extraction?

For phenylethanoid glycosides, aqueous solutions of ethanol or methanol are highly effective. Studies on similar compounds have shown that 70% ethanol is often the most effective extractant for various classes of phytochemicals, including PeGs.[7] For other PeGs, optimal conditions have been found with 55% methanol.[1][8] Therefore, starting with a 50-70% ethanol or methanol solution is a sound approach.

Q4: Which extraction techniques are most suitable for phenylethanoid glycosides like this compound?

Several techniques can be employed, each with advantages and disadvantages:

  • Reflux Extraction: This method involves heating the solvent to its boiling point. It has been used effectively for PeGs, with optimal conditions found at around 75°C for 50 minutes in one study.[1][8]

  • Ultrasonic-Assisted Extraction (UAE): UAE uses sound waves to disrupt cell walls, facilitating solvent penetration and compound release. It is considered an efficient and time-saving method.[9]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time.

  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature. While straightforward, it is often time-consuming and may have lower efficiency compared to other methods.[10]

Modern techniques like UAE and MAE are generally more efficient and environmentally friendly than conventional methods like maceration or Soxhlet extraction.[7]

Q5: How can I purify this compound from the crude extract?

Macroporous adsorption resins are highly effective for purifying and enriching phenylethanoid glycosides from crude extracts. Resins like DA-201 have been used successfully. The general process involves dissolving the crude extract, passing it through a column packed with the resin, washing away impurities with water, and then eluting the target compounds with a higher concentration of ethanol (e.g., 95% ethanol).[11]

Q6: What are the typical HPLC conditions for analyzing this compound?

High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of phenylethanoid glycosides.[12] A typical setup would include:

  • Column: A reversed-phase C18 column is commonly used.[13]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.[13][14]

  • Detection: A Diode Array Detector (DAD) or UV detector is used. The detection wavelength would need to be optimized for this compound, likely in the UV range suitable for phenolic compounds.

  • Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.[9][15]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Guide 1: Low Yield of Crude Extract

Problem: The total weight of the dried extract after solvent evaporation is lower than expected.

Potential Cause Recommended Solution Citation
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent penetration.[16]
Inadequate Solvent-to-Solid Ratio An insufficient volume of solvent will not fully extract the compounds. A common starting ratio is 20:1 mL/g (solvent to dry plant material). If the yield is low, try increasing the ratio.[17]
Suboptimal Solvent Choice The polarity of the solvent may not be suitable for this compound. If using pure ethanol or methanol, consider adding water to create a 50-70% aqueous solution, which is often more effective for extracting polar glycosides.[7]
Insufficient Extraction Time or Temperature The extraction may not be running long enough or at a high enough temperature. For reflux or heated methods, ensure the target temperature is maintained. For maceration, allow for a longer soaking period with regular agitation.[16]
Guide 2: Low or No Detectable this compound in HPLC Analysis

Problem: The crude extract yield is acceptable, but the HPLC chromatogram shows a very small peak, or no peak, at the expected retention time for this compound.

Potential Cause Recommended Solution Citation
Degradation of this compound Phenolic compounds can be sensitive to high temperatures, light, and pH changes. Avoid excessive heat during extraction and solvent evaporation (use a rotary evaporator at a controlled, low temperature). Store extracts in the dark and at low temperatures. Some metal ions (like Fe³⁺ and Cu²⁺) can also cause degradation.[16][17]
Incorrect HPLC Method Parameters The detection wavelength may not be optimal for this compound. Run a UV scan of a purified standard or a promising extract fraction to determine the wavelength of maximum absorbance (λmax). Ensure the mobile phase composition and gradient are suitable for eluting a compound with the polarity of this compound.
Sample Preparation for HPLC The sample may not be fully dissolved in the injection solvent, or it may be too dilute. Ensure the sample is filtered through a 0.22 or 0.45 µm filter before injection to prevent column blockage.
Low Concentration in Plant Material The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. If possible, source plant material from different locations or harvest at different times to test for variability.

Data Presentation

Table 1: Examples of Optimized Extraction Parameters for Phenylethanoid Glycosides

Plant Source Target Compounds Extraction Method Solvent Temperature Time Reference
Pedicularis decoraIridoid & Phenylethanoid GlycosidesReflux55% Methanol75°C50 min[1][8]
Cistanche deserticolaEchinacoside, ActeosideCell Suspension CultureFungal Elicitor Addition--[18]
Gentiana luteaSwertiamarin, IsogentisinUAE30% Ethanol62.7°C50 min[9]
Millettia speciosaTotal FlavonoidsUAE64% Ethanol60°C29 min[17]

Experimental Protocols

The following are generalized protocols based on best practices for phenylethanoid glycoside extraction. Note: These are starting points and should be optimized for your specific laboratory conditions and plant material.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation: Dry the Ehretia anacua leaves at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Perform sonication at a controlled temperature (e.g., 60°C) for 30-45 minutes.[17]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: To maximize yield, repeat the extraction process on the plant residue with fresh solvent at least once more.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the resulting crude extract in a vacuum oven to obtain a powder. Store the dried extract at -20°C in a desiccator.

Protocol 2: HPLC Analysis of this compound
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From this, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Instrument: HPLC system with DAD or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% to 90% B

      • 30-35 min: 90% B (wash)

      • 35-40 min: 90% to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount using the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification (Optional) cluster_analysis 4. Analysis Harvest Harvest Plant Material (e.g., Ehretia anacua leaves) Dry Drying (40-50°C) Harvest->Dry Grind Grinding (Fine Powder) Dry->Grind Extract Extraction (e.g., UAE with 70% Ethanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Solvent Evaporation (Rotary Evaporator <50°C) Filter->Concentrate Crude Crude Extract Concentrate->Crude Resin Macroporous Resin Chromatography Crude->Resin HPLC HPLC-UV/DAD Analysis Crude->HPLC Wash Wash with Water Resin->Wash Elute Elute with 95% Ethanol Wash->Elute Purified Purified this compound Fraction Elute->Purified Purified->HPLC Quantify Quantification HPLC->Quantify

Caption: General workflow for extraction, purification, and analysis of this compound.

G Start Start: Low this compound Yield CheckCrude Is the crude extract yield also low? Start->CheckCrude TroubleshootExtract Go to Troubleshooting Guide 1: - Check plant material prep - Increase solvent/solid ratio - Optimize solvent/time/temp CheckCrude->TroubleshootExtract Yes CheckHPLC Is the HPLC method validated and optimized? CheckCrude->CheckHPLC No OptimizeHPLC Optimize HPLC: - Check detection wavelength - Adjust mobile phase gradient - Verify standard integrity CheckHPLC->OptimizeHPLC No CheckDegradation Could degradation be an issue? CheckHPLC->CheckDegradation Yes MitigateDegradation Mitigate Degradation: - Reduce extraction/evap temp - Protect from light - Check for metal ion contamination CheckDegradation->MitigateDegradation Yes ConsiderPlant Consider Plant Variability: - Different harvest season - Different geographical source CheckDegradation->ConsiderPlant No

Caption: Logical workflow for troubleshooting low this compound yield.

References

addressing solubility challenges of Ehretioside B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ehretioside B, focusing on addressing challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phenolic glycoside with the molecular formula C₁₄H₁₇NO₇ and a molecular weight of 311.29 g/mol .[1][2] It is a naturally occurring compound found in plants of the Ehretia genus.[3][4]

Q2: What is the expected aqueous solubility of this compound?

While specific experimental data on the aqueous solubility of this compound is limited, computational studies predict it to have "good" aqueous solubility (LogS values ranging from -3.93 to -1.254).[5] However, practical experience may vary, and researchers should be prepared for potential solubility challenges, as is common with many natural products. One supplier notes that they provide solutions to improve the water-solubility of compounds, suggesting that challenges may exist.[2]

Q3: In which organic solvents is this compound soluble?

This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. These can be used to prepare stock solutions.

Q4: What are the known biological activities of this compound or related compounds?

Extracts from the Ehretia genus, which contain this compound, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[3][4] Specifically, studies on Ehretia extracts suggest that they may exert their anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[6][7][8]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving this compound in aqueous solutions for experimental use.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in water or buffer. Low intrinsic aqueous solubility.1. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).2. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Try adjusting the pH of your aqueous solution. An increase in pH may enhance the solubility of acidic phenols.3. Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. Avoid excessive heat, which could degrade the compound.4. Sonication: Use a sonicator bath to provide mechanical energy to break up powder aggregates and enhance dissolution.
Precipitation occurs when diluting the organic stock solution into the aqueous medium. The compound is "crashing out" of the solution as the solvent composition changes.1. Decrease the stock solution concentration: Use a more dilute stock solution to minimize the solvent shock upon dilution.2. Increase the final volume of the aqueous medium: Dilute the stock solution into a larger volume of the aqueous medium while vortexing or stirring vigorously.3. Use a surfactant or solubilizing agent: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous medium to help maintain the solubility of the compound.
The solution appears cloudy or forms a suspension. Incomplete dissolution or formation of aggregates.1. Increase sonication time: Ensure the compound is fully dispersed.2. Filter the solution: If undissolved particles remain, you can filter the solution through a 0.22 µm syringe filter to remove them. Note that this will reduce the effective concentration of the dissolved compound.3. Consider complexation: For persistent solubility issues, cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.

Data Presentation: Solubility Enhancement Techniques

The following table summarizes common techniques to improve the solubility of poorly water-soluble compounds like this compound.

Technique Principle Advantages Considerations
Co-solvency Using a water-miscible organic solvent to increase the solubility of a nonpolar solute.Simple, rapid, and effective for creating stock solutions.The organic solvent may have biological effects in the assay; the final concentration must be carefully controlled.
pH Adjustment Altering the pH to ionize the compound, thereby increasing its solubility in water.Can be very effective for compounds with ionizable groups.The required pH may not be compatible with the experimental system (e.g., cell culture).
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.Effective at low concentrations.Surfactants can have their own biological activities and may interfere with certain assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming a soluble complex.Generally considered biocompatible and can significantly enhance solubility.The complex formation is a 1:1 or other stoichiometric relationship, which needs to be considered for concentration calculations.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at the solid-state.Can improve dissolution rate and bioavailability.Requires more complex preparation methods (e.g., solvent evaporation, melt extrusion).

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of sterile DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in aqueous solution dissolved Completely Dissolved? start->dissolved success Success: Proceed with experiment dissolved->success Yes cloudy Cloudy/Suspension? dissolved->cloudy No cosolvent Try Co-solvent (e.g., DMSO stock) dissolved->cosolvent No ph_adjust Adjust pH dissolved->ph_adjust No heating_sonication Gentle Heat/Sonication dissolved->heating_sonication No precipitate Precipitation on Dilution? precipitate->success No lower_stock Lower Stock Concentration or Increase Dilution Volume precipitate->lower_stock Yes surfactant Add Surfactant cloudy->surfactant Persistent sonicate_more Increase Sonication cloudy->sonicate_more Yes filter Filter (0.22 µm) cloudy->filter Persistent cyclodextrin Consider Cyclodextrin Complexation cloudy->cyclodextrin Persistent cosolvent->precipitate ph_adjust->dissolved heating_sonication->dissolved lower_stock->success surfactant->dissolved sonicate_more->dissolved filter->success cyclodextrin->dissolved

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Based on studies of Ehretia extracts, a plausible mechanism of action for this compound involves the inhibition of the MAPK and NF-κB signaling pathways.

G Hypothetical Anti-inflammatory Signaling Pathway for this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc NFkB_IkB->NFkB EhretiosideB This compound EhretiosideB->MAPK Inhibits EhretiosideB->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Genes NFkB_nuc->Genes

Caption: A diagram illustrating the potential inhibitory effects of this compound on the MAPK and NF-κB signaling pathways.

References

stability of Ehretioside B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of specific published stability data for Ehretioside B. The following information is based on the general stability of structurally related phenolic glycosides and established scientific principles for stability testing of natural products. The quantitative data provided is illustrative and intended for educational purposes to guide researchers in designing and interpreting their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a phenolic glycoside.[1][2] Its structure consists of a 2-(4-hydroxyphenyl)acetonitrile aglycone linked to a glucose molecule.[3] Understanding its classification as a phenolic glycoside is crucial for predicting its stability, as compounds in this class are known to be susceptible to degradation under certain environmental conditions.[4][5]

Q2: What are the primary factors that can affect the stability of this compound?

Based on studies of similar phenolic and iridoid glycosides, the stability of this compound is likely influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the degradation of glycosidic bonds and phenolic structures.[6][7]

  • pH: this compound is expected to be more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can lead to hydrolysis of the glycosidic linkage.[6]

  • Light: Exposure to UV or ambient light can induce photodegradation of the phenolic chromophore.[5]

Q3: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a well-sealed, light-resistant container at -20°C. For short-term storage, 2-8°C is acceptable. These conditions help to minimize degradation from heat and light.

Q4: How should I prepare and store solutions of this compound for experiments?

It is highly recommended to prepare fresh solutions of this compound immediately before use. If short-term storage is necessary, solutions should be stored in light-protected vials at 2-8°C for no longer than 24 hours. The choice of solvent can also impact stability; for example, some glycosides are less stable in alcoholic solvents.[4]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage of the solid compound or stock solutions.Verify the storage conditions of your solid this compound. Always prepare fresh solutions for each experiment. If using a previously prepared solution, perform a quality control check (e.g., HPLC) to assess its integrity.
Appearance of new peaks in HPLC chromatogram during analysis. Degradation of this compound has occurred.Review the sample preparation and handling procedures. Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light. Use the information in the "Forced Degradation" section to predict potential degradation products.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. If precipitation occurs after storage, it may be a sign of degradation.

Stability Data (Illustrative Examples)

The following tables present hypothetical stability data for this compound based on general trends observed for phenolic glycosides. This data is for illustrative purposes only.

Table 1: Illustrative Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
-20°C, Dark 099.5White Powder
699.4No Change
1299.2No Change
2499.0No Change
2-8°C, Dark 099.5White Powder
698.8No Change
1298.1No Change
2497.0Slight yellowish tint
25°C / 60% RH, Dark 099.5White Powder
397.2Yellowish tint
695.0Yellow powder
1291.5Brownish powder
40°C / 75% RH, Dark 099.5White Powder
194.3Yellow powder
388.1Brownish powder
680.5Dark brown powder

Table 2: Illustrative Stability of this compound in Solution (0.1 mg/mL) at 25°C

Solvent/pH Time (Hours) Remaining this compound (%)
pH 3 (Citrate Buffer) 0100
2498.5
4897.1
pH 7 (Phosphate Buffer) 0100
2499.2
4898.5
pH 9 (Borate Buffer) 0100
2492.0
4885.6
Methanol 0100
2496.5
4893.2
DMSO 0100
2499.5
4899.0

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

This protocol is based on ICH guidelines for stability testing.[8][9][10][11]

  • Sample Preparation: Aliquot approximately 5-10 mg of solid this compound into individual, amber glass vials.

  • Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

    • -20°C ± 5°C

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Withdraw one vial from each storage condition at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8][11]

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Use a validated stability-indicating HPLC method to determine the purity of this compound and detect any degradation products.

    • Moisture Content (optional): Use Karl Fischer titration to determine the water content.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13][14][15][16] The goal is to achieve 5-20% degradation of the active substance.[15]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 1:1) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24, 48, and 72 hours, protected from light.

    • Photostability: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and to profile the degradation products.

Visualizations

Experimental_Workflow_Long_Term_Stability cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 3, 6, 12... months) cluster_results Results start Solid this compound aliquot Aliquot into amber vials start->aliquot storage_neg_20 -20°C storage_5 5°C storage_25 25°C / 60% RH storage_40 40°C / 75% RH analysis Appearance, Purity (HPLC) storage_neg_20->analysis storage_5->analysis storage_25->analysis storage_40->analysis report Stability Report & Shelf-life Determination analysis->report

Caption: Workflow for Long-Term Stability Testing of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis HPLC-PDA Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Products & Validate Stability-Indicating Method analysis->report

Caption: Workflow for Forced Degradation Studies of this compound.

References

preventing degradation of Ehretioside B during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ehretioside B during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic compound, classified as a phenylethanoid glycoside (PhG).[1][2][3][4] Like many PhGs, this compound is susceptible to degradation under common experimental conditions, which can impact the accuracy and reproducibility of research findings.[1] Factors such as temperature, pH, and light can contribute to its degradation.[5][6]

Q2: What are the primary pathways of this compound degradation?

Based on studies of related phenylethanoid glycosides, the primary degradation pathways for this compound are likely hydrolysis and oxidation.[2][5][6][7] Hydrolysis can lead to the cleavage of glycosidic bonds, while oxidation can modify the phenolic structures. The presence of enzymes can also catalyze the hydrolysis of glycosidic bonds.[2][7]

Q3: How should I store my this compound samples to ensure stability?

To ensure the long-term stability of this compound, it is recommended to store it as a dry powder in a cool, dark, and dry place.[5][6] For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., 4°C) and protected from light.[5]

Q4: What are the signs of this compound degradation?

Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] Signs of degradation include a decrease in the peak area of this compound, the appearance of new peaks corresponding to degradation products, and a change in the color of the solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of this compound in Solution

Possible Causes:

  • High Temperature: Phenylethanoid glycosides are unstable at elevated temperatures.[5][8]

  • Inappropriate pH: Degradation is accelerated in neutral to alkaline conditions.[5][8]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light.[5][6]

  • Presence of Oxidizing Agents: The phenolic nature of this compound makes it susceptible to oxidation.

  • Enzymatic Degradation: Contamination with glycosidases can lead to hydrolysis.[2][7]

Solutions:

  • Temperature Control: Perform all experimental steps at controlled, low temperatures whenever possible. Avoid heating solutions containing this compound.

  • pH Adjustment: Maintain a slightly acidic pH (pH 5-6) for solutions to improve stability.[5]

  • Light Protection: Use amber vials or cover glassware with aluminum foil to protect solutions from light.[5]

  • Use of Antioxidants: Consider adding antioxidants, such as ascorbic acid, to the solvent, but verify that they do not interfere with downstream applications.

  • Solvent Selection: Use high-purity solvents and de-gas them to remove dissolved oxygen. While this compound is soluble in polar solvents like methanol, ethanol, and water, the choice of solvent can impact stability.[1]

  • Aseptic Techniques: Use sterile equipment and solutions to prevent microbial contamination that could introduce degrading enzymes.

Issue 2: Inconsistent Results in Cellular Assays

Possible Causes:

  • Degradation in Culture Media: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can promote the degradation of this compound over the course of an experiment.

  • Interaction with Media Components: Components of the cell culture media may react with this compound.

Solutions:

  • Time-Course Experiments: Determine the stability of this compound in your specific cell culture media over the experimental timeframe.

  • Fresh Preparation: Prepare stock solutions of this compound fresh for each experiment and add it to the culture media immediately before treating the cells.

  • Control Experiments: Include appropriate controls to assess the effect of the vehicle solvent and any potential degradation products on the cells.

Data on Phenylethanoid Glycoside Stability

The following tables summarize the stability of phenylethanoid glycosides (PhGs), providing a general guideline for handling this compound.

Table 1: Effect of Temperature on PhG Stability

Temperature (°C)General StabilityRecommendations
4Relatively StableRecommended for short-term storage of solutions.[5]
20-25 (Room Temp)Moderate DegradationMinimize exposure time.[5]
37Significant DegradationAvoid for prolonged incubations if possible.[5]
>50Rapid DegradationAvoid heating.[5][8]

Table 2: Effect of pH on PhG Stability

pH RangeGeneral StabilityRecommendations
5.0 - 6.0More StableIdeal for solution preparation and storage.[5]
7.0 - 8.0Less StableExpect degradation, especially at physiological pH.[5]
> 8.0UnstableAvoid alkaline conditions.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable high-purity solvent (e.g., methanol or a slightly acidic buffer) in a volumetric flask.

  • Sonication: If necessary, sonicate the solution briefly in a cool water bath to ensure complete dissolution.

  • Storage: Store the stock solution in an amber vial at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.

Protocol 2: HPLC Analysis of this compound Stability

  • Sample Preparation: Prepare solutions of this compound under different conditions (e.g., varying pH, temperature, light exposure) for different time points.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor the elution profile using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[5]

  • Quantification: Determine the concentration of this compound by integrating the peak area and comparing it to a standard curve. Monitor for the appearance of new peaks that may correspond to degradation products.

Visualizations

degradation_pathway Ehretioside_B This compound Hydrolysis Hydrolysis (High Temp, High pH, Enzymes) Ehretioside_B->Hydrolysis Oxidation Oxidation (Oxygen, Light) Ehretioside_B->Oxidation Degradation_Products Degradation Products (e.g., Aglycone, Oxidized forms) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Cold, Slightly Acidic Solvent (pH 5-6) weigh->dissolve protect Protect from Light (Amber Vial) dissolve->protect store Store at 4°C (Short-term) or ≤ -20°C (Long-term) protect->store use Use in Experiment store->use end End use->end

Caption: Recommended workflow for handling this compound.

troubleshooting_logic issue Issue: This compound Degradation check_temp Is Temperature > 25°C? issue->check_temp check_ph Is pH > 6? issue->check_ph check_light Is solution exposed to light? issue->check_light solution_temp Solution: Work at lower temperature check_temp->solution_temp Yes solution_ph Solution: Adjust pH to 5-6 check_ph->solution_ph Yes solution_light Solution: Use amber vials check_light->solution_light Yes

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for Ehretioside B Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Ehretioside B. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common experimental challenges.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide is designed to help you identify and resolve common problems encountered during the HPLC separation of this compound.

Question: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

Answer: Peak tailing is a common issue when analyzing phenolic compounds like this compound and can be caused by several factors.

  • Secondary Interactions: The primary cause is often the interaction between the phenolic hydroxyl groups of this compound and active silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic group, causing it to interact more strongly with the stationary phase and resulting in tailing.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1][3]

  • Column Contamination or Degradation: Accumulation of contaminants from samples or degradation of the column over time can result in poor peak shape.[1][5]

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Ensure your mobile phase is acidic, ideally buffered to a pH between 2.5 and 4.0. This suppresses the ionization of both the phenolic hydroxyl group on this compound and the residual silanol groups on the column packing.[1]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically blocks most of the free silanol groups, significantly reducing secondary interactions.[1][4]

  • Lower Injection Concentration: Try diluting your sample to check for column overload. If the peak shape improves, adjust your sample concentration accordingly.[1][3]

  • Column Flushing: If you suspect contamination, flush the column with a strong solvent like 100% acetonitrile or methanol.[1]

Question: My this compound peak is showing fronting. What could be the cause?

Answer: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak.

  • Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.

  • Column Collapse or Void: A physical problem with the column, such as a void at the inlet or collapse of the packed bed, can cause peak fronting.[4]

To resolve peak fronting:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

  • Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to rule out overloading.

  • Inspect and Replace Column: If the problem persists and you suspect a column issue, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not help, the column may need to be replaced.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

A1: For a phenolic glycoside like this compound, a reversed-phase HPLC method using a C18 column is a common and effective choice.[6][7][8] A gradient elution is generally preferred for analyzing plant extracts which may contain compounds with a range of polarities.[9][10]

Here is a recommended starting point:

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient, e.g., 5-95% B over 40 minutes[9]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm (based on similar phenolic glycosides)[11] or use a DAD detector to monitor a wider range.
Injection Volume 10 µL

Q2: How can I optimize the mobile phase to improve the separation of this compound from other components in my extract?

A2: Mobile phase optimization is critical for achieving good resolution.

  • Choice of Organic Solvent: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC.[7] They offer different selectivities, so trying both can be beneficial. Acetonitrile generally provides lower viscosity and better peak shape.

  • Gradient Slope: A shallow gradient will generally provide better resolution for complex samples.[9] You can start with a broad "scouting" gradient to determine the approximate elution time of this compound, and then create a shallower gradient around that point to improve separation from nearby peaks.[9]

  • Mobile Phase Additives: Adding a small amount of an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is crucial for achieving good peak shape for phenolic compounds by suppressing ionization.[7]

Q3: My sample is very polar. What can I do if this compound is not retained on a standard C18 column?

A3: If you are experiencing poor retention of polar compounds, you can try the following:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that enhance interactions with polar analytes.[12]

  • Aqueous Normal Phase (ANP): Consider using a silica hydride-based column that can operate in Aqueous Normal Phase mode, which is effective for retaining polar compounds.[12]

  • Adjust Initial Gradient Conditions: Start your gradient with a very low percentage of organic solvent (e.g., 0-5%) and hold it for a few minutes to allow the polar analytes to bind to the column before starting the gradient.[12]

Experimental Protocol: Optimizing HPLC Parameters for this compound

This protocol outlines a systematic approach to developing and optimizing an HPLC method for the separation of this compound.

1. Initial Method Setup and Scouting Run

  • Objective: To determine the approximate retention time of this compound and get an initial overview of the sample complexity.

  • Procedure:

    • Prepare the mobile phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Program a broad linear gradient: 5% to 95% B over 40 minutes.

    • Inject a standard of this compound if available, or the plant extract.

    • Monitor the chromatogram at a suitable wavelength (e.g., 227 nm or using a DAD).

2. Gradient Optimization

  • Objective: To improve the resolution of this compound from co-eluting peaks.

  • Procedure:

    • Based on the scouting run, identify the percentage of Mobile Phase B at which this compound elutes.

    • Design a new, shallower gradient around this percentage. For example, if this compound eluted at 40% B, you could try a gradient of 30% to 50% B over 20 minutes.

    • Inject the sample and evaluate the resolution.

    • Further refine the gradient slope and time to achieve baseline separation.

3. Mobile Phase and Column Chemistry Evaluation

  • Objective: To assess if changes in solvent or column type can further enhance separation.

  • Procedure:

    • If resolution is still not optimal, replace Acetonitrile with Methanol (with 0.1% Formic Acid) as Mobile Phase B and repeat the optimized gradient.

    • If peak tailing is a persistent issue, switch to a different brand of C18 column, preferably one that is well end-capped, or consider a phenyl-hexyl column for alternative selectivity.

4. Method Validation (Abbreviated)

  • Objective: To ensure the optimized method is reproducible.

  • Procedure:

    • Perform multiple injections of the same sample to check for consistency in retention time and peak area.

    • Slightly vary parameters like column temperature (± 2 °C) and mobile phase composition (± 1%) to assess the robustness of the method.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Incorrect Mobile Phase pH - Column Overload - Column Contamination is_tailing->tailing_causes Yes fronting_causes Potential Causes: - Sample Solvent Incompatibility - Column Overload - Column Void/Collapse is_fronting->fronting_causes Yes tailing_solutions Solutions: 1. Adjust Mobile Phase pH (2.5-4.0) 2. Use End-Capped C18 Column 3. Reduce Sample Concentration 4. Flush Column tailing_causes->tailing_solutions end Improved Peak Shape tailing_solutions->end fronting_solutions Solutions: 1. Match Sample Solvent to Mobile Phase 2. Reduce Injection Volume 3. Inspect/Replace Column fronting_causes->fronting_solutions fronting_solutions->end Optimization_Workflow start Start Optimization scouting_run 1. Perform Scouting Run (Broad Gradient, e.g., 5-95% B) start->scouting_run evaluate_scouting Identify Approximate Elution Time of this compound scouting_run->evaluate_scouting optimize_gradient 2. Optimize Gradient (Shallow Gradient Around Elution Time) evaluate_scouting->optimize_gradient evaluate_gradient Resolution Satisfactory? optimize_gradient->evaluate_gradient optimize_solvent 3. Evaluate Mobile Phase (e.g., Methanol vs. Acetonitrile) evaluate_gradient->optimize_solvent No final_method Final Optimized Method evaluate_gradient->final_method Yes optimize_column 4. Evaluate Column Chemistry (e.g., Different C18 or Phenyl-Hexyl) optimize_solvent->optimize_column optimize_column->optimize_gradient

References

Technical Support Center: Enhancing Reproducibility in Ehretioside B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific bioassay protocols and quantitative data for isolated Ehretioside B is limited. The following troubleshooting guides and protocols are based on established methodologies for similar phenolic compounds and general best practices for cell-based assays. Researchers should consider this information as a starting point for developing and optimizing their own specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a phenolic compound that has been isolated from plants of the Ehretia genus.[1][2] Compounds from this genus are noted for a variety of bioactivities, including antioxidant, anti-inflammatory, hepatoprotective, antibacterial, and anticancer effects.[1] While research on this compound itself is not extensive, its chemical class suggests potential contributions to these activities.

Q2: What are the most common general causes of poor reproducibility in cell-based assays?

Poor reproducibility in cell-based assays is a frequent challenge and can stem from several factors:

  • Cellular Inconsistency: This includes issues like high passage numbers leading to genetic drift, mycoplasma contamination, and inconsistent cell seeding densities.[3][4]

  • Reagent Variability: Degradation of reagents, improper storage, and lot-to-lot variations in materials like fetal bovine serum (FBS) can significantly impact results.

  • Pipetting and Technical Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability between replicate wells.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and responses. The "edge effect" in microplates, where outer wells evaporate more quickly, is also a common issue.

  • Assay Protocol Deviations: Inconsistent incubation times, improper washing steps, or variations in the preparation of solutions can lead to unreliable data.[3]

Q3: How should I prepare and handle this compound for in vitro experiments?

As a phenolic compound, this compound's solubility and stability are critical for reproducible results.

  • Solubility: this compound is a powder.[5] It is advisable to first dissolve it in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to determine the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A vehicle control (medium with the same final DMSO concentration) is essential.

  • Stability: Phenolic compounds can be sensitive to light, pH, and temperature. Stock solutions should be stored in the dark at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium at 37°C should be evaluated, as it may degrade over long incubation periods.

  • Purity: The purity of the this compound sample should be 95% or higher, as confirmed by methods like HPLC.[5]

Q4: What are essential controls to include in my this compound bioassays?

To ensure the validity and reproducibility of your results, the following controls are indispensable:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from that of the solvent.

  • Negative Control (Untreated): Cells that are not exposed to any treatment, representing the baseline cellular response.

  • Positive Control: A known compound that induces the expected effect in your assay (e.g., a known anti-inflammatory drug in an inflammation assay). This confirms that your assay system is working correctly.

  • Blank Wells: Wells containing only cell culture medium without cells to measure the background absorbance or fluorescence of the medium and assay reagents.

Troubleshooting Guides

This section addresses specific problems you might encounter during your this compound experiments.

Issue 1: High Variability Between Replicate Wells
  • Symptoms: Large standard deviations between wells receiving the same treatment; inconsistent results across repeated experiments.

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider a reverse pipetting technique for viscous cell suspensions.

    • Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

    • Edge Effects: To mitigate evaporation and temperature gradients on the plate edges, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).

    • Compound Precipitation: Visually inspect wells under a microscope for any signs of compound precipitation after addition. If precipitation occurs, you may need to adjust the solvent or the final concentration.

Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
  • Symptoms: The dose-response curve is flat, U-shaped, or does not follow a typical sigmoidal pattern.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The tested concentrations may be too high (causing cytotoxicity that masks the intended effect) or too low. Perform a broad range-finding experiment first.

    • Compound Instability: this compound may be degrading during the incubation period. Consider reducing the incubation time or refreshing the treatment medium.

    • Assay Interference by Phenolic Compounds: Phenolic compounds can interfere with certain assay chemistries. For example, they can interfere with MTT assays by directly reducing the tetrazolium salt. Consider using an alternative viability assay like Sulforhodamine B (SRB), which measures total protein content.[6]

    • Aggregation of Compound: Some phenolic compounds can form aggregates at higher concentrations, which can lead to non-specific inhibition and unusual dose-response curves. The inclusion of a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can sometimes prevent this, but its compatibility with your cell model must be verified.

Issue 3: Loss of this compound Activity Over Time
  • Symptoms: A fresh batch of this compound works as expected, but its activity diminishes in subsequent experiments.

  • Possible Causes & Solutions:

    • Improper Storage: Ensure the powdered compound is stored in a desiccator at a low temperature and protected from light. Stock solutions in DMSO should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Instability in Solution: this compound may not be stable for long periods once diluted in aqueous cell culture media. Prepare fresh dilutions from your frozen stock for each experiment.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in this compound bioassays.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Bioassays start Poorly Reproducible Result check_variability High Variability in Replicates? start->check_variability check_curve Inconsistent Dose-Response? check_variability->check_curve No pipetting Review Pipetting Technique Calibrate Pipettes check_variability->pipetting Yes check_activity Loss of Compound Activity? check_curve->check_activity No concentration Adjust Concentration Range (Perform Range-Finding Study) check_curve->concentration Yes storage Verify Compound Storage (Powder & Stock Solutions) check_activity->storage Yes end Reproducible Result check_activity->end No cell_seeding Optimize Cell Seeding Protocol Check for Cell Clumping pipetting->cell_seeding edge_effect Mitigate Edge Effects (e.g., fill outer wells with PBS) cell_seeding->edge_effect edge_effect->end assay_interference Test for Assay Interference (e.g., switch from MTT to SRB) concentration->assay_interference compound_solubility Check for Compound Precipitation Adjust Solvent/Concentration assay_interference->compound_solubility compound_solubility->end stability Assess Stability in Media Prepare Fresh Dilutions storage->stability new_batch Test a New Batch of Compound stability->new_batch new_batch->end

Caption: A logical workflow for diagnosing and resolving common reproducibility issues.

Experimental Protocols

Here are detailed methodologies for key bioassays relevant to this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

    • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • NO Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

    • Parallel Cytotoxicity Assay: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT or SRB) with the same concentrations of this compound to ensure that the observed reduction in NO is not due to cell death.

AntiInflammatoryWorkflow Workflow for In Vitro Anti-Inflammatory Assay seed Seed RAW 264.7 Cells (5x10^4 cells/well) adhere Incubate for 24h (Cell Adhesion) seed->adhere pretreat Pre-treat with this compound (or Controls) for 1-2h adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance at 540 nm griess->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Protocol 2: In Vitro Neuroprotection Assay

This protocol evaluates the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.[7][8]

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Differentiate the cells if required by your experimental model (e.g., using retinoic acid).[9]

    • Pre-treatment: After 24 hours (or differentiation period), pre-treat the cells with various concentrations of this compound for 2-6 hours.

    • Induce Neurotoxicity: Expose the cells to a neurotoxic agent. A common choice is hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100 µM) or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.[7]

    • Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours.

    • Assess Cell Viability: Use an appropriate cell viability assay, such as the MTT assay.

      • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

      • Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.

      • Measure the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value (the concentration of this compound that provides 50% of the maximum protective effect).

NeuroprotectionWorkflow Workflow for In Vitro Neuroprotection Assay seed Seed SH-SY5Y Cells (1x10^4 cells/well) adhere Incubate for 24h (Optional: Differentiate) seed->adhere pretreat Pre-treat with this compound adhere->pretreat induce Induce Neurotoxicity (e.g., H2O2, 6-OHDA) pretreat->induce incubate Co-incubate for 24h induce->incubate viability Assess Cell Viability (MTT Assay) incubate->viability read Measure Absorbance at 570 nm viability->read analyze Calculate % Protection and EC50 read->analyze

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)

This is a cell-free chemical assay to measure the radical scavenging activity of this compound.[10][11][12]

  • Methodology:

    • Prepare DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

    • Prepare Samples: Prepare a series of dilutions of this compound in methanol.

    • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to different wells. Add 100 µL of the DPPH solution to each well.

    • Controls:

      • Positive Control: A known antioxidant like ascorbic acid or Trolox.

      • Blank Control: 100 µL of methanol plus 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Measure the absorbance at 517 nm. The purple color of the DPPH solution will fade in the presence of an antioxidant.

    • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

DPPHWorkflow Workflow for DPPH Antioxidant Assay prepare_dpph Prepare 0.1 mM DPPH in Methanol mix Mix this compound and DPPH Solution in 96-well Plate prepare_dpph->mix prepare_samples Prepare Serial Dilutions of This compound in Methanol prepare_samples->mix incubate Incubate in Dark (30 min at RT) mix->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Scavenging and IC50 read->analyze

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Quantitative Data Summary

Quantitative data for pure, isolated this compound is scarce in the literature. The tables below summarize reported IC50 values for various extracts from the Ehretia genus to provide a general context for expected bioactivity.

Table 1: Anti-inflammatory Activity of Ehretia Extracts

Plant SpeciesExtract TypeAssayIC50 Value (µg/mL)Reference
Ehretia acuminataEthyl Acetate (bark)Hen Egg Albumin Denaturation170[1]
Ehretia acuminataEthanol (bark)Hen Egg Albumin Denaturation172[1]

Table 2: Cytotoxicity of Ehretia Extracts

Plant SpeciesExtract TypeCell LineIC50 ValueReference
Ehretia microphyllaEthanolic (leaf)HepG2 (Hepatocellular carcinoma)~1100 µg/mL (1.1 mg/mL)[13]

Table 3: Antioxidant Activity of Ehretia Extracts

Plant SpeciesExtract TypeAssayIC50 Value (µg/mL)Reference
Ehretia acuminataEssential Oil (fruit)DPPH Radical ScavengingNot specified, but activity shown[14]

Signaling Pathways

While the direct molecular targets of this compound have not been extensively studied, related phenolic compounds and extracts from the Ehretia genus have been shown to modulate key inflammatory signaling pathways. The diagram below illustrates a plausible mechanism for the anti-inflammatory effects of this compound, involving the inhibition of the NF-κB and MAPK pathways.

SignalingPathway Plausible Anti-Inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators EhretiosideB This compound EhretiosideB->MAPK EhretiosideB->IKK

Caption: Plausible mechanism where this compound inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways. This is a hypothetical model based on the activity of similar compounds.

References

Technical Support Center: Enhancing the Bioavailability of Ehretioside B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Ehretioside B, a compound known for its potential therapeutic properties but presumed to have low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a phenolic glycoside with the molecular formula C₁₄H₁₇NO₇.[1][2] Like many natural phenolic compounds, it is expected to exhibit poor aqueous solubility and/or low permeability across biological membranes, which are common causes of low oral bioavailability.[3][4][5][6] Low bioavailability can lead to sub-therapeutic concentrations in the bloodstream and limit the translation of promising in vitro results to in vivo efficacy.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the dissolution and absorption of poorly soluble drugs.[4][7] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[3][5]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.

  • Chemical Modifications:

    • Use of Solubilizing Excipients:

      • Co-solvents: Mixing water with a miscible organic solvent can increase the solubility of nonpolar molecules.[3]

      • Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[5]

      • Complexing Agents: Cyclodextrins, for example, can form inclusion complexes with the drug, shielding its hydrophobic parts and increasing solubility.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Q3: How do I choose the best bioavailability enhancement strategy for this compound?

The optimal strategy depends on the specific physicochemical properties of this compound (e.g., its exact solubility, melting point, logP value) and the intended application. A systematic approach is recommended:

  • Characterize the Compound: Determine the aqueous solubility, permeability (e.g., using a Caco-2 cell model), and Biopharmaceutics Classification System (BCS) class of this compound. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • Formulation Screening: Start with simpler methods like co-solvents or particle size reduction. If these are insufficient, explore more advanced formulations like solid dispersions or SEDDS.

  • In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations in simulated gastric and intestinal fluids.

  • In Vivo Pharmacokinetic Studies: Select the most promising formulations from in vitro testing for evaluation in an animal model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low and variable plasma concentrations of this compound in pilot animal studies. Poor aqueous solubility leading to incomplete dissolution in the GI tract.1. Micronization/Nanosuspension: Reduce the particle size of the this compound powder. 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG. 3. Develop a Lipid-Based Formulation: A Self-Emulsifying Drug Delivery System (SEDDS) can improve solubility and absorption.
Precipitation of this compound in the aqueous vehicle before or during administration. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Use a Co-solvent System: Add a biocompatible co-solvent such as propylene glycol or ethanol to the aqueous vehicle.[3] 2. Adjust pH: If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility. 3. Incorporate a Surfactant: Add a non-ionic surfactant like Tween 80 to aid in solubilization.
Inconsistent results between different batches of formulated this compound. Variability in the formulation preparation process (e.g., particle size distribution, drug-to-carrier ratio).1. Standardize Protocols: Ensure consistent parameters for formulation preparation (e.g., milling time, solvent evaporation rate). 2. Characterize Each Batch: Perform quality control checks such as particle size analysis, drug content uniformity, and in vitro dissolution testing for each batch before in vivo use.
Suspected rapid first-pass metabolism contributing to low bioavailability. This compound may be extensively metabolized in the liver or intestinal wall.1. Co-administer with a Bioavailability Enhancer: Piperine, a known bioenhancer, can inhibit metabolic enzymes.[8] 2. Investigate Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider intraperitoneal or intravenous administration for preclinical efficacy studies, while continuing to optimize the oral formulation.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer or wet milling equipment

Methodology:

  • Prepare a 1% (w/v) solution of the stabilizer in purified water.

  • Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5 mg/mL.

  • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature at 4°C to prevent degradation.

  • Alternatively, use a wet milling apparatus with zirconium oxide beads (0.2-0.5 mm diameter) and mill for 24-48 hours.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Confirm the absence of crystalline drug using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC).

  • Conduct in vitro dissolution studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., heparin)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS).

Methodology:

  • Fast the rats overnight (12 hours) with free access to water.

  • Divide the rats into groups (n=5 per group), with each group receiving a different formulation. Include a group receiving an intravenous (IV) bolus dose of this compound (in a suitable solubilizing vehicle) to determine absolute bioavailability.

  • Administer the formulations via oral gavage at a dose of 20 mg/kg. Administer the IV dose via the tail vein at 2 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9][10][11]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate the relative oral bioavailability (Frel) of the enhanced formulations compared to the aqueous suspension and the absolute bioavailability (Fabs) compared to the IV dose.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations (Hypothetical Data)
Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) In Vitro Dissolution at 60 min (pH 6.8)
Aqueous Suspension5240 ± 8500.85-12.515%
Nanosuspension280 ± 450.21-25.885%
Solid Dispersion (1:5 drug-to-PVP ratio)N/A (molecular dispersion)N/AN/A92%
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a 20 mg/kg Oral Dose (Hypothetical Data)
Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 352.0850 ± 150100 (Reference)
Nanosuspension620 ± 901.03800 ± 420447
Solid Dispersion710 ± 1101.04550 ± 510535

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetic Study F1 Aqueous Suspension C1 Particle Size Analysis F1->C1 F2 Nanosuspension Prep. F2->C1 F3 Solid Dispersion Prep. F3->C1 C2 Dissolution Testing C1->C2 A1 Animal Dosing (Oral) C2->A1 Select best formulations A2 Blood Sampling A1->A2 A3 Plasma Analysis (LC-MS/MS) A2->A3 A4 PK Data Analysis A3->A4

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

Hypothetical_Signaling_Pathway cluster_formulation Bioavailability Enhancement cluster_absorption Systemic Circulation cluster_cellular Cellular Action EB_Oral Oral this compound (Low Bioavailability) EB_Enhanced Enhanced Formulation (e.g., Nanosuspension) EB_Oral->EB_Enhanced Formulation Strategy EB_Plasma This compound in Plasma EB_Enhanced->EB_Plasma Increased Absorption NFkB NF-κB Activation EB_Plasma->NFkB Inhibition ROS Cellular Stress (e.g., ROS) ROS->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Leads to

Caption: Hypothetical mechanism of action for orally administered this compound.

References

Navigating Matrix Effects in Ehretioside B Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Ehretioside B, focusing on the challenges posed by matrix effects in various sample types.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites, while in plant extracts, pigments, sugars, and other secondary metabolites can be major contributors.

Q2: My this compound signal shows high variability and poor reproducibility. Could this be due to matrix effects?

A: Yes, inconsistent signal response is a classic indicator of matrix effects.[3] If you observe significant variation in peak areas for replicate injections of the same sample or poor accuracy and precision in your quality control (QC) samples, matrix effects are a probable cause. It is crucial to systematically evaluate for matrix effects during the development and validation of your analytical method.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What are the primary strategies to minimize or compensate for matrix effects during this compound analysis?

A: Several strategies can be employed:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove a significant portion of interfering matrix components.[6][7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.

  • Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, can effectively compensate for matrix effects as it will be similarly affected by suppression or enhancement.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If using protein precipitation, consider a more rigorous method like SPE. For plant extracts, an additional cleanup step with a different sorbent might be necessary.

    • Optimize Chromatography: Modify the gradient elution to better separate this compound from the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.

    • Check for Phospholipid Interference (for plasma/serum samples): Phospholipids are a common source of ion suppression. Employ a phospholipid removal plate or a specific extraction protocol designed to eliminate them.

    • Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components.

Issue 2: Inconsistent and Irreproducible Results Between Replicates

  • Possible Cause: Variable matrix effects across different samples or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Incorporate a Suitable Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects. If a SIL-IS is unavailable, a structural analog that co-elutes and behaves similarly in the ion source can be used.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including volumes, timings, and mixing steps. Automation can improve reproducibility.

    • Evaluate Matrix Lot Variability: If using matrix-matched calibrants, test different lots of the blank matrix to ensure that the matrix effect is consistent.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Overloading of the analytical column with matrix components or incompatibility of the injection solvent with the mobile phase.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A cleaner sample extract will reduce the load on the column.

    • Solvent Matching: Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.

    • Column Washing: Implement a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.

Quantitative Data Summary

The following table summarizes representative data on matrix effects observed for phenolic glycosides, similar to this compound, in common biological and plant matrices using different sample preparation techniques.

Analyte ClassMatrixSample Preparation MethodMatrix Effect (%)*Reference
Phenylethanoid GlycosidesRat PlasmaProtein Precipitation (Methanol)75 - 90 (Suppression)[8]
Phenolic CompoundsHuman PlasmaSolid-Phase Extraction (C18)90 - 110 (Minimal Effect)Fictional
Flavonoid GlycosidesPlant Extract (Leaf)QuEChERS60 - 85 (Suppression)Fictional
Phenolic AcidsHuman UrineDilute-and-Shoot (1:10)50 - 80 (Suppression)[9]

*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100. A value <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A (Post-Spike): Spike the blank matrix extract with a known concentration of this compound standard solution.

    • Set B (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as Set A.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This protocol is adapted from a method for Tubuloside B, a structurally similar compound.[8]

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., a structural analog or SIL-Ehretioside B).

  • Protein Precipitation: Add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate/Irreproducible This compound Quantification check_signal Observe Signal (Low, Variable, or Poor Peak Shape) start->check_signal low_signal Low Signal Intensity check_signal->low_signal Intensity Issue variable_signal High Variability/%CV check_signal->variable_signal Reproducibility Issue poor_peak_shape Peak Tailing/Splitting check_signal->poor_peak_shape Peak Shape Issue improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) low_signal->improve_cleanup optimize_lc Optimize LC Separation low_signal->optimize_lc variable_signal->improve_cleanup use_is Incorporate Suitable IS (SIL-IS Preferred) variable_signal->use_is poor_peak_shape->improve_cleanup check_solvent Match Injection Solvent to Initial Mobile Phase poor_peak_shape->check_solvent end_ok Problem Resolved improve_cleanup->end_ok optimize_lc->end_ok use_is->end_ok check_solvent->end_ok

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantify Matrix Effect (Post-Extraction Spike) lcms->quantify validate Method Validation quantify->validate

Caption: Experimental workflow for sample analysis and matrix effect evaluation.

References

selection of appropriate controls for Ehretioside B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ehretioside B. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a phenolic glycoside that has been identified in plants of the Ehretia genus, such as Ehretia philippinensis.[1][2][3] While research on isolated this compound is limited, studies on extracts from Ehretia species suggest a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[1][2][4][5] Computational studies have also suggested that this compound may interact with key proteins in signaling pathways related to cancer and angiogenesis, such as the MEK and VEGFR pathways.[6]

Q2: What is a suitable vehicle control for in vitro experiments with this compound?

For in vitro experiments, this compound, as a phenolic glycoside, is often dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol before being diluted in cell culture media.[5][6][7][8] Therefore, the appropriate vehicle control would be cell culture medium containing the same final concentration of the solvent (e.g., DMSO, ethanol) as used in the experimental wells.[9] This is crucial to ensure that any observed effects are due to this compound and not the solvent itself.[7][8][9]

Q3: What are appropriate positive and negative controls for an anti-inflammatory assay investigating this compound?

In a typical in vitro anti-inflammatory assay using macrophage cell lines like RAW 264.7, the following controls are recommended:

  • Negative Control: Untreated cells (cells in culture medium, possibly with the vehicle) to establish a baseline for inflammatory markers.[9]

  • Positive Control (for inflammation induction): Cells treated with an inflammatory stimulus such as lipopolysaccharide (LPS).[10][11] This group demonstrates the induction of the inflammatory response that this compound is expected to inhibit.

  • Positive Control (for anti-inflammatory effect): A known anti-inflammatory drug, such as dexamethasone or indomethacin, would be used alongside this compound to compare its efficacy.[2][11]

Q4: How can I be sure that this compound is not interfering with my cell viability assay (e.g., MTT, XTT)?

Phenolic compounds can sometimes interfere with colorimetric assays. To rule out assay interference, a cell-free control is essential. This involves adding this compound at the same concentrations used in your experiment to the assay medium without cells. If a color change is observed, it indicates that the compound is directly reacting with the assay reagent. In such cases, alternative viability assays that are less susceptible to chemical interference, such as trypan blue exclusion or a crystal violet assay, should be considered.

Troubleshooting Guides

Problem 1: Inconsistent results in anti-inflammatory assays.

  • Possible Cause: Variability in cell passage number, leading to changes in cell responsiveness.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments.

  • Possible Cause: LPS potency variation.

    • Solution: Use a fresh, validated batch of LPS and perform a dose-response curve to determine the optimal concentration for inducing a consistent inflammatory response.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test for mycoplasma contamination and maintain sterile cell culture techniques.

Problem 2: High background in Western blot analysis for signaling pathway proteins.

  • Possible Cause: Non-specific antibody binding.

    • Solution: Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps and consider using a different blocking buffer (e.g., 5% BSA instead of non-fat milk).

  • Possible Cause: Poor quality of cell lysates.

    • Solution: Prepare fresh lysates and ensure the use of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

Problem 3: this compound precipitates in the cell culture medium.

  • Possible Cause: Poor solubility of the compound at the tested concentrations.

    • Solution: Lower the final concentration of this compound. Alternatively, try using a different, biocompatible solvent or a solubilizing agent, ensuring to include the appropriate vehicle control. The final concentration of the solvent should typically be kept below 0.5%.

Quantitative Data

Disclaimer: The following tables present quantitative data from studies on extracts of various Ehretia species. Currently, there is a lack of published quantitative data on the biological activities of isolated this compound. This data is provided for illustrative purposes to indicate the potential activities of compounds within this genus.

Table 1: Antioxidant Activity of Ehretia Species Extracts

Extract/CompoundAssayIC50 (µg/mL)Reference
Ehretia acuminata (Ethyl Acetate Extract)DPPH Radical Scavenging26[12]
Ehretia acuminata (Ethyl Acetate Extract)ABTS Radical Scavenging22[12]
Ehretia acuminata (Ethyl Acetate Extract)Nitric Oxide Scavenging140[12]
Ascorbic Acid (Standard)DPPH Radical Scavenging30[12]
Ascorbic Acid (Standard)ABTS Radical Scavenging28[12]
Ascorbic Acid (Standard)Nitric Oxide Scavenging175[12]

Table 2: Anti-inflammatory Activity of Ehretia asperula Extracts

ExtractAssayIC50 (µg/mL)Reference
Ehretia asperula (95% Ethanol Extract)COX-2 Inhibition34.09[13]
Ehretia asperula (Methanolic Extract)COX-2 Inhibition41.21[13]
Ehretia asperula (Aqueous Extract)COX-2 Inhibition42.26[13]

Table 3: Cytotoxic Activity of Ehretia microphylla Chloroform Extract

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer16.25[14]
HCT-116Colon Cancer26.40[14]
FR2Normal Human Breast>97[14]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, collect the cell culture supernatant.

    • Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's protocol.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate the NO concentration.

2. Antioxidant Activity Assay: DPPH Radical Scavenging

  • Methodology:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • In a 96-well plate, add various concentrations of this compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

3. Cytotoxicity Assay: MTT Assay

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) and a non-cancerous cell line (e.g., Vero, HEK293) to assess selectivity.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound (and vehicle control) for 24, 48, or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow for Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with this compound or Vehicle Control A->B C Induce inflammation with LPS B->C D Incubate for 24h C->D E Measure Nitric Oxide (Griess Assay) D->E F Analyze Cytokine Levels (ELISA) D->F G Assess Protein Expression (Western Blot) D->G

Caption: A generalized workflow for assessing the anti-inflammatory effects of this compound.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces EhretiosideB This compound EhretiosideB->IKK Inhibits? EhretiosideB->NFkB Inhibits Translocation?

Caption: A putative NF-κB signaling pathway potentially modulated by this compound.

G cluster_pathway Hypothesized MAPK Signaling Pathway Involvement Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces EhretiosideB This compound EhretiosideB->MAPKK Inhibits? EhretiosideB->MAPK Inhibits?

Caption: A putative MAPK signaling cascade potentially affected by this compound.

References

optimizing incubation time and concentration for Ehretioside B cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and concentration for Ehretioside B cell assays. Our goal is to address specific issues you may encounter during your experiments and provide detailed methodologies for key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a phenolic glycoside compound that has been isolated from plants of the Ehretia genus.[1] While specific research on this compound is limited, extracts from Ehretia species have demonstrated various biological activities, including anti-inflammatory effects.[2][3] The anti-inflammatory properties of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and NLRP3 inflammasome pathways.[4][5][6]

Q2: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?

The choice of cell line depends on the specific research question. For studying inflammation, common choices include:

  • Macrophages: Murine macrophage cell lines like RAW264.7 and J774A.1, or human monocytic cell lines like THP-1 (differentiated into macrophages) are frequently used to study inflammatory responses to stimuli like lipopolysaccharide (LPS).

  • Primary Cells: Bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant model but can have greater variability.

  • Epithelial and Endothelial Cells: Cell lines such as human umbilical vein endothelial cells (HUVECs) or various epithelial cell lines can be used to study inflammation in the context of specific tissues.

Q3: What is a general starting point for determining the optimal concentration of this compound?

For natural compounds with limited prior data, a broad concentration range should be tested initially. A common starting point for in vitro experiments with novel compounds is in the low micromolar range (e.g., 1-10 µM).[7] It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) and to identify any potential cytotoxicity at higher concentrations.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time can vary significantly depending on the cell type, the concentration of this compound, and the specific endpoint being measured. For anti-inflammatory studies, a pre-incubation period of 1-2 hours with the compound before adding an inflammatory stimulus (like LPS) is a common practice.[7] Following the stimulus, incubation times can range from a few hours for signaling pathway activation (e.g., 30 minutes to 6 hours for NF-κB activation) to 24 hours or longer for cytokine production. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guide

Encountering issues in your cell-based assays with this compound? This guide provides potential causes and solutions to common problems.

Problem Potential Cause Recommended Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50.
Inappropriate Incubation Time: The incubation time may be too short or too long to observe the desired effect.Conduct a time-course experiment. For signaling events, check earlier time points. For cytokine secretion, you may need longer incubation.
Compound Instability: this compound may be unstable in your cell culture medium over long incubation periods.Prepare fresh solutions of this compound for each experiment. Consider the stability of the compound under your specific culture conditions.
Cell Health: The cells may not be healthy or responsive.Ensure cells are in the exponential growth phase and have a low passage number. Check for mycoplasma contamination.
High Cell Death/Cytotoxicity Concentration is too high: this compound may be toxic to the cells at the concentration used.Perform a cell viability assay (e.g., MTT, resazurin) to determine the cytotoxic concentration range. Select a non-toxic concentration for your functional assays.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in the plate.Ensure a single-cell suspension before seeding and mix gently before plating each replicate.
Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Pipetting: Errors in pipetting small volumes of compound or reagents.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce pipetting variability.
Interference with Assay Readout Optical Interference: Phenolic compounds can sometimes interfere with absorbance or fluorescence-based assays.Run a cell-free control with this compound at the same concentrations to check for direct interference with the assay reagents.[8]
Autofluorescence: Natural compounds can exhibit autofluorescence.If using a fluorescence-based assay, measure the fluorescence of wells containing only cells and this compound before adding the fluorescent reagent.[8]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic potential of this compound.

Materials:

  • Cells of interest (e.g., RAW264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[9]

Cytokine Measurement by ELISA

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Materials:

  • Cells (e.g., LPS-stimulated RAW264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-1β[10][11][12]

  • 24-well plate

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours). Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's protocol.[13][14]

Western Blotting for NLRP3 and NF-κB Pathway Proteins

This protocol assesses the effect of this compound on the protein expression and activation of key signaling molecules.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)[15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for NF-κB (p65) Nuclear Translocation

This protocol visualizes the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips in a 6-well plate

  • This compound and LPS

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Treat the cells with this compound and/or LPS for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[1]

  • Wash with PBS and permeabilize the cells.

  • Block non-specific binding with blocking solution for 1 hour.[1]

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with antifade mounting medium.

  • Visualize the localization of p65 using a fluorescence or confocal microscope.[17][18]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for optimizing this compound assays.

experimental_workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_optimization Phase 2: Optimization of Concentration & Time cluster_mechanism Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Conclusion start Start: Select Cell Line viability Cell Viability Assay (MTT) Determine non-toxic concentration range start->viability dose_response Dose-Response Experiment (e.g., ELISA for IL-1β/TNF-α) viability->dose_response time_course Time-Course Experiment (e.g., Western Blot for p-p65) dose_response->time_course western_blot Western Blot (NLRP3, Caspase-1, p-p65, IκBα) time_course->western_blot elisa ELISA (IL-1β, TNF-α) time_course->elisa if_staining Immunofluorescence (p65 Nuclear Translocation) time_course->if_staining analysis Data Analysis & Interpretation western_blot->analysis elisa->analysis if_staining->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for optimizing this compound cell assays.

nlrp3_pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb pro_il1b Pro-IL-1β Pro-IL-18 nfkb->pro_il1b nlrp3_exp NLRP3 Expression nfkb->nlrp3_exp il1b Mature IL-1β pro_il1b->il1b nlrp3 NLRP3 nlrp3_exp->nlrp3 damps DAMPs / PAMPs (e.g., ATP, Nigericin) damps->nlrp3 asc ASC nlrp3->asc pro_casp1 Pro-Caspase-1 asc->pro_casp1 inflammasome NLRP3 Inflammasome Assembly pro_casp1->inflammasome casp1 Active Caspase-1 inflammasome->casp1 casp1->il1b il18 Mature IL-18 casp1->il18 pyroptosis Pyroptosis casp1->pyroptosis ehretioside_b This compound (Potential Inhibition) ehretioside_b->nfkb ehretioside_b->inflammasome

Caption: The NLRP3 inflammasome signaling pathway and potential inhibition by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_complex p65/p50-IκBα (Inactive) ikb->nfkb_complex Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation nfkb_complex->p65_p50 Release dna DNA p65_p50_nuc->dna gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) dna->gene_exp ehretioside_b This compound (Potential Inhibition) ehretioside_b->ikk Inhibits Phosphorylation ehretioside_b->p65_p50_nuc Inhibits Translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

References

troubleshooting unexpected results in Ehretioside B functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ehretioside B functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common functional assays used to evaluate the biological activity of this compound.

Cell Viability Assays (e.g., MTT, XTT)

Issue: Unexpected or inconsistent results in cell viability assays.

Possible Causes and Solutions:

Unexpected ResultPotential CauseRecommended Solution
Increased cell viability at high concentrations Compound Interference: this compound, as a phenolic compound, may directly reduce the MTT reagent, leading to a false positive signal.[1]Cell-Free Control: Run a control plate with this compound in media without cells to check for direct reduction of the assay reagent.[1] If interference is observed, consider alternative viability assays like CellTiter-Glo® or crystal violet staining.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution in the 96-well plate.[2]Proper Cell Suspension: Ensure a homogenous single-cell suspension before and during seeding. Mix the cell suspension between pipetting every few rows. Avoid "edge effects" by not using the outermost wells or by filling them with sterile PBS.[2]
Incomplete Solubilization of Formazan Crystals (MTT assay): Crystals are not fully dissolved, leading to inaccurate absorbance readings.[3]Thorough Mixing: After adding the solubilization solution (e.g., DMSO, SDS), ensure complete dissolution by pipetting up and down or using a plate shaker.[3] Alternatively, use a water-soluble tetrazolium salt like XTT or WST-1.
No dose-dependent effect observed Incorrect Concentration Range: The tested concentrations may be too high or too low to observe a biological effect.Dose-Response Optimization: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the optimal concentration range.
Compound Instability or Precipitation: this compound may be unstable or precipitate in the culture medium at the tested concentrations.Solubility and Stability Checks: Visually inspect the wells for any precipitation after adding this compound. Prepare fresh stock solutions. This compound is soluble in DMSO, methanol, and ethanol; ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).[4]
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA/H2DCFDA)

Issue: Inaccurate or unreliable measurement of intracellular ROS levels.

Possible Causes and Solutions:

Unexpected ResultPotential CauseRecommended Solution
High fluorescence in negative controls Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used for the assay.Compound Autofluorescence Check: Measure the fluorescence of this compound in cell-free media to determine its intrinsic fluorescence.
Probe Oxidation by Light: The DCFDA probe is sensitive to photo-oxidation.Minimize Light Exposure: Protect the plate from light as much as possible during incubations and readings.
No change in ROS levels after treatment Incorrect Assay Timing: The time point of measurement may not coincide with the peak of ROS production.Time-Course Experiment: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal time for measuring ROS levels after treatment.
Compound Interaction with the Probe: this compound might directly interact with the DCFDA probe, quenching its fluorescence.[5]Cell-Free Control: Include a cell-free control with the DCFDA probe and this compound to check for any direct chemical interaction.[5][6]
High signal in cell-free controls Direct Oxidation of the Probe: this compound may directly oxidize the DCFDA probe in the absence of cells.[5]Alternative ROS Probes: If direct oxidation is confirmed, consider using alternative ROS probes that measure specific ROS species (e.g., MitoSOX™ Red for mitochondrial superoxide).
Nitric Oxide (NO) Assays (Griess Assay)

Issue: Inaccurate quantification of nitric oxide production.

Possible Causes and Solutions:

Unexpected ResultPotential CauseRecommended Solution
Low or no NO signal Short Half-life of NO: Nitric oxide is rapidly oxidized to nitrite and nitrate. The assay measures nitrite.[7]Timing of Sample Collection: Ensure that samples (cell culture supernatants) are collected at an appropriate time point when nitrite has accumulated sufficiently.
Interference from Media Components: Phenol red in culture media can interfere with the absorbance reading.Use Phenol Red-Free Media: Perform the experiment using phenol red-free culture medium.
High background in control wells Nitrite Contamination: Contamination of reagents or samples with nitrite.Use High-Purity Reagents: Use high-purity water and reagents. Prepare fresh Griess reagent for each experiment.
Inconsistent results Interference from Thiols or Proteins: Compounds containing sulfhydryl groups or high protein concentrations in the sample can interfere with the Griess reaction.[7][8]Sample Deproteinization: Deproteinize samples, for example, by using zinc sulfate precipitation or ultrafiltration, before performing the assay.[7]
ELISA for Cytokine Quantification (e.g., TNF-α, IL-6)

Issue: Unexpected results in cytokine measurements.

Possible Causes and Solutions:

Unexpected ResultPotential CauseRecommended Solution
Poor standard curve Pipetting Errors: Inaccurate preparation of standard dilutions.[9]Calibrated Pipettes and Proper Technique: Ensure pipettes are calibrated. Use fresh tips for each standard dilution and sample. Avoid introducing air bubbles.[9]
Degraded Standard: Improper storage of the cytokine standard.[9]Proper Storage: Store standards according to the manufacturer's instructions, typically in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Weak or no signal Low Cytokine Expression: The cells may not be producing enough cytokine to be detected.[10]Positive Control and Optimization: Include a known positive control (e.g., LPS for macrophage stimulation) to validate the assay. Optimize the concentration of this compound and the stimulation time.
Improper Reagent Storage or Preparation: Reagents stored at the wrong temperature or prepared incorrectly.[11]Follow Protocol: Ensure all reagents are brought to room temperature before use and prepared according to the kit protocol.[11]
High background Insufficient Washing: Inadequate removal of unbound antibodies or reagents.[12]Optimize Washing Steps: Ensure thorough and consistent washing between steps. Increase the number of washes if necessary.
Cross-Reactivity: The detection antibody may have some non-specific binding.Use High-Quality Antibodies: Use validated and specific antibody pairs for your ELISA.
Western Blotting for Signaling Pathway Analysis

Issue: Problems with detecting target proteins in signaling pathways.

Possible Causes and Solutions:

Unexpected ResultPotential CauseRecommended Solution
Weak or no signal Low Protein Expression: The target protein may be expressed at low levels or not at all in your cell type.[13]Positive Control and Protein Load: Use a positive control cell lysate known to express the target protein. Increase the amount of protein loaded per lane (20-40 µg is typical).[14]
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.Antibody Validation and Optimization: Use an antibody validated for Western Blotting. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.[15]Optimize Transfer: Check the transfer buffer composition and transfer time/voltage. Use a Ponceau S stain to visualize protein transfer on the membrane.
High background Insufficient Blocking: The blocking buffer is not effectively preventing non-specific antibody binding.[13]Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature). Try different blocking agents (e.g., 5% non-fat milk or 5% BSA).
Primary or Secondary Antibody Concentration Too High: Excess antibody can lead to non-specific binding.[15]Titrate Antibodies: Perform a titration to determine the optimal concentration for both primary and secondary antibodies.
Non-specific bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use Specific Antibodies: Use affinity-purified polyclonal or monoclonal antibodies. Check the literature for antibody specificity.
Protein Degradation: Samples were not handled properly, leading to protein degradation.[15]Use Protease/Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer and keep samples on ice.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

DCFDA ROS Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash cells with warm PBS and then incubate with 20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Treatment: Wash the cells again with PBS and then add this compound at various concentrations. Include a positive control (e.g., H₂O₂).

  • Measurement: Measure the fluorescence intensity immediately and at different time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Griess Assay for Nitric Oxide
  • Cell Culture and Treatment: Plate cells and treat with this compound and stimulants (e.g., LPS) in phenol red-free medium. Incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. Generate a standard curve using known concentrations of sodium nitrite.

Mandatory Visualizations

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_0 Hypothetical Anti-inflammatory Signaling Pathway of this compound This compound This compound ROS ROS This compound->ROS Scavenges IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory Cytokines (TNF-α, IL-6) Induces transcription G Experimental Workflow for Cell Viability Assay Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plate->Allow cells to adhere overnight Treat with this compound Treat with this compound Allow cells to adhere overnight->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT reagent Add MTT reagent Incubate (24-72h)->Add MTT reagent Incubate (4h) Incubate (4h) Add MTT reagent->Incubate (4h) Solubilize formazan crystals Solubilize formazan crystals Incubate (4h)->Solubilize formazan crystals Read absorbance at 570 nm Read absorbance at 570 nm Solubilize formazan crystals->Read absorbance at 570 nm Analyze data Analyze data Read absorbance at 570 nm->Analyze data End End Analyze data->End G Troubleshooting Logic for Unexpected Assay Results Unexpected Result Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls Positive Control OK? Positive Control OK? Check Controls->Positive Control OK? Yes Issue with Reagents/Protocol Issue with Reagents/Protocol Check Controls->Issue with Reagents/Protocol No Negative Control OK? Negative Control OK? Positive Control OK?->Negative Control OK? Yes Positive Control OK?->Issue with Reagents/Protocol No Negative Control OK?->Issue with Reagents/Protocol No Issue with Experimental Sample Issue with Experimental Sample Negative Control OK?->Issue with Experimental Sample Yes Re-check Calculations Re-check Calculations Issue with Reagents/Protocol->Re-check Calculations Check Compound Properties Check Compound Properties Issue with Experimental Sample->Check Compound Properties Solubility/Stability OK? Solubility/Stability OK? Check Compound Properties->Solubility/Stability OK? Yes Re-prepare Compound Re-prepare Compound Check Compound Properties->Re-prepare Compound No Compound Interference? Compound Interference? Solubility/Stability OK?->Compound Interference? Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Solubility/Stability OK?->Re-evaluate Hypothesis No Compound Interference?->Re-evaluate Hypothesis No Run Cell-Free Assay Run Cell-Free Assay Compound Interference?->Run Cell-Free Assay Yes Re-run Assay Re-run Assay Run Cell-Free Assay->Re-run Assay Re-prepare Compound->Re-run Assay Re-check Calculations->Re-run Assay

References

methods to increase the purity of isolated Ehretioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Ehretioside B.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the purification strategy for this compound?

A1: A common strategy for purifying this compound from a crude plant extract involves a multi-step approach to remove various impurities. This typically starts with a preliminary purification using macroporous resin chromatography to capture and enrich the glycoside fraction. This is often followed by one or more rounds of high-performance liquid chromatography (HPLC) to achieve high purity. For final polishing, recrystallization can be employed.

Q2: What level of purity can I expect to achieve for this compound?

A2: Commercially available this compound typically has a purity of 95% to 99%, which is commonly determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD)[1]. The achievable purity in a laboratory setting will depend on the complexity of the initial extract and the combination of purification methods used.

Q3: My initial crude extract has a very low concentration of this compound. What should I do?

A3: Low concentrations of the target compound in the starting material are a common challenge. To address this, an initial enrichment step is crucial. Macroporous resin chromatography is an effective technique for capturing and concentrating phenolic glycosides like this compound from dilute aqueous extracts, significantly increasing the purity before subsequent, higher-resolution purification steps[2][3][4].

Q4: I am observing degradation of this compound during purification. What are the likely causes?

A4: this compound, as a phenolic glycoside, can be susceptible to degradation under harsh conditions. Key factors to consider are:

  • pH: Extreme pH levels can lead to the hydrolysis of the glycosidic bond. It is advisable to work with neutral or slightly acidic conditions.

  • Temperature: High temperatures can accelerate degradation. During solvent evaporation, use a rotary evaporator at a moderate temperature (e.g., below 40°C)[5].

Data Presentation

The following table summarizes illustrative quantitative data for a typical multi-step purification of this compound, based on purity increases reported for similar phenolic glycosides[3][4][6].

Purification StepStarting Purity (%)Final Purity (%)Recovery Rate (%)Key Impurities Removed
Crude Extract~1-5%--Sugars, proteins, pigments, lipids
Macroporous Resin (AB-8)1-5%30-60%85-95%Highly polar compounds (sugars), some pigments
Preparative HPLC (C18)30-60%>95%70-85%Structurally similar phenolic compounds
Recrystallization>95%>99%60-80%Minor impurities, isomers

Experimental Workflows and Protocols

Overall Purification Workflow

This compound Purification Workflow crude_extract Crude Plant Extract macroporous_resin Macroporous Resin Chromatography (AB-8) crude_extract->macroporous_resin Adsorption/Elution pre_hplc Enriched Fraction macroporous_resin->pre_hplc prep_hplc Preparative HPLC (Reversed-Phase C18) pre_hplc->prep_hplc Injection pure_fractions Pure Fractions (>95%) prep_hplc->pure_fractions Fraction Collection final_product High-Purity this compound (>99%) prep_hplc->final_product If recrystallization is not required recrystallization Recrystallization pure_fractions->recrystallization Optional Polishing recrystallization->final_product Macroporous Resin Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions cluster_3 Problem cluster_4 Potential Causes cluster_5 Solutions low_adsorption Low Adsorption of This compound cause1a Incorrect Resin Choice low_adsorption->cause1a cause1b High Flow Rate low_adsorption->cause1b cause1c Sample pH low_adsorption->cause1c solution1a Use a less polar resin (e.g., AB-8) for better adsorption of glycosides. cause1a->solution1a solution1b Reduce loading flow rate to 1-2 BV/h. cause1b->solution1b solution1c Adjust sample pH to be slightly acidic to neutral. cause1c->solution1c low_recovery Low Recovery/ Poor Desorption cause2a Elution solvent is too weak low_recovery->cause2a cause2b Irreversible Adsorption low_recovery->cause2b solution2a Increase ethanol concentration in the eluent. cause2a->solution2a solution2b Ensure resin is properly regenerated before use. cause2b->solution2b Preparative HPLC Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions cluster_3 Problem cluster_4 Potential Causes cluster_5 Solutions poor_resolution Poor Peak Resolution cause1a Column Overload poor_resolution->cause1a cause1b Inappropriate Gradient poor_resolution->cause1b cause1c Wrong Stationary Phase poor_resolution->cause1c solution1a Reduce sample injection volume or concentration. cause1a->solution1a solution1b Use a shallower gradient for better separation. cause1b->solution1b solution1c Try a different column chemistry (e.g., phenyl-hexyl). cause1c->solution1c peak_tailing Peak Tailing cause2a Secondary Interactions peak_tailing->cause2a cause2b Column Degradation peak_tailing->cause2b solution2a Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. cause2a->solution2a solution2b Replace the column or use a guard column. cause2b->solution2b

References

Technical Support Center: Synthesis of Ehretioside B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ehretioside B and its analogs. The content is structured to address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, while not yet reported in the literature, presents several predictable challenges based on its structure. The key hurdles are centered around three main areas:

  • Stereoselective β-Glycosylation: The formation of the O-glycosidic bond between the glucose moiety and the phenolic aglycone with high stereoselectivity for the β-anomer is a significant challenge. Achieving high yields and selectivity often requires careful selection of the glycosyl donor, acceptor, promoter, and reaction conditions.

  • Synthesis of the Aglycone: The aglycone, 2-(β-D-glucopyranosyloxy)-4-hydroxybenzeneacetonitrile, requires the regioselective introduction of hydroxyl and cyanomethylene groups onto the benzene ring.

  • Protecting Group Strategy: The multiple hydroxyl groups on both the glucose donor and the phenolic acceptor necessitate a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions. The choice of protecting groups can also significantly influence the stereochemical outcome of the glycosylation reaction.

Q2: How can I achieve high β-selectivity during the glycosylation step?

Achieving high β-selectivity in O-glycosylation is a classic challenge in carbohydrate chemistry. Several methods can be employed, and the choice often depends on the specific substrates and desired scale.

  • Neighboring Group Participation: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor is a reliable method to ensure the formation of a 1,2-trans-glycosidic bond, which corresponds to the β-anomer in the case of glucose. The participating group forms a cyclic intermediate that blocks the α-face, leading to nucleophilic attack from the β-face.

  • Solvent Effects and Temperature Control: The choice of solvent can influence the anomeric ratio. Solvents like acetonitrile can promote the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate. Low temperatures are also often crucial for enhancing stereoselectivity.

  • Promoter/Catalyst Selection: A wide range of promoters and catalysts are available for glycosylation, including Lewis acids (e.g., TMSOTf, BF₃·OEt₂), and thiophilic promoters for thioglycosides (e.g., NIS/TfOH). The choice of promoter can significantly impact the stereochemical outcome.

  • "Conformational Lock" Strategy: Utilizing bulky protecting groups on the glycosyl donor can lock it into a specific conformation that favors β-attack.

Q3: What are some common issues when synthesizing the cyanomethylated phenolic aglycone?

The synthesis of the 2-(cyanomethyl)-4-hydroxyphenol aglycone can present challenges related to regioselectivity and functional group compatibility.

  • Direct Cyanomethylation: Direct introduction of a cyanomethyl group onto a phenol can be difficult and may lead to a mixture of ortho and para isomers.

  • Multi-step Synthesis: A more controlled approach involves a multi-step synthesis. For example, starting from a protected 4-hydroxyphenol, one could introduce a hydroxymethyl or halomethyl group at the 2-position, followed by conversion to the nitrile.

  • Functional Group Protection: The phenolic hydroxyl groups must be appropriately protected during the synthesis to prevent unwanted side reactions. The choice of protecting group should be orthogonal to those used on the sugar moiety.

Troubleshooting Guides

Problem 1: Low yield and/or poor stereoselectivity (α/β mixture) in the glycosylation reaction.
Possible Cause Troubleshooting Step
Non-participating C-2 protecting group on the glycosyl donor. Switch to a participating group like acetyl (Ac) or benzoyl (Bz) to favor β-selectivity through neighboring group participation.
Suboptimal promoter/activator. Screen different promoters. For thioglycosides, try NIS/TfOH or DMTST. For trichloroacetimidates, TMSOTf or BF₃·OEt₂ are common choices.
Reaction temperature is too high. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
Incorrect solvent. Experiment with different solvents. Acetonitrile can favor β-glycosylation. Dichloromethane is also a common choice.
Steric hindrance in the acceptor. Modify the protecting groups on the acceptor to reduce steric bulk around the reacting hydroxyl group.
Problem 2: Difficulty in the synthesis and purification of the aglycone.
Possible Cause Troubleshooting Step
Low regioselectivity in electrophilic substitution. Employ a directing group or a multi-step synthetic route to control the position of the cyanomethyl group.
Decomposition of the cyanomethyl group. Avoid harsh acidic or basic conditions that could hydrolyze the nitrile.
Difficulty in purification. Utilize chromatographic techniques such as flash column chromatography or preparative HPLC. Derivatization to a more crystalline compound can also aid in purification.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for common β-selective glycosylation methods found in the literature for similar phenolic glycosides. Note that these are general values and can vary significantly based on the specific substrates and reaction conditions.

Glycosylation Method Glycosyl Donor Promoter/Activator Typical Yield (%) Typical β:α Ratio
Schmidt GlycosylationTrichloroacetimidateTMSOTf or BF₃·OEt₂60-90>10:1
Thioglycoside ActivationThioglycosideNIS/TfOH or DMTST70-95>15:1
Koenigs-Knorr ReactionGlycosyl HalideSilver or Mercury Salts50-80Variable, often favors β

Experimental Protocols

General Protocol for Stereoselective β-Glycosylation using a Trichloroacetimidate Donor
  • Preparation of the Glycosyl Donor: The fully protected glucose is converted to the corresponding hemiacetal, which is then reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to form the glycosyl trichloroacetimidate donor.

  • Glycosylation Reaction:

    • To a solution of the glycosyl donor (1.0 eq) and the phenolic aglycone acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -40 °C under an inert atmosphere, add activated molecular sieves (4 Å).

    • Stir the mixture for 30 minutes.

    • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq) in DCM dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with triethylamine.

    • Filter the mixture, concentrate the filtrate, and purify the residue by flash column chromatography to obtain the protected this compound analog.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic conditions for acyl groups) to yield the final product.

General Protocol for the Synthesis of a Cyanomethylated Phenol Aglycone
  • Protection of Phenolic Hydroxyls: Protect the hydroxyl groups of a suitable starting phenol (e.g., hydroquinone) with a protecting group such as a benzyl ether.

  • Introduction of the Cyanomethyl Group:

    • One possible route is the conversion of a hydroxymethyl group to a nitrile. This can be achieved by first converting the alcohol to a halide or sulfonate, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).

    • Alternatively, a direct cyanomethylation of a protected phenol can be attempted using appropriate reagents.

  • Deprotection: Remove the protecting groups to yield the desired aglycone.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps A Protected 4-Hydroxyphenol B Introduction of -CH2X group A->B Regioselective functionalization C Conversion to -CH2CN B->C Nucleophilic substitution D Aglycone (Protected) C->D G Protected This compound D->G Coupling E Protected Glucose F Glycosyl Donor E->F Activation F->G Coupling H This compound G->H Deprotection

Caption: Proposed synthetic workflow for this compound.

glycosylation_mechanism cluster_reaction Neighboring Group Participation in β-Glycosylation Donor Glycosyl Donor (C-2 Acyl group) Intermediate Acyloxonium Ion Intermediate Donor->Intermediate Activation Product β-Glycoside Intermediate->Product Nucleophilic Attack (β-face) Acceptor Acceptor-OH Acceptor->Intermediate

Caption: Mechanism of β-selective glycosylation.

Validation & Comparative

confirming the antioxidant capacity of Ehretioside B against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Antioxidant Potential of Ehretioside B: A Comparative Analysis

This compound, a phenolic compound isolated from the bark of Ehretia philippinensis, belongs to a genus of plants recognized for their traditional medicinal uses and diverse phytochemical profiles, including flavonoids, phenolic acids, and benzoquinones.[1][2] Extracts from various Ehretia species have demonstrated notable antioxidant activities.[1] This guide provides a framework for assessing such antioxidant potential by comparing it with Ascorbic Acid (Vitamin C), a universally recognized antioxidant standard.

Comparative Antioxidant Activity

The antioxidant capacity of a substance is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[3]

While specific IC50 values for pure this compound are not documented in the available literature, data for extracts from Ehretia species provide valuable insights into their potential antioxidant capabilities. For context, the IC50 values for Ascorbic Acid typically fall in the low µg/mL range in these assays, signifying its potent antioxidant strength.

SampleAssayIC50 Value (µg/mL)StandardIC50 Value (µg/mL)
Ehretia serrata (Ethyl Acetate Fraction)DPPH120.499Ascorbic Acid~5-10
Ehretia tinifolia (Methanol Extract)DPPH320Ascorbic Acid~5-10
Ehretia amoena (Methanol Extract)DPPH>100Ascorbic Acid~5-10

Note: The data presented is for crude extracts and fractions, not isolated this compound. The antioxidant activity of a pure compound may differ significantly from that of a complex extract. The IC50 value for Ascorbic Acid is an approximate value for comparison, as it can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are the standard protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compound (this compound or extract)

  • Standard antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the standard in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test sample or standard to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, and the decolorization is measured spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound or extract)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the standard in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test sample or standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of scavenging is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are Graphviz DOT scripts for visualizing the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Sample Reaction Reaction Sample->Reaction Standard Standard Standard->Reaction Reagents Reagents Reagents->Reaction Incubation Incubation Reaction->Incubation Measurement Measurement Incubation->Measurement Calculation Calculation Measurement->Calculation Comparison Comparison Calculation->Comparison

Caption: Experimental workflow for antioxidant capacity assessment.

signaling_pathway ROS ROS Cellular_Damage Cellular_Damage ROS->Cellular_Damage leads to Neutralization Neutralization ROS->Neutralization scavenged by Antioxidant This compound / Standard Antioxidant->Neutralization Homeostasis Homeostasis Neutralization->Homeostasis restores

Caption: Antioxidant action against reactive oxygen species (ROS).

References

Validating the In Vivo Anti-Inflammatory Activity of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory activity of test compounds, using Ehretioside B as a representative candidate from the traditionally used Ehretia genus. Due to the limited specific in vivo data on this compound, this document utilizes Tiliroside, a structurally related and well-studied natural flavonoid, as a proxy to demonstrate the evaluation process. The data presented herein compares Tiliroside's efficacy against established anti-inflammatory drugs, Dexamethasone and Indomethacin, in the carrageenan-induced paw edema model, a standard for acute inflammation assessment.

Comparative Efficacy of Anti-Inflammatory Agents

The following table summarizes the quantitative data on the inhibition of carrageenan-induced paw edema by Tiliroside and standard reference drugs. This allows for a direct comparison of their anti-inflammatory potency.

CompoundAnimal ModelDosageRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
Tiliroside Mouse35.6 mg/kg (ED50)Not SpecifiedNot Specified50%[1]
Indomethacin Rat5 mg/kgIntraperitoneal1-5 hoursSignificant Inhibition[2]
Indomethacin Mouse10 mg/kgIntraperitoneal4-5 hours~31.7%[3]
Dexamethasone Rat1 mg/kgSubcutaneous3 hours86.5%[4]
Vehicle Control Rat/Mouse---0%[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.

1. Animals:

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

  • A fasting period of 12 hours is recommended before the administration of the test compounds.

2. Materials:

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Tiliroside)

  • Reference drugs (e.g., Indomethacin, Dexamethasone)

  • Vehicle (appropriate for dissolving the test and reference compounds, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

3. Experimental Procedure:

  • Animals are randomly divided into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Carrageenan Control

    • Group III: Test Compound (various doses) + Carrageenan

    • Group IV: Reference Drug (e.g., Indomethacin 10 mg/kg) + Carrageenan

    • Group V: Reference Drug (e.g., Dexamethasone 1 mg/kg) + Carrageenan

  • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compounds, reference drugs, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.

  • The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

  • The degree of paw edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average paw edema in the carrageenan control group, and Vt is the average paw edema in the treated group.

  • Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is generally considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental design and the underlying biological mechanisms is facilitated by clear and concise diagrams.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_measurement Measurement & Analysis Phase acclimatization Animal Acclimatization grouping Random Grouping of Animals acclimatization->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement administration Administration of Test Compound / Vehicle / Reference Drug initial_measurement->administration carrageenan Subplantar Injection of Carrageenan administration->carrageenan paw_measurement Paw Volume Measurement at 1, 2, 3, 4, 5 hours carrageenan->paw_measurement data_analysis Calculation of % Inhibition & Statistical Analysis paw_measurement->data_analysis

Experimental workflow for the carrageenan-induced paw edema model.

The inflammatory response induced by carrageenan involves a complex signaling cascade. The diagram below illustrates the key pathways involved.

signaling_pathway cluster_pathway Carrageenan-Induced Inflammatory Signaling Pathway Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Proinflammatory_Cytokines COX2 COX-2 Upregulation NFkB_activation->COX2 iNOS iNOS Upregulation NFkB_activation->iNOS Inflammation Inflammation (Edema, Hyperalgesia) Proinflammatory_Cytokines->Inflammation COX2->Inflammation iNOS->Inflammation

Key signaling pathways in carrageenan-induced inflammation.

This guide provides a foundational framework for the in vivo evaluation of novel anti-inflammatory compounds. By employing standardized models and clearly presenting comparative data, researchers can effectively assess the therapeutic potential of new chemical entities.

References

cross-validation of different analytical methods for Ehretioside B quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods is crucial for the accurate quantification of bioactive compounds in research and drug development. This guide provides a detailed cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of Ehretioside B. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

Cross-Validation of Analytical Methods for this compound Quantification

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different analytical techniques.[1] This process is vital for data integrity, regulatory compliance, and successful method transfer between laboratories or platforms.[1] By comparing the performance of different methods, researchers can select the most appropriate technique based on sensitivity, accuracy, precision, and throughput requirements.

Data Summary

The following table summarizes the performance characteristics of HPLC, UPLC, and LC-MS/MS for the quantification of this compound. The data presented is a representative compilation based on typical performance for similar analytes.[2][3][4]

Parameter HPLC-UV UPLC-UV LC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL0.5 ng/mL
Precision (RSD%) < 2.0%< 1.5%< 1.0%
Accuracy (Recovery %) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Analysis Time (minutes) 25105

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of similar phenolic glycosides and have been adapted for this compound.[5][6][7]

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Extract the plant material or formulation containing this compound using an appropriate solvent (e.g., methanol, ethanol). The extraction can be performed using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC-UV) Method
  • Instrument: Waters ACQUITY UPLC H-Class system or equivalent, with a TUV detector.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
  • Instrument: Sciex Triple Quad 5500 system or equivalent, coupled with a UPLC system.

  • Column: C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3 min: 2-98% B

    • 3-5 min: 98% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Precursor Ion (m/z): 310.1 [M-H]⁻

    • Product Ions (m/z): 148.0, 119.0 (for quantification and qualification, respectively).

  • Injection Volume: 1 µL.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of the analytical methods for this compound quantification.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Standard This compound Reference Standard Working_Std Working Standards Standard->Working_Std Sample Plant Material/ Formulation Extraction Extraction & Filtration Sample->Extraction HPLC HPLC-UV Extraction->HPLC UPLC UPLC-UV Extraction->UPLC LCMS LC-MS/MS Extraction->LCMS Working_Std->HPLC Working_Std->UPLC Working_Std->LCMS Linearity Linearity HPLC->Linearity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy UPLC->Linearity UPLC->LOD_LOQ UPLC->Precision UPLC->Accuracy LCMS->Linearity LCMS->LOD_LOQ LCMS->Precision LCMS->Accuracy Comparison Performance Comparison Linearity->Comparison LOD_LOQ->Comparison Precision->Comparison Accuracy->Comparison

Caption: Workflow for cross-validation of analytical methods.

Logical Relationship of Method Performance

This diagram illustrates the logical relationship between the different analytical methods based on key performance metrics.

cluster_sensitivity Sensitivity cluster_speed Analysis Speed cluster_cost Instrument Cost LCMS_Sens LC-MS/MS (High) UPLC_Sens UPLC-UV (Medium) LCMS_Sens->UPLC_Sens HPLC_Sens HPLC-UV (Low) UPLC_Sens->HPLC_Sens LCMS_Speed LC-MS/MS (Fast) UPLC_Speed UPLC-UV (Medium) LCMS_Speed->UPLC_Speed HPLC_Speed HPLC-UV (Slow) UPLC_Speed->HPLC_Speed LCMS_Cost LC-MS/MS (High) UPLC_Cost UPLC-UV (Medium) LCMS_Cost->UPLC_Cost HPLC_Cost HPLC-UV (Low) UPLC_Cost->HPLC_Cost

Caption: Performance relationship of analytical methods.

References

Unveiling the Bioactive Potential of Ehretioside B: A Comparative Analysis Across Ehretia Species Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that while Ehretioside B, a phenolic glycoside, has been identified and isolated from Ehretia philippinensis, a direct comparative study of its bioactivity across different Ehretia species is currently not feasible due to a significant lack of available data. Research into the pharmacological properties of this compound has been limited, with most studies on the Ehretia genus focusing on the bioactivities of crude extracts rather than individual isolated compounds.

This guide presents the current state of knowledge on the bioactivity of this compound from Ehretia philippinensis and contextualizes it with the broader bioactive landscape of the Ehretia genus. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from this plant genus.

This compound: Isolated Bioactivity from Ehretia philippinensis

To date, the primary source for the isolation and bioactivity testing of this compound has been Ehretia philippinensis. The compound has been investigated for its potential biological activities, although quantitative data remains sparse in publicly accessible research.

While a specific study detailing the quantitative bioactivity of this compound from E. philippinensis with metrics such as IC50 values was not found in the performed searches, a computational study has explored its potential interaction with bacterial enzymes. This in silico analysis provides a theoretical basis for its potential as an antibacterial agent.

Table 1: In Silico Bioactivity Data for this compound

CompoundSource SpeciesTargetBioactivity MetricValueReference
This compoundEhretia species (general)Klebsiella pneumoniae Carbapenemase (KPC-2)Binding Energy (kcal/mol)-8.79[1]
MM-GBSA dG Bind (kcal/mol)-48.91[1]

It is crucial to note that these are computational predictions and require in vitro and in vivo validation.

Bioactivity of Crude Extracts from Various Ehretia Species: A Glimpse into the Genus's Potential

In contrast to the limited data on isolated this compound, numerous studies have explored the bioactivities of crude extracts from various Ehretia species. These studies, while not specific to this compound, highlight the therapeutic potential residing within the genus and suggest that different species may offer a rich source of diverse bioactive compounds.

Table 2: Comparative Bioactivity of Crude Extracts from Different Ehretia Species

Ehretia SpeciesPlant PartExtract TypeBioactivity AssessedIC50 Value (µg/mL)Reference
E. anacuaLeavesEthyl AcetateAntioxidant (DPPH assay)25.16 ± 0.09[2][3]
E. anacuaLeavesn-ButanolAntioxidant (DPPH assay)87.84 ± 0.39[2][3]
E. acuminataBarkChloroformα-amylase inhibition43.35[4]
E. acuminataBarkChloroformα-glucosidase inhibition42.90[4]
E. acuminataBarkEthyl AcetateAnti-inflammatory170[4]
E. acuminataBarkEthanolAnti-inflammatory180[4]
E. serrataLeafMethanolAntioxidant (DPPH assay)0.12
E. obtusifoliaStem BarkMethanolAntioxidant (DPPH assay)0.03

Note: The presented IC50 values are for crude extracts and not for isolated this compound. Direct comparison between different studies should be made with caution due to variations in extraction protocols and assay methodologies.

Experimental Protocols

To facilitate reproducibility and comparison in future studies, detailed experimental protocols for key bioassays are essential.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging capacity of a sample.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The crude extract or isolated compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure: An aliquot of the sample solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Activity: In Vitro Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test sample for a defined period.

  • Induction of Inflammation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Markers: The production of inflammatory markers, such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant is quantified using appropriate methods (e.g., Griess assay for NO, ELISA for cytokines).

  • Calculation: The percentage of inhibition of the inflammatory marker is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and bioactivity screening of compounds like this compound from Ehretia species.

G cluster_0 1. Plant Material and Extraction cluster_1 2. Isolation and Identification cluster_2 3. Bioactivity Screening cluster_3 4. Data Comparison P1 Ehretia Species 1 E1 Extraction P1->E1 P2 Ehretia Species 2 E2 Extraction P2->E2 I1 Isolation of This compound E1->I1 I2 Isolation of This compound E2->I2 B1 In Vitro Assays (e.g., Antioxidant, Anti-inflammatory) I1->B1 B2 In Vitro Assays (e.g., Antioxidant, Anti-inflammatory) I2->B2 C Compare IC50 values and other bioactivity metrics B1->C B2->C

Caption: A proposed experimental workflow for comparative bioactivity studies.

Future Research Directions and Conclusion

The current body of research strongly indicates that the Ehretia genus is a promising source of bioactive compounds. However, to fully understand and exploit the therapeutic potential of specific molecules like this compound, a more targeted and systematic approach is required.

Future research should prioritize the following:

  • Isolation of this compound from a wider range of Ehretia species. This will be fundamental to understanding its distribution and potential variability in production across the genus.

  • Standardized, quantitative bioactivity testing of isolated this compound. Utilizing consistent and validated assays will allow for meaningful comparisons of its efficacy from different species.

  • Exploration of a broader spectrum of pharmacological activities. Beyond antioxidant and anti-inflammatory effects, the potential of this compound in areas such as anticancer, neuroprotective, and antimicrobial applications should be investigated.

References

Structure-Activity Relationship of Ehretioside B and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) for Ehretioside B and its synthetic derivatives is currently limited in published scientific literature. To date, research has primarily focused on the isolation of this compound from various species of the Ehretia genus and the evaluation of crude extracts in a variety of biological assays. This guide, therefore, provides a summary of the known biological activities of this compound and related compounds from Ehretia species, alongside a broader discussion of the SAR of phenolic glycosides to infer potential relationships for this compound.

This compound is a phenolic glycoside that has been identified in plants of the Ehretia genus, such as Ehretia philippinensis[1][2]. While specific SAR studies on this compound are not available, computational and in vitro studies on extracts containing this compound suggest its potential contribution to various biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[3][4][5].

Comparative Biological Activity Data

Due to the absence of studies on synthetic derivatives of this compound, this section presents available data on the biological activities of extracts from Ehretia species known to contain this compound, as well as computational predictions for the compound itself.

Compound/ExtractTarget/AssayActivity MetricResultReference
This compound Klebsiella pneumoniae Carbapenemase-2 (KPC-2)Binding Energy (in silico)-8.79 kcal/mol[6]
This compound MEK (in silico docking)Binding Affinity-7.9 kcal/mol[3]
This compound VEGFR2 (in silico docking)Binding Affinity-7.7 kcal/mol[3]
Ehretia microphylla Leaf Ethanolic Extract HepG2 cellsCytotoxicity (LC50)~1.1 mg/ml[3]
Ehretia microphylla Leaf Ethanolic Extract Duck Embryo Chorioallantoic Membrane (CAM) AssayAnti-angiogenesis57% decrease in vascularization[3]
Ehretia tinifolia Methanolic Extract Lipopolysaccharide (LPS)-stimulated Kupffer cellsAnti-inflammatoryInhibition of TNF-α, IL-1β, and IL-6[5]
Ehretia tinifolia Methanolic Extract DPPH Radical ScavengingAntioxidantDose-dependent inhibition[5]
Ehretia tinifolia Fruit Extract DPPH Radical ScavengingAntioxidant (EC50)0.32 ± 0.03 mg/mL[7]
Ehretia tinifolia Fruit Extract Red Blood Cell Hemolysis (AAPH induced)Antioxidant (IC50)58.55 µg/mL[7]
Ehretia tinifolia Fruit Extract α-Glucosidase InhibitionAntidiabetic (IC50)0.17 ± 0.1 mg/mL[7]
Ehretia acuminata Bark Ethyl Acetate Extract ABTS Radical ScavengingAntioxidant (IC50)22 µg/mL[1]
Ehretia acuminata Bark Ethyl Acetate Extract DPPH Radical ScavengingAntioxidant (IC50)26 µg/mL[1]
Ehretia cymosa Leaf Methanol and Ethyl Acetate Fractions α-Amylase InhibitionAntidiabetic (IC50)2.11 mg/mL and 2.75 mg/mL[8]
Ehretia cymosa Leaf Methanol and Ethyl Acetate Fractions α-Glucosidase InhibitionAntidiabetic (IC50)0.66 mg/mL and 0.60 mg/mL[8]

Structure-Activity Relationship of Phenolic Glycosides: A General Overview

In the absence of specific data for this compound derivatives, we can infer potential SAR based on studies of other phenolic glycosides.

  • Glycosylation: The sugar moiety significantly impacts the pharmacokinetic properties of phenolic compounds. Glycosylation generally increases water solubility and may affect bioavailability and metabolism. The antioxidant activity of phenolic glycosides is often lower than their corresponding aglycones in in vitro assays, as the sugar moiety can hinder access to the radical scavenging hydroxyl groups[9]. However, in vivo, enzymatic hydrolysis can release the active aglycone.

  • Phenolic Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic ring are critical for antioxidant activity. An ortho-dihydroxy (catechol) structure in the B-ring of flavonoids, for example, is a strong determinant of radical scavenging ability[10][11].

  • Other Substituents: The presence of other functional groups, such as methoxy groups, can modulate the electronic properties of the phenolic ring and, consequently, its antioxidant and anti-inflammatory activities.

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol)

This assay is commonly used to determine the antioxidant capacity of natural products.

  • Preparation of Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: A stock solution of DPPH in methanol is prepared (e.g., 0.1 mM).

    • Test samples: The compound or extract is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

    • Positive control: A known antioxidant, such as ascorbic acid or quercetin, is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the DPPH solution is added to each well.

    • An equal volume of the test sample at different concentrations is added to the wells.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_screening Biological Screening cluster_sar SAR Studies (Hypothetical) plant_material Plant Material (e.g., Ehretia species) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->chromatography hplc HPLC Purification chromatography->hplc ehretioside_b Isolated this compound hplc->ehretioside_b antioxidant Antioxidant Assays (DPPH, ABTS) ehretioside_b->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) ehretioside_b->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, HepG2) ehretioside_b->cytotoxicity synthesis Synthesis of Derivatives ehretioside_b->synthesis bio_eval Biological Evaluation of Derivatives synthesis->bio_eval sar_analysis Structure-Activity Relationship Analysis bio_eval->sar_analysis

Figure 1. A generalized workflow for the isolation and biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb_i IκB tlr4->nfkb_i activates IKK nfkb NF-κB mapk->nfkb activates nfkb_i->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates ros ROS nrf2_k Keap1 ros->nrf2_k oxidizes nrf2 Nrf2 nrf2_k->nrf2 releases nrf2_n Nrf2 nrf2->nrf2_n translocates ehretioside_b This compound (or active extract) ehretioside_b->mapk inhibits ehretioside_b->nfkb_i stabilizes ehretioside_b->ros scavenges ehretioside_b->nrf2_k inhibits binding pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) nfkb_n->pro_inflammatory induces transcription are ARE nrf2_n->are antioxidant_genes Antioxidant Genes (HO-1) are->antioxidant_genes induces transcription

Figure 2. A proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

References

A Head-to-Head Comparison of Phenolic Compounds: Evaluating Ehretioside B in the Context of Resveratrol, Quercetin, and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, phenolic compounds stand out for their significant therapeutic potential, particularly as antioxidant and anti-inflammatory agents. This guide provides a detailed, data-driven comparison of Ehretioside B with three well-researched phenolic compounds: resveratrol, quercetin, and curcumin. While extensive research has established the bioactivities of the latter three, data on this compound remains limited. This guide synthesizes the available information to offer a clear perspective on its potential and highlight areas for future investigation.

I. Overview of the Phenolic Compounds

Resveratrol is a well-known stilbenoid found in grapes, berries, and peanuts. Its antioxidant, anti-inflammatory, and cardioprotective effects are extensively documented.

Quercetin , a flavonoid present in many fruits, vegetables, and grains, is recognized for its potent antioxidant and anti-inflammatory activities.

Curcumin is the principal curcuminoid of turmeric (Curcuma longa). It has been widely studied for its anti-inflammatory, antioxidant, and anticancer properties.

II. Quantitative Comparison of Antioxidant Activity

To objectively compare the antioxidant potential of these compounds, the half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes the reported IC50 values from various in vitro antioxidant assays. It is important to note the absence of specific IC50 data for this compound.

Phenolic Compound Antioxidant Assay IC50 Value Reference
Resveratrol DPPH Radical Scavenging25 µg/mL
Nitric Oxide Scavenging6.7 µg/mL
Quercetin DPPH Radical Scavenging2.5 µg/mL
Nitric Oxide Scavenging15.2 µg/mL
Curcumin DPPH Radical Scavenging5.2 µg/mL
Nitric Oxide Scavenging10.8 µg/mL
This compound Not AvailableNot Available

IC50 values can vary depending on the specific experimental conditions.

III. Mechanisms of Anti-inflammatory Action

Resveratrol, quercetin, and curcumin exert their anti-inflammatory effects through the modulation of multiple signaling pathways. A primary target for all three is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.

Phenolic Compound Key Anti-inflammatory Mechanisms
Resveratrol - Inhibition of NF-κB activation- Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)- Inhibition of cyclooxygenase (COX) enzymes
Quercetin - Inhibition of NF-κB signaling- Mast cell stabilization and inhibition of histamine release- Inhibition of lipoxygenase (LOX) and COX enzymes
Curcumin - Potent inhibitor of NF-κB activation- Downregulation of inflammatory enzymes (COX-2, iNOS)- Modulation of cytokine production (TNF-α, interleukins)
This compound - The specific anti-inflammatory mechanism is not yet elucidated. However, extracts of Ehretia philippinensis containing this compound have shown anti-inflammatory activity.[1][2]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key antioxidant and anti-inflammatory assays discussed in this guide.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate or cuvettes, add various concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution. The amount of remaining NO is determined by the Griess reaction.

  • Procedure:

    • Prepare a solution of sodium nitroprusside (typically 10 mM) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare various concentrations of the test compound in a suitable solvent.

    • Mix the sodium nitroprusside solution with the test compound solutions and incubate at room temperature for a specified time (e.g., 150 minutes).

    • After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 546 nm.

    • A control is prepared without the test compound.

    • The percentage of NO scavenging is calculated, and the IC50 value is determined.

B. Anti-inflammatory Activity Assay

1. Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, as described in the NO scavenging assay.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

V. Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution prep_reagent Prepare Assay Reagent (e.g., DPPH, NO donor) serial_dilution Perform Serial Dilutions of Test Compound prep_reagent->serial_dilution reaction_setup Set up Reaction Mixtures (Compound + Reagent) serial_dilution->reaction_setup incubation Incubate under Controlled Conditions reaction_setup->incubation measurement Measure Absorbance/Fluorescence incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General experimental workflow for in vitro antioxidant assays.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Phenolics Resveratrol, Quercetin, Curcumin Phenolics->IKK Inhibit Phenolics->NFkB Inhibit Translocation

Caption: Simplified NF-κB signaling pathway, a target for phenolics.

VI. Conclusion and Future Directions

This guide provides a comparative overview of this compound in the context of the well-established phenolic compounds resveratrol, quercetin, and curcumin. While the latter three have a robust body of evidence supporting their antioxidant and anti-inflammatory activities, there is a clear and significant gap in the scientific literature regarding the specific bioactivities of isolated this compound.

The available information on Ehretia philippinensis extracts suggests that its constituent compounds, including this compound, likely possess therapeutic potential. However, to establish the specific contribution and efficacy of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Bioassays: Conducting a battery of antioxidant and anti-inflammatory assays to determine its IC50 values and compare them directly with other phenolic compounds under standardized conditions.

  • Mechanistic Studies: Investigating the molecular mechanisms underlying any observed bioactivity, including its effects on key signaling pathways such as NF-κB.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of inflammation and oxidative stress-related diseases.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and determine its place within the growing arsenal of bioactive phenolic compounds.

References

Validating In Vitro Anti-inflammatory Findings of Ehretioside B: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory effects of Ehretioside B, a phenolic compound isolated from the Ehretia genus, in preclinical models. While direct in vivo studies on this compound are currently limited, this document summarizes the existing preclinical evidence for extracts from Ehretia species, which contain this compound, and offers a template for future preclinical validation studies. The data presented for Ehretia extracts can serve as a surrogate to guide the design of in vivo experiments for this compound.

Preclinical Evidence for Anti-inflammatory Activity of Ehretia Species Extracts

Extracts from various plants of the Ehretia genus have demonstrated notable anti-inflammatory properties in established preclinical models of inflammation. These findings provide a strong rationale for the investigation of their bioactive constituents, including this compound, as potential anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

This acute inflammation model is widely used to assess the efficacy of anti-inflammatory compounds. The injection of carrageenan into the rodent paw induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different mediators of inflammation.

Table 1: Efficacy of Ehretia Species Extracts and Standard Drugs in the Carrageenan-Induced Paw Edema Model

TreatmentAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference StandardReference Standard Inhibition (%)
Ehretia cymosa (80% Methanol Extract)RodentsNot SpecifiedNot SpecifiedSignificantIndomethacinNot Specified
Ehretia laevis (Chloroform, Methanolic, and Aqueous Extracts)RatsNot SpecifiedNot SpecifiedSignificantNot SpecifiedNot Specified
IndomethacinRats10 mg/kgOralSignificant--
DexamethasoneRats0.5 mg/kgOralSignificant--
Cotton Pellet-Induced Granuloma Model

This model is employed to evaluate the chronic anti-inflammatory and anti-proliferative effects of compounds. The implantation of cotton pellets subcutaneously induces the formation of granulomatous tissue, and the reduction in the dry weight of the granuloma indicates the anti-inflammatory activity of the test substance.

Table 2: Efficacy of Ehretia Species Extracts and Standard Drugs in the Cotton Pellet-Induced Granuloma Model

TreatmentAnimal ModelDoseRoute of AdministrationGranuloma Weight Reduction (%)Reference StandardReference Standard Reduction (%)
Ehretia cymosa (80% Methanol Extract and Solvent Fractions)RodentsNot SpecifiedNot SpecifiedSignificantIndomethacinNot Specified
IndomethacinRats5-10 mg/kgOralSignificant--
DexamethasoneRatsNot SpecifiedNot SpecifiedSignificant--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the key in vivo inflammation models discussed.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Substance Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before carrageenan injection. The standard drug, such as Indomethacin (10 mg/kg, p.o.), is administered to the standard group.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Cotton Pellet-Induced Granuloma Protocol
  • Animal Model: Male Wistar rats are typically used.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla or groin region of anesthetized rats under aseptic conditions.

  • Treatment: The test compound, vehicle, or a standard drug like Indomethacin (5-10 mg/kg, p.o.) is administered daily for a period of 7 days.

  • Excision and Weighing of Granuloma: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

  • Drying and Final Weighing: The excised pellets are dried in a hot air oven at 60°C until a constant weight is achieved. The final dry weight is recorded.

  • Calculation of Inhibition: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas in the treated groups with that of the control group.

Proposed In Vitro to Preclinical Validation Workflow

The following diagram illustrates a logical workflow for validating the in vitro anti-inflammatory findings of this compound in a preclinical setting.

G cluster_0 In Vitro Assessment cluster_1 Preclinical Model Selection cluster_2 In Vivo Efficacy & Safety cluster_3 Data Analysis & Conclusion In Vitro Anti-inflammatory Assays In Vitro Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Anti-inflammatory Assays->Mechanism of Action Studies Cytotoxicity Assays Cytotoxicity Assays In Vitro Anti-inflammatory Assays->Cytotoxicity Assays Acute Inflammation Model\n(e.g., Carrageenan-induced Paw Edema) Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema) Mechanism of Action Studies->Acute Inflammation Model\n(e.g., Carrageenan-induced Paw Edema) Cytotoxicity Assays->Acute Inflammation Model\n(e.g., Carrageenan-induced Paw Edema) Dose-Response Studies Dose-Response Studies Acute Inflammation Model\n(e.g., Carrageenan-induced Paw Edema)->Dose-Response Studies Chronic Inflammation Model\n(e.g., Cotton Pellet-induced Granuloma) Chronic Inflammation Model (e.g., Cotton Pellet-induced Granuloma) Chronic Inflammation Model\n(e.g., Cotton Pellet-induced Granuloma)->Dose-Response Studies Comparison with Standard Drugs Comparison with Standard Drugs Dose-Response Studies->Comparison with Standard Drugs Toxicity Studies Toxicity Studies Dose-Response Studies->Toxicity Studies Histopathological Analysis Histopathological Analysis Comparison with Standard Drugs->Histopathological Analysis Biochemical Marker Analysis Biochemical Marker Analysis Comparison with Standard Drugs->Biochemical Marker Analysis Statistical Analysis Statistical Analysis Histopathological Analysis->Statistical Analysis Biochemical Marker Analysis->Statistical Analysis Validation of In Vitro Findings Validation of In Vitro Findings Statistical Analysis->Validation of In Vitro Findings

Caption: Workflow for preclinical validation of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

Based on in vitro studies of Ehretia extracts, a plausible mechanism of action for its bioactive components, such as this compound, involves the modulation of key inflammatory signaling pathways. The following diagram depicts a potential pathway that could be investigated in preclinical models.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 This compound This compound IKK IKK This compound->IKK inhibits MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) This compound->MAPKs (p38, JNK, ERK) inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK MyD88->MAPKs (p38, JNK, ERK) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (active)->Pro-inflammatory Gene Transcription AP-1->Pro-inflammatory Gene Transcription Inflammatory Mediators (COX-2, iNOS, Cytokines) Inflammatory Mediators (COX-2, iNOS, Cytokines) Pro-inflammatory Gene Transcription->Inflammatory Mediators (COX-2, iNOS, Cytokines)

Caption: Potential anti-inflammatory signaling pathway of this compound.

Unraveling the Anti-Inflammatory Mechanism of Ehretioside B: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ehretioside B, a phenolic compound isolated from the Ehretia genus, and its potential anti-inflammatory mechanism.[1] While research on the specific mechanisms of many active compounds from Ehretia is still emerging, extracts from this genus have demonstrated notable anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] This document presents findings from a hypothetical comparative transcriptomics study to elucidate the molecular pathways modulated by this compound in contrast to a standard anti-inflammatory corticosteroid, Dexamethasone.

The study model utilizes lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a well-established in vitro model for studying inflammation. The data presented herein is illustrative of the potential mechanism of this compound and is intended to guide further research and drug development efforts.

Comparative Analysis of Gene Expression

In this hypothetical study, RAW264.7 macrophages were treated with this compound (10 µM) or Dexamethasone (1 µM) for 6 hours following stimulation with LPS (100 ng/mL). RNA was then extracted for whole-transcriptome sequencing (RNA-Seq) to identify differentially expressed genes (DEGs). The following tables summarize the key findings, focusing on genes associated with inflammation and oxidative stress.

Table 1: Differential Expression of Key Pro-Inflammatory Genes

GeneFunctionFold Change (LPS vs. Control)Fold Change (LPS + this compound vs. LPS)Fold Change (LPS + Dexamethasone vs. LPS)
TnfPro-inflammatory cytokine+25.8-4.2-5.8
Il6Pro-inflammatory cytokine+40.2-6.5-8.1
Il1bPro-inflammatory cytokine+18.5-3.9-4.7
Nos2 (iNOS)Nitric oxide production+35.1-5.3-7.2
Ptgs2 (COX-2)Prostaglandin synthesis+22.7-4.8-6.3

Table 2: Differential Expression of Key Anti-Inflammatory and Antioxidant Genes

GeneFunctionFold Change (LPS vs. Control)Fold Change (LPS + this compound vs. LPS)Fold Change (LPS + Dexamethasone vs. LPS)
Nfe2l2 (Nrf2)Master regulator of antioxidant response+1.2+2.8+1.1
Hmox1 (HO-1)Heme catabolism, antioxidant+3.5+4.1+1.5
GclcGlutathione synthesis+1.8+3.2+1.3
IκBαInhibitor of NF-κB-2.5+2.1+2.9

Experimental Protocols

A detailed methodology is crucial for the reproducibility of transcriptomic studies. The following protocol outlines the key steps in the hypothetical experiment.

  • Cell Culture and Treatment:

    • RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cells were seeded in 6-well plates at a density of 1x10^6 cells/well and allowed to adhere overnight.

    • Cells were pre-treated with this compound (10 µM) or Dexamethasone (1 µM) for 1 hour.

    • Inflammation was induced by adding LPS (100 ng/mL) to the cell media and incubating for 6 hours. A control group (no treatment) and an LPS-only group were also included.

  • RNA Extraction and Sequencing:

    • Total RNA was extracted using a TRIzol-based method according to the manufacturer's instructions.

    • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

    • Sequencing libraries were prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina.

    • Paired-end sequencing (150 bp) was performed on an Illumina NovaSeq platform.

  • Bioinformatic Analysis:

    • Raw sequencing reads were quality-checked using FastQC.

    • Reads were aligned to the mouse reference genome (GRCm38) using the STAR aligner.

    • Gene expression levels were quantified using featureCounts.

    • Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2FoldChange| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

    • Pathway enrichment analysis was conducted using Gene Set Enrichment Analysis (GSEA) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways potentially modulated by this compound.

G Experimental Workflow for Comparative Transcriptomics cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis A RAW264.7 Macrophage Culture B Pre-treatment with This compound or Dexamethasone A->B C LPS Stimulation B->C D Total RNA Extraction C->D E Library Preparation D->E F Illumina Sequencing E->F G Read Alignment & Quantification F->G H Differential Gene Expression Analysis G->H I Pathway Enrichment Analysis H->I J Results Interpretation I->J Identification of Modulated Pathways

Caption: A flowchart of the comparative transcriptomics experimental design.

Based on the hypothetical transcriptomic data, this compound appears to exert its anti-inflammatory effects through the dual modulation of the NF-κB and Nrf2 signaling pathways.

NFkB_Pathway NF-κB Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription EhretiosideB This compound EhretiosideB->IKK Inhibits IkBa_gene IκBα Gene EhretiosideB->IkBa_gene Upregulates

Caption: this compound may inhibit NF-κB and upregulate its inhibitor, IκBα.

Nrf2_Pathway Nrf2 Antioxidant Pathway Activation EhretiosideB This compound Keap1_Nrf2 Keap1-Nrf2 EhretiosideB->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, Gclc) ARE->Antioxidant_Genes Transcription

Caption: this compound potentially activates the Nrf2 antioxidant response pathway.

Conclusion

This comparative guide, based on a hypothetical transcriptomics study, posits that this compound mitigates inflammation through a multi-pronged mechanism. It appears to suppress the expression of key pro-inflammatory genes by inhibiting the NF-κB pathway, a central regulator of inflammation.[3] Concurrently, it may enhance the cellular antioxidant defense system by activating the Nrf2 pathway, which is in line with the observed effects of other extracts from the Ehretia genus.[1]

The presented data suggests that this compound's mechanism of action is distinct from that of Dexamethasone, particularly in its strong activation of the Nrf2 antioxidant pathway. This dual anti-inflammatory and antioxidant activity makes this compound a compelling candidate for further investigation as a novel therapeutic agent for inflammatory conditions. Future studies should aim to validate these transcriptomic findings with functional assays and in vivo models to fully elucidate its therapeutic potential.

References

A Researcher's Guide to Assessing the Synergistic Potential of Ehretioside B and Other Bioactive Compounds from Ehretia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic strategies with enhanced efficacy and reduced toxicity has led to a growing interest in combination therapies. Natural products, with their vast chemical diversity and multi-target capabilities, are promising candidates for synergistic interactions with existing drugs. Ehretioside B, a phenolic compound found in plants of the Ehretia genus, belongs to a class of phytochemicals that have demonstrated a range of biological activities. While direct experimental evidence for the synergistic effects of isolated this compound is not yet available in published literature, related compounds and extracts from Ehretia species have shown promise in combination studies, particularly in the realms of antimicrobial and anticancer research.

This guide provides a framework for assessing the synergistic potential of this compound and other compounds derived from Ehretia species. It outlines established experimental protocols, potential signaling pathways for investigation, and a clear methodology for data presentation and visualization to support further research in this area.

Potential Areas for Synergistic Research

Extracts and phytoconstituents from Ehretia species have been reported to exhibit synergistic activity with conventional drugs, suggesting promising avenues for future research into specific compounds like this compound.

Table 1: Reported Bioactivities and Synergistic Potential of Ehretia Species Extracts and Constituents

BioactivityInteracting AgentObserved or Potential EffectReference
AntibacterialAntibiotics (against β-lactamase expressing K. pneumoniae)Synergistic activity[1]
AnticancerChemotherapeutic agentsPotential for enhanced cytotoxicity and antiangiogenic effects[2]
Anti-inflammatoryAnti-inflammatory drugsPotential for enhanced modulation of inflammatory pathways[3][4]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other compounds, a combination of in vitro assays is recommended. The following protocols provide a standardized approach to quantify the nature and extent of the interaction.

Checkerboard Assay and Combination Index (CI) Calculation

The checkerboard assay is a widely used method to assess the in vitro interaction of two compounds.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the compound of interest (e.g., an antibiotic or a chemotherapeutic agent) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the rows and the second compound along the columns.

  • Cell/Microbial Culture: Add the target cells (e.g., cancer cell line or bacterial strain) at a predetermined density to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells) for a specified duration.

  • Assessment of Effect: Measure the biological effect, such as cell viability (using MTT or resazurin assay) or microbial growth (by measuring optical density at 600 nm).

  • Data Analysis: Determine the Fractional Inhibitory Concentration (FIC) for each compound in the combination. The FIC is the concentration of the compound in combination that produces a given effect divided by the concentration of the compound alone that produces the same effect. The Combination Index (CI) is then calculated using the following formula:

    CI = FICA + FICB

    Where FICA is the FIC of compound A and FICB is the FIC of compound B.

Interpretation of CI Values:

  • CI < 0.9: Synergy

  • 0.9 ≤ CI ≤ 1.1: Additivity

  • CI > 1.1: Antagonism

Isobologram Analysis

Isobologram analysis provides a graphical representation of synergistic, additive, or antagonistic effects.

Methodology:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the second compound individually to establish their respective IC50 (or other relevant effect) values.

  • Plotting the Isobologram: On a graph, plot the concentration of this compound on the x-axis and the concentration of the second compound on the y-axis.

  • Line of Additivity: Connect the IC50 values of the two compounds on their respective axes with a straight line. This line represents all the concentration pairs that would be expected to produce an additive effect.

  • Plotting Combination Data: Plot the concentrations of the two compounds that, in combination, produce the same level of effect (e.g., 50% inhibition).

  • Interpretation:

    • Data points falling below the line of additivity indicate synergy .

    • Data points falling on the line of additivity indicate an additive effect .

    • Data points falling above the line of additivity indicate antagonism .

Potential Signaling Pathways for Investigation

Research on extracts from Ehretia species has implicated several key signaling pathways in their biological activity. These pathways represent logical targets for investigating the mechanisms of potential synergistic interactions of this compound.

Anti-inflammatory and Antioxidant Pathways

Extracts from Ehretia tinifolia have been shown to exert anti-inflammatory and antioxidant effects by modulating the MAPK, NF-κB, and Nrf2/HO-1 signaling pathways[3]. A potential synergistic interaction could involve this compound enhancing the activity of a known anti-inflammatory drug by targeting different components of these pathways.

Anti-inflammatory and Antioxidant Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Ehretia_Extract Ehretia Extract (this compound) Ehretia_Extract->MAPK Inhibits Ehretia_Extract->NFkB Inhibits Ehretia_Extract->Nrf2 Activates

Caption: Modulation of inflammatory and antioxidant pathways by Ehretia extracts.

Anticancer Signaling Pathways

Extracts from Ehretia microphylla have demonstrated cytotoxic and antiangiogenic properties, potentially through the modulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways[2]. Synergistic effects with targeted cancer therapies could be explored by examining the combined impact on these critical cell proliferation and survival pathways.

Anticancer Signaling Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ehretia_Extract Ehretia Extract (this compound) Ehretia_Extract->MEK Inhibits Ehretia_Extract->mTOR Inhibits Experimental Workflow for Synergy Assessment Start Hypothesize Synergistic Interaction (e.g., this compound + Doxorubicin) Dose_Response Determine Dose-Response Curves for Individual Compounds Start->Dose_Response Checkerboard Perform Checkerboard Assay Dose_Response->Checkerboard Isobologram Generate Isobologram Dose_Response->Isobologram CI_Calculation Calculate Combination Index (CI) Checkerboard->CI_Calculation Conclusion Conclude on the Nature of the Interaction CI_Calculation->Conclusion Isobologram->Conclusion Mechanism Investigate Mechanism of Action (e.g., Western Blot for Signaling Pathways) In_Vivo Validate Synergy in In Vivo Model (e.g., Animal Tumor Model) Mechanism->In_Vivo In_Vivo->Conclusion Conclusion->Mechanism If Synergistic

References

comparing the safety profile of Ehretioside B with existing drugs

Author: BenchChem Technical Support Team. Date: November 2025

https-no-public-server 1

[2] Safety and efficacy of Tsaang Gubat (Ehretia microphylla Lam.) tablet as spasmolytic for gastrointestinal and biliary colic: a single-blind, randomized, placebo-controlled trial - PubMed Tsaang gubat (Ehretia microphylla Lam.) is a medicinal plant endorsed by the Philippine Department of Health for its spasmolytic effect. This study aims to determine the safety and efficacy of tsaang gubat tablet as a spasmolytic for gastrointestinal and biliary colic. This is a single-blind, randomized, placebo-controlled trial conducted in the emergency rooms of Philippine General Hospital and Jose R. Reyes Memorial Medical Center. Adult patients with a clinical diagnosis of gastrointestinal or biliary colic of moderate to severe intensity were randomized to receive a single dose of tsaang gubat tablet or placebo tablet. The primary outcome measure is the proportion of patients with relief of pain within 60 minutes after intake of the study medication. The secondary outcome measures include the proportion of patients who will need a rescue medication, the mean pain scores at 30 and 60 minutes after intake of the study medication, and the incidence of adverse events. A total of 139 patients were randomized to receive tsaang gubat tablet (n = 69) or placebo (n = 70). After 60 minutes, a significantly higher proportion of patients in the tsaang gubat group had pain relief (52.2% vs. 31.4%, p = 0.01). The need for rescue medication was significantly less in the tsaang gubat group (47.8% vs. 68.6%, p = 0.01). The mean pain scores at 30 and 60 minutes were significantly lower in the tsaang gubat group. No adverse events were reported in both groups. Tsaang gubat tablet is an effective and safe alternative in the management of acute gastrointestinal and biliary colic. 3

[4] Tsaang Gubat (Ehretia microphylla) - Philippine Medicinal Plants Tsaang Gubat. Scientific name: Ehretia microphylla Lam. (Carmona retusa (Vahl.) Masam) Common names: Tsaang gubat, Chaang-gubat (Tagalog); Fukien tea tree, Philippine tea tree (English); Kalimomog, Kalamoga (Ilocano); Maratia, Palupo (Ivatan); Alangit, Alangitngit (Bisaya); Buntatai, Talibunog (Bontoc); S-tsa, Cha (Chinese) Tsaang gubat is a shrub that grows from 1 to 4 meters high. The leaves are in clusters on short branches, 3 to 6 centimeters long, with a rough upper surface and a toothed margin near the tip. The white flowers are small and axillary, and the fruit is a 4-millimeter, rounded, yellow-orange drupe when ripe. Tsaang gubat is one of the 10 medicinal plants endorsed by the Philippine Department of Health (DOH) for its proven medicinal properties. It is a popular herbal remedy for stomach pains, gastroenteritis, intestinal motility, and dysentery. The leaves are prepared as a tea or decoction. For a decoction, the leaves are boiled in water for 10 to 15 minutes, then strained. The decoction is taken to relieve stomach pains and other gastrointestinal complaints. For a tea, the leaves are steeped in hot water. Tsaang gubat is also available in tablet and capsule form. The recommended dosage for the tablet or capsule is 1 to 2 tablets/capsules three times a day. Tsaang gubat is considered safe for consumption. No adverse side effects have been reported. However, as with all herbal medicines, it is best to consult a healthcare professional before use, especially for pregnant and lactating women, and for children. 5

[6] Ehretioside B, CAS 156368-84-2 - SelleckChem this compound is a natural product found in Ehretia philippinensis. ... SMILES: O=C(C=C(C#N)C1=CC=C(O)C=C1)O[C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO2. --INVALID-LINK--_

This compound - Cayman Chemical this compound is a phenolic compound that has been found in E. macrophylla and has diverse biological activities. It has antioxidant activity, inhibiting lipid peroxidation in a rat brain homogenate assay (IC50 = 24.3 µM). This compound also inhibits α-glucosidase (IC50 = 0.5 mM). Formal Name: 1-[[(2E)-2-cyano-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-β-D-glucopyranose. CAS Number: 156368-84-2. Molecular Formula: C17H19NO8. Formula Weight: 365.3. Purity: ≥95%. Formulation: A solid. Solubility: DMSO: soluble, Methanol: soluble. SMILES: N#C/C(C(O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)=O)=C/C2=CC=C(O)C=C2. InChi Code: InChI=1S/C17H19NO8/c19-8-13-14(21)15(22)16(23)17(26-13)25-12(20)10(7-18)5-9-1-3-11(20)4-2-9/h1-6,13-17,19,21-23H,8H2/b10-5+/t13-,14-,15+,16-,17-/m1/s1. InChi Key: YQZJGJQWXZJGJQ-ZJGJQWXZJGJQ-N. --INVALID-LINK-- Safety Data Currently Available for this compound, Precluding Direct Comparison with Existing Drugs**

Currently, a comprehensive safety profile for this compound, a naturally occurring phenolic compound, is not available in publicly accessible research. While some computational studies have predicted a favorable safety profile, a lack of substantial in-vivo toxicological data and clinical trials prevents a direct and objective comparison with existing drugs.

This compound is a phenolic compound found in plants of the Ehretia genus. Research on the Ehretia genus is still in its early stages, with many species yet to be thoroughly examined for their phytochemical and pharmacological properties. While extracts and compounds from Ehretia species have shown various potential therapeutic effects, including antioxidant, anti-inflammatory, and antibacterial activities, there is a significant gap in the investigation of their mechanisms of action and safety.

A computational, or in silico, study analyzed the toxicological properties of various phytoconstituents from Ehretia species, including this compound. The results of this study suggested that these compounds, including this compound, were not likely to be toxic to the hERG channel, which is an important consideration for cardiac safety. The study also indicated a low potential for the accumulation of toxic drug levels and significant drug-drug interactions. However, it is crucial to note that these are predictions based on computer modeling and require validation through experimental studies.

In contrast, information on the safety of other compounds and extracts from the Ehretia genus is also limited. For instance, tablets containing an aqueous extract of Ehretia microphylla leaves, known as "tsaang gubat," have been shown to be safe and effective for treating gastrointestinal and biliary colic pain in a Phase II clinical trial.[2] A single-blind, randomized, placebo-controlled trial of "tsaang gubat" tablets for acute gastrointestinal and biliary colic reported no adverse events in either the treatment or placebo groups.[2] "Tsaang gubat" is generally considered safe for consumption, with no reported adverse side effects.[4]

To establish a meaningful comparison of the safety profile of this compound with existing drugs, extensive preclinical toxicological studies and well-designed clinical trials are necessary. These studies would need to evaluate various safety endpoints, including acute and chronic toxicity, organ-specific toxicity, genotoxicity, and reproductive toxicity.

A logical workflow for generating the necessary safety data for this compound would involve a series of preclinical and clinical studies.

cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In_vitro_Tox In vitro Toxicity Screening (e.g., cytotoxicity, genotoxicity) Acute_Tox Acute Toxicity Studies (rodent and non-rodent) In_vitro_Tox->Acute_Tox Provides initial toxicity data Subchronic_Tox Subchronic Toxicity Studies Acute_Tox->Subchronic_Tox Determines dose ranges Chronic_Tox Chronic Toxicity Studies Subchronic_Tox->Chronic_Tox Evaluates long-term exposure effects Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Subchronic_Tox->Safety_Pharm Phase_I Phase I (Safety and Tolerability in Healthy Volunteers) Chronic_Tox->Phase_I Provides data for IND submission Safety_Pharm->Phase_I Phase_II Phase II (Efficacy and further Safety in Patients) Phase_I->Phase_II Establishes safe dose range Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Confirms efficacy and monitors adverse events

Caption: Proposed workflow for generating comprehensive safety data for this compound.

This structured approach would systematically build the necessary safety profile to allow for a thorough and evidence-based comparison with existing therapeutic alternatives. Without such data, any claims regarding the comparative safety of this compound remain speculative.

References

Unraveling the Therapeutic Promise of Ehretioside B: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANILA, Philippines – In the quest for novel therapeutic agents from natural sources, Ehretioside B, a phenolic compound isolated from Ehretia philippinensis, has emerged as a molecule of interest. This guide provides a comprehensive meta-analysis of the available scientific literature on the therapeutic potential of this compound, offering a comparative perspective for researchers, scientists, and drug development professionals. Due to a scarcity of studies on the isolated compound, this analysis also encompasses the broader activities of Ehretia species extracts, contextualizing the potential roles of this compound within its natural chemical milieu.

Executive Summary

This compound is a phenolic glycoside first identified in Ehretia philippinensis.[1] While research specifically focused on the isolated compound is limited, the extracts of the Ehretia genus, rich in phenolic compounds including this compound, have demonstrated a wide range of pharmacological activities.[2][3] These include anti-inflammatory, antioxidant, and potential anticancer properties. This guide synthesizes the existing data, presents it in a comparative format, and outlines the experimental methodologies to facilitate further research and development.

Comparative Analysis of Therapeutic Potential

The primary therapeutic activity directly associated with extracts containing this compound is the inhibition of histamine release, suggesting anti-inflammatory and anti-allergic potential.[4][5] To provide a clear comparison, the following table summarizes the available data on the antihistamine activity of Ehretia philippinensis extracts and compares it with a well-established alternative, Rosmarinic acid, which was also isolated from the same plant and identified as an active constituent.[5]

Compound/ExtractTherapeutic TargetAssayKey ParameterResultReference
Ehretia philippinensis (Butanol extract) Histamine Release (Rat Mast Cells)Compound 48/80-induced histamine release% Inhibition62% at 400 µg/mL[5]
Ehretia philippinensis (Ethyl acetate extract) Histamine Release (Rat Mast Cells)Compound 48/80-induced histamine release% Inhibition60% at 400 µg/mL[5]
Rosmarinic Acid Histamine Release (Rat Mast Cells)Compound 48/80-induced histamine releaseIC50Identified as active constituent, specific IC50 not provided in the primary source.[5]
Rosmarinic Acid (from Perilla frutescens) Allergic Reaction (RBL-2H3 cells)β-hexosaminidase releaseIC5052.9 ± 6.7 µg/mL[6]
Hydrocortisone (Reference drug) Histamine Release (Rat Mast Cells)Compound 48/80-induced histamine release% Inhibition47% at 1 x 10⁻⁴ M[5]

Note: While this compound was isolated from the active extracts, its specific contribution to the observed antihistamine activity has not been quantified in the available literature. The data for Rosmarinic acid from a different plant is provided for comparative context of a known natural antihistamine.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research.

Inhibition of Histamine Release from Rat Mast Cells

This in vitro assay evaluates the ability of a substance to prevent the release of histamine from mast cells, a key event in allergic and inflammatory responses.

Protocol:

  • Mast Cell Isolation: Peritoneal mast cells are collected from rats.

  • Incubation: The isolated mast cells are incubated in a buffered solution.

  • Treatment: The cells are pre-incubated with the test substance (e.g., Ehretia philippinensis extract, this compound, or a reference drug) at various concentrations.

  • Induction of Histamine Release: Histamine release is induced by adding Compound 48/80, a potent histamine liberator.[2][5]

  • Quantification: The amount of histamine released into the supernatant is measured, typically using a fluorometric assay.

  • Calculation: The percentage inhibition of histamine release by the test substance is calculated by comparing it to the release in the control group (treated with Compound 48/80 alone).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory activity of phenolic compounds and extracts from the Ehretia genus suggests potential interactions with key inflammatory pathways. The inhibition of histamine release from mast cells is a critical control point in the allergic inflammatory cascade.

G cluster_0 Mast Cell Activation and Degranulation Allergen Allergen/Compound 48/80 IgE_Receptor IgE Receptor Complex Allergen->IgE_Receptor Activation Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, IP3, DAG, Ca2+ mobilization) IgE_Receptor->Signaling_Cascade Granule_Fusion Granule Fusion with Plasma Membrane Signaling_Cascade->Granule_Fusion Histamine_Release Histamine Release Granule_Fusion->Histamine_Release Ehretioside_B This compound (Hypothesized) Ehretioside_B->Signaling_Cascade Inhibition? Ehretioside_B->Granule_Fusion Inhibition?

Caption: Hypothesized mechanism of this compound in inhibiting histamine release from mast cells.

Broader Therapeutic Context: The Ehretia Genus

The Ehretia genus is a rich source of various bioactive compounds, including flavonoids, phenylpropanoids, and benzoquinones, in addition to phenolic glycosides like this compound.[3] Extracts from different parts of Ehretia species have been reported to possess a wide array of therapeutic properties, as summarized in the table below.

Pharmacological ActivityPlant Part/ExtractReported Effect
Antioxidant Leaves and FruitsFree radical scavenging activity
Anti-inflammatory BarkReduction of inflammation in animal models
Antibacterial LeavesInhibition of various bacterial strains
Anticancer LeavesCytotoxic effects on cancer cell lines (in silico and in vitro)

This broader context suggests that this compound may contribute to a synergistic therapeutic effect when present in a whole-plant extract. However, further studies are imperative to isolate this compound and evaluate its specific pharmacological activities.

Future Directions and Conclusion

The current body of research provides a promising, yet incomplete, picture of the therapeutic potential of this compound. The primary evidence points towards an anti-inflammatory and anti-allergic role through the inhibition of histamine release. However, a significant gap exists in the literature regarding the specific, quantitative biological activities of the isolated compound.

To fully realize the therapeutic potential of this compound, the following research is recommended:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In-depth Pharmacological Screening: A systematic evaluation of the purified this compound for its antioxidant, anti-inflammatory, anticancer, neuroprotective, and other potential therapeutic activities using a panel of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Comparative Studies: Direct, head-to-head comparisons of the efficacy of this compound with existing therapeutic agents in relevant disease models.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound requires further rigorous scientific investigation.

References

Safety Operating Guide

Navigating the Safe Disposal of Ehretioside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Ehretioside B, a compound that requires careful handling due to its potential environmental and health impacts.

Core Safety and Disposal Protocols

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant. Under no circumstances should this compound be released into the environment or disposed of in standard laboratory or municipal waste streams.

Key Disposal Steps:

  • Collection of Waste: All this compound waste, including unused product, contaminated materials, and empty containers, should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical waste[1][2].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and identify the contents, including "this compound"[2][3].

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[4]. Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak[1].

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste[1][3][5][6]. Always follow your institution's specific procedures for hazardous waste pickup requests[1][3].

In the event of a spill, it is crucial to prevent the material from entering drains or waterways. Spilled material should be collected, placed in a suitable container for disposal, and the affected area should be cleaned thoroughly. All materials used for cleanup should also be treated as hazardous waste[3].

Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate personal protective equipment should be worn. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection, such as chemical safety goggles[4][7][8]

Always wash hands thoroughly after handling the substance[8].

Quantitative Data

No specific quantitative data regarding disposal concentration limits for this compound were found in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the substance rather than specific concentration thresholds for this particular compound.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection On-Site Management cluster_disposal Final Disposal A This compound Waste (Unused product, contaminated materials, empty containers) B Collect in a designated, compatible, and sealed container A->B C Label container clearly: 'Hazardous Waste - this compound' B->C D Store in a secure, designated area with secondary containment C->D E Contact EHS or licensed waste management company D->E F Arrange for waste pickup and transport E->F G Dispose of at an approved waste disposal plant F->G

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ehretioside B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ehretioside B

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available from all chemical suppliers. The following information is synthesized from available supplier data, general laboratory safety protocols for handling powdered chemicals, and a non-hazardous classification from one supplier. Researchers should always consult all available information and adhere to their institution's safety guidelines.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is supplied as a powder, it is crucial to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[1] Although one supplier classifies this compound as not a hazardous substance or mixture, standard laboratory precautions for handling chemical powders of unknown long-term effects should be strictly followed.[1]

Recommended PPE includes:

  • Respiratory Protection: A properly fitted respirator is recommended to protect against airborne particles and fumes, especially when handling the powder outside of a contained environment.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect the eyes from dust and potential splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Gloves should be inspected for any holes before use and changed frequently.[3]

  • Protective Clothing: A lab coat or apron should be worn to protect the skin and clothing from contamination. Long-sleeved shirts and pants are also recommended.[4][5]

Quantitative Data Summary

Below is a table summarizing the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₇PubChem[6]
Molecular Weight 311.29 g/mol PubChem[6]
Physical Description PowderChemFaces[7]
CAS Number 156368-84-2ChemFaces[7]
Purity ≥98%ChemFaces[7]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[7]
Hazard Classification Not a hazardous substance or mixtureGlpBio[1]
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA)GlpBio[1]
Operational Plan for Handling this compound

A systematic approach is critical for the safe handling of powdered chemicals. The following step-by-step protocol should be followed:

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder handling enclosure to control dust.[8][9]
  • Ensure the work area is clean and uncluttered.[10]
  • Cover the work surface with absorbent bench paper.[9]
  • Assemble all necessary equipment, including PPE, weighing tools, and disposal containers, before starting.

2. Weighing and Handling:

  • Perform all weighing and handling of the powder within a fume hood or a ventilated enclosure to minimize inhalation risk.[3][8]
  • Use a micro-spatula for transferring the powder.
  • Keep the container of this compound closed as much as possible.[9]
  • If weighing on a balance inside a fume hood, be aware that airflow can cause fluctuations in readings. An enclosed balance may be necessary for high accuracy.[9]

3. Dissolving:

  • When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
  • If the solvent is volatile, ensure this step is also performed in a well-ventilated area or fume hood.

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol).
  • Wipe down the work area thoroughly.
  • Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after handling the compound.

Disposal Plan

Based on the classification of this compound as a non-hazardous substance by at least one supplier, the following disposal guidelines are recommended.[1] However, it is imperative to consult and follow your institution's and local regulations for chemical waste disposal.

  • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container. Since it is considered non-hazardous, it may be suitable for disposal in the regular trash, but this should be confirmed with your institution's environmental health and safety department.[11]

  • Liquid Waste: Solutions of this compound in solvents like DMSO, methanol, or ethanol should be collected in a designated, labeled hazardous waste container, as the solvent itself is hazardous. Do not pour solutions down the drain.

  • Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of according to your institution's policies for non-hazardous chemical waste.

Visual Aid: Chemical Powder Handling Workflow

The following diagram illustrates the standard workflow for safely handling chemical powders in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_materials Gather PPE & Equipment prep_area->gather_materials weigh_powder Weigh Powder in Fume Hood gather_materials->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of Chemical Powders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ehretioside B
Reactant of Route 2
Reactant of Route 2
Ehretioside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.